molecular formula C9H13N3O2 B14908706 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine

4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine

Cat. No.: B14908706
M. Wt: 195.22 g/mol
InChI Key: ZBMOOUJVBOZOPS-UHFFFAOYSA-N
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Description

4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine is a useful research compound. Its molecular formula is C9H13N3O2 and its molecular weight is 195.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

(5-methyl-1H-pyrazol-3-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C9H13N3O2/c1-7-6-8(11-10-7)9(13)12-2-4-14-5-3-12/h6H,2-5H2,1H3,(H,10,11)

InChI Key

ZBMOOUJVBOZOPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)C(=O)N2CCOCC2

Origin of Product

United States

Foundational & Exploratory

therapeutic potential of 3-methyl-1H-pyrazole-5-carbonyl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Therapeutic Potential of 3-Methyl-1H-pyrazole-5-carbonyl Derivatives

Foreword

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, a testament to its remarkable versatility and profound biological activity.[1] First described by Ludwig Knorr in 1883, this five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, has become a cornerstone in the development of therapeutic agents.[1] Its derivatives are known to exhibit a vast spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[2] This guide focuses specifically on derivatives of the 3-methyl-1H-pyrazole-5-carbonyl core, a substructure that offers a unique combination of synthetic accessibility and biological relevance. We will dissect its therapeutic potential, moving beyond a mere recitation of findings to explore the causality behind experimental design, the intricacies of structure-activity relationships, and the practical methodologies required to advance this promising class of compounds from the bench to potential clinical significance.

The 3-Methyl-1H-pyrazole-5-carbonyl Scaffold: A Privileged Core

The 3-methyl-1H-pyrazole-5-carbonyl scaffold is more than a simple heterocyclic backbone; it is a versatile pharmacophore that allows for three-dimensional exploration of chemical space. The core itself, 3-methylpyrazole-5-carboxylic acid, is a potent inhibitor of D-amino acid oxidase (DAO), an enzyme implicated in neurological pathways, highlighting the intrinsic biological activity of the parent structure.[3][4]

The strategic placement of the methyl group at position 3 and the carbonyl group at position 5 provides distinct points for chemical modification, enabling chemists to fine-tune the molecule's steric, electronic, and lipophilic properties. The carbonyl group, in particular, serves as a critical handle for generating diverse libraries of amides, esters, and other derivatives, which are essential for probing interactions with biological targets.

Caption: Key reactive and modifiable sites on the core scaffold.

Synthesis Strategies: From Building Blocks to Bioactive Molecules

The synthesis of 3-methyl-1H-pyrazole-5-carbonyl derivatives typically begins with the Knorr pyrazole synthesis, a robust and time-tested cyclocondensation reaction. The choice of starting materials is critical for yield and purity. The reaction of ethyl acetoacetate with hydrazine hydrate is a common and efficient method to produce the foundational intermediate, 3-methyl-1H-pyrazol-5(4H)-one.[5][6] Subsequent derivatization at the carbonyl group or other positions on the ring allows for the creation of diverse chemical libraries.

General Synthesis Workflow

The following workflow illustrates the primary pathway for synthesizing a diverse library of N-substituted pyrazole-5-carboxamide derivatives, a class that has shown significant biological activity.

G cluster_0 Core Synthesis cluster_1 Activation & Derivatization cluster_2 Biological Screening A Ethyl Acetoacetate + Hydrazine Hydrate B 3-Methyl-1H-pyrazol-5(4H)-one A->B Cyclocondensation (e.g., in Ethanol) [15] C 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride B->C Series of reactions (e.g., PCl3/I2) [29] D N-Aryl/Alkyl Pyrazole-5-carboxamides C->D Condensation with Substituted Amines [29] E In Vitro Assays (e.g., MTT, MIC) D->E Evaluate Potency F In Vivo Models (e.g., Paw Edema) E->F Confirm Efficacy

Caption: General workflow for synthesis and evaluation.

Detailed Experimental Protocol: Synthesis of N-(Aryl)-3-methyl-1H-pyrazole-5-carboxamide

This protocol provides a representative, self-validating method for synthesizing a carboxamide derivative. The inclusion of purification and characterization steps is essential for ensuring the integrity of the final compound.

Objective: To synthesize a representative N-aryl-3-methyl-1H-pyrazole-5-carboxamide derivative.

Materials:

  • Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

  • Phosphorus pentachloride (PCl₅) or Thionyl Chloride (SOCl₂)

  • Substituted Aryl Amine

  • Triethylamine (TEA) or Pyridine (as a base)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Acid Chloride Formation (Activation):

    • To a solution of ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (1.0 eq) in a suitable anhydrous solvent, add PCl₅ (1.2 eq) portion-wise at 0 °C.[7]

    • Causality: This step converts the relatively unreactive ester into a highly reactive acid chloride, priming it for nucleophilic attack by the amine.

    • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride.[7] This intermediate is often used immediately in the next step.

  • Amide Coupling (Condensation):

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the substituted aryl amine (1.1 eq) and a non-nucleophilic base like TEA (1.5 eq) in anhydrous DCM.

    • Causality: The base is crucial to neutralize the HCl gas generated during the reaction, which would otherwise protonate the amine, rendering it non-nucleophilic and halting the reaction.

    • Slowly add the acid chloride solution to the amine solution at 0 °C with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor progress via TLC.

  • Work-up and Purification (Isolation):

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Causality: The acid wash removes excess amine and base, while the bicarbonate wash removes any unreacted acid chloride and residual acid. The brine wash removes residual water from the organic layer.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate).

  • Characterization (Validation):

    • ¹H NMR & ¹³C NMR: To confirm the chemical structure, proton and carbon environments, and successful amide bond formation.

    • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.[8]

    • Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide C=O stretch (typically ~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹).[5]

Therapeutic Potential: A Multi-faceted Investigation

The 3-methyl-1H-pyrazole-5-carbonyl scaffold has been explored for a variety of therapeutic applications. The following sections detail the key findings in major disease areas.

Anti-inflammatory Activity

Derivatives of the 3-methyl-1H-pyrazole-5-carbonyl core have shown significant promise in this area. Studies have demonstrated that specific substitutions can lead to compounds with COX-2 inhibitory potency comparable or superior to reference drugs.[1]

AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (PGE2, etc.) COX->PGs Inflam Inflammation Pain, Fever PGs->Inflam Deriv Pyrazole Carbonyl Derivatives Deriv->COX Inhibition

Caption: Inhibition of the Prostaglandin Synthesis Pathway.

Quantitative Data on Anti-inflammatory Activity

Compound ClassTargetPotency (IC₅₀)In Vivo ModelEfficacyReference
Pyrazole DerivativesCOX-238.7 - 61.2 nMCarrageenan-induced paw edemaComparable to Celecoxib[1]
Pyrazoline AnaloguesNociception-Acetic acid writhing testUp to 84.5% inhibition[10][11]
Substituted PyrazolesIL-6 Expression9.562 µMLPS-stimulated BV2 microgliaBetter than Dexamethasone[12]
Anticancer Activity

The search for novel anticancer agents is a global priority. Pyrazole derivatives have been identified as potent antitumor agents, acting through various mechanisms including the inhibition of protein kinases, cell cycle arrest, and induction of apoptosis.[13][14]

Substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivatives have demonstrated potent anti-proliferative activity against a wide range of tumor cell lines.[15] One compound from this class, compound 14 , was shown to induce cell cycle arrest at the G0/G1 phase and was particularly effective against human B-cell lymphoma lines while showing no effect on normal human cells.[15]

Reported Anticancer Efficacy

Compound TypeCancer Cell LinePotency (IC₅₀)MechanismReference
Thiazolyl Pyrazole Carboxylic AcidsB-cell Lymphoma (BJAB)Potent & SelectiveG0/G1 Cell Cycle Arrest[15]
Pyrazole-5-carbohydrazideA549 (Lung)32 - 49.85 µMAutophagy / Apoptosis[14]
Pyrazoline DerivativesHepG-2 (Liver)3.57 µMCytotoxicity[16]
Pyrazole-5-carboxamidesMCF-7 (Breast)4.98 - 92.62 µg/mLCytotoxicity[7][16]
Antimicrobial Activity

With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents.[17] The pyrazole scaffold is a common feature in many compounds exhibiting antibacterial and antifungal properties.[1][18]

Derivatives containing the 3-methyl-1H-pyrazole-5-carbonyl core have been synthesized and evaluated for their antimicrobial potential. For instance, a series of pyrazole-based sulfonamides showed highly selective and potent activity against the Gram-positive bacterium Bacillus subtilis, with MIC values as low as 1 µg/mL, which was more effective than the reference drug chloramphenicol.[19] Similarly, certain nitroso-pyrazole derivatives displayed powerful antifungal activity against C. neoformans, with one derivative being 9 times more potent than miconazole.[20]

Summary of Antimicrobial Potency

Compound ClassTarget OrganismPotency (MIC)Reference DrugReference
Pyrazole SulfonamidesBacillus subtilis1 µg/mLChloramphenicol[19]
4-Nitroso-pyrazolesC. neoformans-Miconazole[20]
Pyrazole CarboxamidesS. aureus, E. coliModerate Activity-[8]
Nitrofuran PyrazolesC. albicansGood ActivityFluconazole[2]
Neuroprotective Effects

Neuroinflammation and oxidative stress are central to the pathology of neurodegenerative diseases and spinal cord injuries.[12][21] Compounds that can mitigate these processes are of high therapeutic interest. Pyrazole derivatives have been shown to possess neuroprotective properties, often linked to their anti-inflammatory and antioxidant activities.[22][23]

A study on novel pyrazole derivatives found that one compound, 6g , demonstrated a potent anti-inflammatory effect in lipopolysaccharide-stimulated microglial cells, with an IC₅₀ value of 9.562 μM for the suppression of Interleukin-6 (IL-6) expression.[12] This potency was superior to that of the established anti-inflammatory drugs dexamethasone and Celecoxib, suggesting a strong potential for mitigating the secondary inflammation that causes long-term damage in spinal cord injuries.[12] Further studies have shown that pyrazole derivatives can protect neuronal cells from toxicity induced by activated microglia-like cells.[21][24]

Structure-Activity Relationships (SAR)

Understanding how chemical modifications affect biological activity is the cornerstone of rational drug design. For 3-methyl-1H-pyrazole-5-carbonyl derivatives, several key SAR trends have been identified.

Caption: Key Structure-Activity Relationship insights.

  • N1-Substitution (R1): The substituent on the pyrazole nitrogen plays a critical role in defining the therapeutic target. Large, heterocyclic groups like thiazole can confer potent and selective anticancer activity.[15] For antimicrobial agents, substitutions like a 2,4-dichlorophenylmethyl group have been shown to produce high antibacterial potency.[19]

  • Carbonyl Derivatization (R2): The conversion of the carboxylic acid to amides and sulfonamides is a common strategy. N-benzenesulfonyl groups are particularly effective for antibacterial activity.[19] For anticancer agents, linking various substituted aryl amines via an amide bond is a proven strategy to enhance cytotoxicity.[7]

  • C4-Substitution (R3): While often unsubstituted, modification at the C4 position can be vital. The presence of a nitroso (NO) group at this position was found to be essential for the antifungal activity of certain derivatives.[20]

Future Perspectives and Conclusion

The 3-methyl-1H-pyrazole-5-carbonyl framework is a remarkably fruitful scaffold for the discovery of new therapeutic agents. The existing body of research clearly demonstrates its potential across oncology, inflammation, infectious diseases, and neurology. The synthetic tractability of the core allows for extensive chemical exploration, and the potent biological activities observed in numerous studies underscore its value in drug development.

Future research should focus on several key areas:

  • Mechanism of Action Studies: For many promising compounds, the precise molecular target remains unknown. Elucidating these mechanisms is critical for further optimization and clinical development.

  • Pharmacokinetic Profiling: Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is necessary to identify derivatives with favorable drug-like characteristics.

  • Lead Optimization: Potent compounds identified in initial screenings should undergo rigorous lead optimization campaigns to improve efficacy, selectivity, and safety profiles.

  • Exploration of New Therapeutic Areas: Given the diverse bioactivities, these derivatives should be screened against other disease targets where inflammation, microbial infection, or uncontrolled cell proliferation are key factors.

References

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Sources

A Comprehensive Technical Guide to the Identification of Biological Targets for Pyrazole-Morpholine Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile synthetic accessibility and its presence in a multitude of clinically successful drugs.[1][2] When combined with a morpholine carboxamide moiety, this chemical class offers a three-dimensional architecture ripe for selective interaction with a wide array of biological macromolecules. Pyrazole-containing compounds have been successfully developed as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often implicated in diseases like cancer and inflammatory disorders.[1][3][4] However, the therapeutic potential of novel pyrazole-morpholine carboxamides cannot be fully realized without a precise understanding of their molecular mechanism of action (MoA).

Identifying the specific biological target or targets of a bioactive small molecule is a critical step in the drug discovery pipeline. This process, often termed target deconvolution or identification, is essential for several reasons. It transforms a phenotypic "hit" into a target-based lead, enables structure-based drug design, clarifies the MoA, and helps anticipate potential off-target effects and toxicities.[5]

This guide provides an in-depth exploration of modern, field-proven strategies for elucidating the biological targets of novel pyrazole-morpholine carboxamides. As a senior application scientist, my approach is to move beyond a simple listing of techniques. Instead, this document is structured to provide a logical, integrated workflow, explaining the causality behind experimental choices and emphasizing the importance of self-validating systems for scientific rigor. We will journey from initial hypothesis generation using computational methods to direct biochemical capture and functional genetic screens, culminating in a robust validation strategy.

Chapter 1: Hypothesis Generation – In Silico and Precedent-Based Starting Points

Before embarking on resource-intensive experimental work, a well-structured hypothesis-generation phase can significantly narrow the field of potential targets. This initial step leverages computational tools and existing biochemical knowledge to build a data-driven foundation for your investigation.

Computational Target Prediction

Computational, or in silico, approaches utilize the chemical structure of the pyrazole-morpholine carboxamide to predict likely protein interactors from vast biological databases.[6][7] These methods are rapid, cost-effective, and can provide the first critical clues.

  • Ligand-Based Approaches: These methods operate on the principle that structurally similar molecules often share similar biological targets.[8]

    • 2D/3D Similarity Searching: The structure of the query compound is compared against databases of compounds with known targets (e.g., ChEMBL, PubChem). A high similarity score to a known kinase inhibitor, for instance, strongly suggests your compound may also target kinases.

    • Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. This model can then be used to screen 3D protein structure databases for targets with complementary binding pockets.[9]

  • Structure-Based Approaches: If the 3D structure of potential targets is known, reverse docking can be a powerful predictive tool.[9][10]

    • Reverse Docking: Instead of docking a library of compounds to one target, the query molecule is docked into the binding sites of a large collection of proteins.[10] High-scoring, energetically favorable poses suggest potential interactions that can be experimentally tested.

  • Network Pharmacology: This systems-level approach maps the predicted targets onto protein-protein interaction and pathway networks.[8][11] This can provide insights into the broader biological impact of the compound and help prioritize targets that are central nodes in disease-relevant pathways.[11][12]

Method Principle Primary Use Case Strengths Limitations
Similarity Searching Similar molecules have similar targets.Rapidly generating initial hypotheses based on known drugs/probes.Fast, computationally inexpensive, widely accessible.Limited to known chemical space; may miss novel targets.
Pharmacophore Modeling Matches 3D chemical features to protein binding sites.Identifying targets with specific binding motifs, even with low structural homology.Can identify functionally related targets; independent of sequence homology.Requires a set of active molecules to build a robust model.
Reverse Docking Docks a single ligand into many protein structures.Predicting interactions for novel scaffolds; prioritizing hits from a screen.Provides structural hypothesis of binding mode; can find novel targets.Computationally intensive; scoring functions can be inaccurate.
Network Pharmacology Places predicted targets into a biological pathway context.Understanding systems-level effects; prioritizing key pathway nodes.Provides biological context; can suggest polypharmacology.[12]Dependent on the accuracy of initial target predictions and network data.
Literature Precedent Analysis

The pyrazole ring is a well-established pharmacophore in kinase inhibition.[4][13] Numerous FDA-approved drugs, such as Ruxolitinib (a JAK1/2 inhibitor), contain a pyrazole core that engages with the hinge region of the kinase ATP-binding pocket.[1] A thorough literature review for compounds sharing the pyrazole-morpholine carboxamide scaffold is crucial. This can immediately suggest a primary target class, such as:

  • Receptor Tyrosine Kinases (e.g., EGFR, VEGFR, FGFR)[13]

  • Cyclin-Dependent Kinases (CDKs)[14][15][16]

  • Janus Kinases (JAKs)[1]

This precedent strongly supports prioritizing kinases in your experimental workflow, but a key goal of target identification is to remain unbiased and open to discovering novel biology.

Chapter 2: Direct Identification of Protein Binders – Chemoproteomic Strategies

Chemoproteomics uses the small molecule of interest as a "bait" to physically isolate its binding partners from a complex biological sample, such as a cell or tissue lysate.[17][18] These captured proteins are then identified using high-resolution mass spectrometry. This is a direct approach to answer the question: "What does my compound bind to?"

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is the most established and widely used method for target identification.[19][20] The workflow involves chemically modifying the compound to immobilize it on a solid support (e.g., agarose beads) and using this affinity matrix to pull down target proteins.

Caption: Workflow for Affinity-Based Chemoproteomics.

1. Probe Design and Synthesis (The Causality of Chemistry):

  • Objective: To create a chemical probe that retains biological activity while allowing for immobilization.
  • Step 1.1 (Structure-Activity Relationship - SAR): Before synthesis, it is critical to understand the compound's SAR. Modify different positions of the pyrazole-morpholine carboxamide to determine which functional groups are essential for its activity. The goal is to find a site where a linker can be attached with minimal impact on target binding.[20]
  • Step 1.2 (Linker Attachment): Synthesize an analog of your compound with a linker (e.g., polyethylene glycol, PEG) at the non-essential site identified in 1.1. The linker should terminate in a reactive group (e.g., an alkyne for click chemistry, or a carboxylic acid for amine coupling).[21]
  • Step 1.3 (Immobilization): Covalently attach the linker-modified probe to a solid support, such as NHS-activated agarose beads or magnetic beads.[21][22]

2. The Pull-Down Experiment (A Self-Validating System):

  • Objective: To specifically enrich target proteins from a proteome.
  • Step 2.1 (Lysate Preparation): Prepare a native protein lysate from cells or tissues relevant to the compound's observed phenotype. Use a mild lysis buffer to maintain protein integrity and native conformations.
  • Step 2.2 (Incubation): Incubate the cell lysate with the compound-immobilized beads. The incubation time and temperature should be optimized.
  • Step 2.3 (Control Incubations - Critical for Trustworthiness): In parallel, set up three essential control incubations:[22]
  • Competition Control: Pre-incubate the lysate with an excess of the original, "free" pyrazole-morpholine carboxamide before adding the affinity beads. True targets will be competed off and show reduced binding.[19]
  • Inactive Analog Control: If available, use beads functionalized with a structurally similar but biologically inactive analog. This controls for non-specific binding to the chemical scaffold itself.[22]
  • Beads-Only Control: Incubate lysate with unconjugated beads to identify proteins that bind non-specifically to the matrix material.[22]
  • Step 2.4 (Washing): Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
  • Step 2.5 (Elution): Elute the bound proteins from the beads. This can be done using a denaturing buffer (e.g., SDS-PAGE sample buffer), a pH change, or by competitive elution with a high concentration of the free compound.

3. Protein Identification by Mass Spectrometry:

  • Objective: To identify and quantify the eluted proteins.
  • Step 3.1 (Sample Preparation): Separate the eluted proteins by SDS-PAGE and perform an in-gel tryptic digest, or perform an in-solution digest directly.
  • Step 3.2 (LC-MS/MS): Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Step 3.3 (Data Analysis): Use a database search algorithm (e.g., MaxQuant, Sequest) to identify the proteins from the peptide fragmentation spectra. Quantify the abundance of each protein across the different experimental and control conditions. True targets should be significantly enriched on the active probe beads and depleted in the competition and inactive analog controls.
Label-Free Methods for Target Identification

Label-free methods avoid the need for chemical modification of the compound, which can sometimes alter its activity or introduce artifacts. These techniques measure intrinsic changes in protein properties upon ligand binding.

  • Drug Affinity Responsive Target Stability (DARTS): This method is based on the principle that when a small molecule binds to its target protein, it often stabilizes the protein's structure, making it more resistant to proteolysis.[20][21] In a DARTS experiment, cell lysate is treated with the compound and then subjected to limited digestion by a protease like pronase. Target proteins will be protected from digestion and can be identified by mass spectrometry as remaining intact compared to a vehicle-treated control.[21]

  • Cellular Thermal Shift Assay (CETSA): CETSA leverages the fact that ligand binding typically increases the thermal stability of a protein.[5][23] Intact cells or cell lysates are heated to various temperatures in the presence or absence of the compound. After heating, soluble proteins are separated from aggregated proteins, and the amount of soluble protein remaining at each temperature is quantified by mass spectrometry. A target protein will show a "shift" to a higher melting temperature in the presence of the binding compound.

Method Principle Key Advantage Key Limitation
AP-MS Immobilized compound captures binding partners.High sensitivity; directly identifies binders.Requires chemical synthesis and SAR; potential for linker interference.
DARTS Ligand binding protects the target from protease digestion.Label-free; no compound modification needed.Only works if binding induces protease resistance; may miss some targets.
CETSA Ligand binding increases the thermal stability of the target.Label-free; can be performed in live cells to confirm engagement.Only works if binding stabilizes the protein; requires specialized equipment.

Chapter 3: Functional Target Identification – Genetic Approaches

While chemoproteomics identifies direct binders, genetic methods identify functional targets. These approaches are based on the central tenet that altering the expression level of a drug's target will modulate the cellular response to that drug.[24] The advent of CRISPR-Cas9 technology has made these unbiased, genome-wide screens highly powerful and specific.[25][26][27]

CRISPR-Based Functional Genomic Screens

These screens use a library of single guide RNAs (sgRNAs) to systematically knock out, inhibit (CRISPRi), or activate (CRISPRa) every gene in the genome in a pooled cell population.[24][28] The population is then treated with the pyrazole-morpholine carboxamide, and changes in the representation of sgRNAs are measured by deep sequencing.

  • Logic of a Resistance Screen (for a cytotoxic compound):

    • A library of cells is created where each cell has a single gene knocked out.

    • The cell population is treated with a lethal concentration of the compound.

    • Most cells die. However, cells in which the drug's target has been knocked out may survive, as the drug has nothing to bind to.

    • The sgRNAs that are enriched in the surviving population point directly to the gene encoding the target protein.[24]

Caption: Logic of a CRISPR-Based Positive Selection Screen.

1. Library Transduction:

  • Objective: To generate a diverse population of knockout cells.
  • Step 1.1: Introduce a genome-wide pooled lentiviral sgRNA library into a Cas9-expressing cell line that is sensitive to your compound.
  • Step 1.2: Use a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive only one sgRNA construct.[24]
  • Step 1.3: Select for successfully transduced cells (e.g., using puromycin resistance encoded on the lentiviral vector).

2. Compound Treatment and Selection:

  • Objective: To apply selective pressure to enrich for resistant cells.
  • Step 2.1: Determine the appropriate screening concentration of your pyrazole-morpholine carboxamide (e.g., the LC80, which kills 80% of the cells).
  • Step 2.2: Collect a baseline reference sample of the cell population (T=0).
  • Step 2.3: Treat the remaining cells with the compound for a duration sufficient to allow for cell death and outgrowth of resistant clones (typically 1-3 weeks).

3. Hit Identification:

  • Objective: To identify the genes whose knockout confers resistance.
  • Step 3.1: Harvest genomic DNA from the surviving cell population and the T=0 reference sample.
  • Step 3.2: Use PCR to amplify the sgRNA-encoding regions from the genomic DNA.
  • Step 3.3: Use next-generation sequencing (NGS) to determine the relative abundance of each sgRNA in both populations.
  • Step 3.4: Employ statistical analysis (e.g., using MAGeCK) to identify sgRNAs that are significantly enriched in the treated population compared to the reference. The genes targeted by these enriched sgRNAs are your top candidate targets.

Chapter 4: The Integrated Strategy and Target Validation

The most robust target identification campaigns do not rely on a single method. Instead, they integrate orthogonal approaches to build a cohesive and compelling case for a specific target. The true power lies in the convergence of evidence from computational, biochemical, and genetic techniques.

Caption: Integrated Target Identification and Validation Workflow.

Target Validation: Confirming the Hypothesis

Once a candidate target has been identified through one or more of the methods above, it must be rigorously validated.[29] Validation confirms that the compound directly interacts with the target and that this interaction is responsible for the observed biological effect.

1. Biochemical Validation:

  • Objective: To confirm a direct, biophysical interaction between the compound and a purified form of the target protein.
  • Methods:
  • Enzyme Activity Assays: If the putative target is an enzyme (e.g., a kinase), test the ability of the pyrazole-morpholine carboxamide to inhibit its activity in a cell-free assay using recombinant protein.
  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): These techniques directly measure the binding affinity (K_D) and kinetics of the compound-protein interaction.

2. Cellular Target Engagement:

  • Objective: To confirm that the compound binds to its target in a live-cell environment.
  • Methods:
  • Cellular Thermal Shift Assay (CETSA): As described earlier, demonstrating a thermal shift in intact cells is strong evidence of target engagement.[23]
  • NanoBRET™/HiBiT Assays: These are cellular bioluminescence-based assays that can quantify the binding of a compound to a specific target protein that has been tagged with a luciferase enzyme or fragment.

3. Genetic Validation (Phenocopying):

  • Objective: To demonstrate that modulating the target gene reproduces the same phenotype as the compound.
  • Method: Use CRISPR or RNAi to knock out or knock down the candidate target gene. If the resulting cellular phenotype (e.g., decreased proliferation, pathway modulation) is the same as that observed upon treatment with the pyrazole-morpholine carboxamide, this provides powerful evidence that the compound acts through this target.

Conclusion

The identification of biological targets for a promising new chemical series like pyrazole-morpholine carboxamides is a complex but navigable challenge. A successful strategy is not a linear path but an integrated, iterative process. It begins with building a foundation of plausible hypotheses through computational analysis and literature review. This is followed by unbiased, proteome-wide screening using orthogonal methods—such as the direct binding approach of chemoproteomics and the functional readout of genetic screens. The convergence of candidates from these distinct methods provides the highest confidence hits. Finally, rigorous biochemical and cellular validation confirms the target and solidifies the mechanism of action, paving the way for rational, target-driven drug development. By employing this multi-faceted and self-validating approach, researchers can confidently and efficiently unlock the full therapeutic potential of their novel compounds.

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The Pyrazole-Morpholine Conjugate: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Biological Activity, and Structure-Activity Relationships of 4-[(3-Methyl-1H-pyrazol-5-yl)carbonyl]morpholine Analogs

Introduction: The Convergence of Two Potent Pharmacophores

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a prominent feature in a multitude of approved pharmaceuticals, valued for its metabolic stability and diverse biological activities.[1] These activities span a wide therapeutic spectrum, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[2] The versatility of the pyrazole scaffold allows it to serve as a core structural motif in numerous bioactive compounds.[3]

Complementing the pyrazole ring, the morpholine moiety, a saturated six-membered heterocycle containing both nitrogen and oxygen atoms, is frequently incorporated into drug candidates to enhance their pharmacological profiles. The presence of the morpholine ring can improve aqueous solubility, metabolic stability, and target binding affinity, making it a valuable component in the design of novel therapeutics.[4]

The conjugation of these two privileged scaffolds through a carbonyl linker, as seen in 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine, creates a unique chemical entity with significant potential for engaging a variety of biological targets. This in-depth technical guide will explore the synthetic strategies for accessing this class of compounds, delve into their reported biological activities, and analyze the structure-activity relationships (SAR) that govern their therapeutic potential.

Synthetic Strategies: Forging the Pyrazole-Morpholine Linkage

The synthesis of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine analogs typically involves the formation of an amide bond between a pyrazole carboxylic acid derivative and morpholine. Several established synthetic routes can be adapted to achieve this transformation, with the choice of method often depending on the desired scale and the nature of the substituents on the pyrazole and morpholine rings.

A common and efficient approach involves the activation of the pyrazole carboxylic acid followed by nucleophilic acyl substitution with morpholine. This can be achieved through various coupling agents.

Protocol 1: Carbodiimide-Mediated Amide Coupling

This method utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid for amide bond formation.

Step-by-Step Methodology:

  • Acid Activation: 3-Methyl-1H-pyrazole-5-carboxylic acid is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Coupling Agent Addition: An equimolar amount of a coupling agent (e.g., EDC) and an activating agent (e.g., 1-hydroxybenzotriazole, HOBt) are added to the solution. The mixture is stirred at room temperature for 30-60 minutes to form the activated ester.

  • Amine Addition: Morpholine is added to the reaction mixture.

  • Reaction Progression: The reaction is stirred at room temperature for 12-24 hours. Progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine.

Diagram: General Synthetic Scheme for Pyrazole-Morpholine Analogs

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions pyrazole_acid 3-Methyl-1H-pyrazole- 5-carboxylic Acid coupling Coupling Agent (e.g., EDC, HOBt) pyrazole_acid->coupling morpholine Morpholine morpholine->coupling product 4-[(3-Methyl-1H-pyrazol-5-yl)carbonyl]morpholine coupling->product Amide Bond Formation solvent Solvent (e.g., DCM, DMF) solvent->coupling

Caption: Amide coupling of pyrazole carboxylic acid and morpholine.

Pharmacological Activities and Therapeutic Targets

While specific biological data for 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine is not extensively reported in publicly available literature, the broader class of pyrazole-carboxamide and pyrazole-morpholine derivatives has demonstrated a wide array of pharmacological activities. These findings provide valuable insights into the potential therapeutic applications of the core scaffold.

Antimicrobial Activity

Numerous studies have highlighted the potent antimicrobial properties of pyrazole derivatives. The incorporation of a carboxamide linkage has been shown to be a key structural feature for antibacterial and antifungal efficacy.

A series of novel pyrazole carboxamide derivatives were synthesized and evaluated for their antimicrobial activity.[5] Several compounds exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Table 1: Antimicrobial Activity of Representative Pyrazole Analogs

Compound IDModificationTarget OrganismMIC (µg/mL)Reference
Analog A Phenyl substitution on pyrazoleStaphylococcus aureus12.5[7]
Analog B Thienyl substitution on pyrazolinePseudomonas aeruginosa6.25[8]
Analog C Fluoro-morpholinophenyl groupCandida albicans>50[5]

Note: The data presented is for structurally related pyrazole derivatives and not direct analogs of the core topic.

Anticancer Activity

The pyrazole scaffold is a well-established pharmacophore in the design of anticancer agents.[9] Several pyrazole-containing drugs are clinically approved for the treatment of various malignancies. The anticancer activity of these compounds often stems from their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Recent research has explored the cytotoxic effects of pyrazole derivatives against a range of cancer cell lines.[10] One study reported on novel pyrazole derivatives that demonstrated significant anti-tumor effects on HEp-2 tumor epithelial cells.[9]

Potential Kinase Inhibition

The structural features of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine analogs make them attractive candidates for targeting protein kinases. Many known kinase inhibitors possess a heterocyclic core, and the pyrazole ring, in particular, has been identified as a privileged scaffold for kinase inhibitor design.[11][12] The morpholine moiety can also contribute to binding affinity and selectivity. While no specific kinase inhibition data for the core topic compound was found, related pyrazolopyrimidine derivatives have been investigated as mTOR kinase inhibitors.[11]

Diagram: Potential Mechanism of Action - Kinase Inhibition

G cluster_pathway Kinase Signaling Pathway inhibitor Pyrazole-Morpholine Analog kinase Protein Kinase (e.g., mTOR, FLT3) inhibitor->kinase Binds to ATP-binding site phospho_substrate Phosphorylated Substrate kinase->phospho_substrate Phosphorylation inhibition Inhibition atp ATP atp->kinase substrate Substrate Protein substrate->kinase downstream Downstream Signaling (Cell Proliferation, Survival) phospho_substrate->downstream

Caption: Inhibition of kinase-mediated signaling.

Structure-Activity Relationships (SAR)

The biological activity of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine analogs can be modulated by systematic structural modifications at various positions on both the pyrazole and morpholine rings. While specific SAR studies on this exact scaffold are limited, general trends can be inferred from the broader class of pyrazole-carboxamide derivatives.

  • Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring can significantly impact biological activity. For instance, the presence of a methyl group at the 3-position, as in the core scaffold, may influence target binding and metabolic stability. Introduction of different functional groups at other available positions on the pyrazole ring could be explored to optimize activity.

  • The Carbonyl Linker: The carbonyl group serves as a rigid linker connecting the pyrazole and morpholine moieties. While this amide linkage is common, exploring alternative linkers, such as a methylene or sulfonyl group, could lead to analogs with different conformational preferences and biological profiles.

  • Modifications of the Morpholine Ring: The morpholine ring can be substituted to fine-tune the physicochemical properties of the molecule. Introducing small alkyl groups or other functional groups on the morpholine ring can affect solubility, lipophilicity, and target engagement.

Conclusion and Future Perspectives

The 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine scaffold represents a promising area for the discovery of novel therapeutic agents. The convergence of the pharmacologically privileged pyrazole and morpholine moieties through a stable amide linkage provides a versatile platform for designing compounds with a wide range of biological activities. While the current body of literature on this specific scaffold is nascent, the documented antimicrobial and anticancer properties of structurally related analogs underscore its therapeutic potential.

Future research in this area should focus on the systematic synthesis and biological evaluation of a diverse library of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine analogs. Detailed structure-activity relationship studies will be crucial for identifying the key structural features that govern their activity and for optimizing their potency and selectivity against specific biological targets. Furthermore, elucidation of their mechanisms of action will provide a deeper understanding of their therapeutic potential and guide the development of the next generation of pyrazole-morpholine-based drugs.

References

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Optimizing Kinase Inhibitors: The Strategic Role of Morpholine in Pyrazole-Carbonyl Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of Morpholine Moiety in Pyrazole-Carbonyl Drug Scaffolds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The fusion of pyrazole-carbonyl cores with morpholine moieties represents a dominant strategy in modern medicinal chemistry, particularly within oncology (kinase inhibition) and inflammation (COX-2 inhibition). While the pyrazole-carbonyl axis typically functions as the primary pharmacophore anchoring the molecule to the target's active site (e.g., the ATP-binding hinge region of kinases), the morpholine moiety plays a critical auxiliary role. It modulates physicochemical properties (solubility, logP), enhances metabolic stability, and targets solvent-exposed regions to improve selectivity. This guide dissects the structure-activity relationships (SAR), synthetic pathways, and mechanistic advantages of this privileged scaffold.[1]

The Pharmacophore Rationale: Synergy of Core and Periphery

The efficacy of pyrazole-carbonyl-morpholine scaffolds arises from a division of labor between the rigid core and the flexible, polar periphery.

The Pyrazole-Carbonyl Core (The Anchor)
  • Hinge Binding: In kinase inhibitors, the pyrazole nitrogen (N2) often acts as a hydrogen bond acceptor, while the NH (if unsubstituted) or an adjacent amino group acts as a donor. This mimics the adenine ring of ATP.

  • Rigidity: The pyrazole ring provides a planar scaffold that orients substituents. The carbonyl group (amide or ketone) extends this planarity and often engages in dipole-dipole interactions or hydrogen bonding with the "gatekeeper" residues or the sugar-pocket region of the kinase.

The Morpholine Moiety (The Modulator)

The morpholine ring is rarely the primary binding element but is crucial for "drug-likeness."

  • Solubility Enhancement: With a pKa of approximately 8.3, morpholine exists in equilibrium between its neutral and protonated forms at physiological pH. The protonated ammonium species significantly enhances aqueous solubility, a common bottleneck for lipophilic pyrazole scaffolds.

  • Solvent Front Interaction: In many crystal structures (e.g., EGFR inhibitors), the morpholine moiety points towards the solvent-accessible region. Here, the ether oxygen can accept hydrogen bonds from water molecules or specific hydrophilic residues (e.g., Lysine, Asparagine), stabilizing the ligand-protein complex without incurring steric penalties.

  • Metabolic Stability: Unlike open-chain alkyl amines, the cyclic morpholine ether is relatively resistant to oxidative metabolism (N-dealkylation), although hydroxylation at the carbon alpha to the oxygen can occur.

SAR Visualization

The following diagram illustrates the functional logic of this scaffold.

Pharmacophore Pyrazole Pyrazole Core (Hinge Binder) Target Target Protein (e.g., Kinase ATP Pocket) Pyrazole->Target H-Bonds (Donor/Acceptor) Carbonyl Carbonyl Linker (Vector Orientation) Carbonyl->Pyrazole Attached to C3/C4 Morpholine Morpholine Moiety (Solubility/Solvent Interaction) Carbonyl->Morpholine Amide/Linker Morpholine->Target Salt Bridge (if protonated) Solvent Solvent Front (Water/Hydrophilic Residues) Morpholine->Solvent H-Bonding (Ether O)

Caption: Functional decomposition of the pyrazole-carbonyl-morpholine scaffold showing the distinct roles of binding (red), orientation (yellow), and physicochemical modulation (blue).

Synthetic Strategies

Constructing these scaffolds requires robust protocols that allow late-stage diversification, particularly at the morpholine position to tune solubility.

Primary Synthetic Routes
  • Convergent Amidation: The most common approach involves synthesizing a pyrazole carboxylic acid and coupling it with a morpholine-containing amine. This allows for the parallel synthesis of libraries.

  • Cyclocondensation: Building the pyrazole ring after the morpholine is already attached to a precursor (e.g., a 1,3-dicarbonyl compound). This is preferred when the amide bond is unstable or sterically hindered.

Synthetic Workflow Diagram

Synthesis Start1 Aryl Hydrazine PyrazoleEster Pyrazole Carboxylate Ester Start1->PyrazoleEster Cyclocondensation (EtOH, Reflux) Start2 1,3-Dicarbonyl / Enaminone Start2->PyrazoleEster PyrazoleAcid Pyrazole Carboxylic Acid PyrazoleEster->PyrazoleAcid Hydrolysis (LiOH/NaOH) Final Target: Pyrazole-Carboxamide-Morpholine PyrazoleAcid->Final Amidation MorpholineAmine Morpholine-Substituted Aniline/Amine MorpholineAmine->Final Coupling Coupling Agent (EDC/HOBt or HATU) Coupling->Final

Caption: Convergent synthetic pathway for accessing pyrazole-carboxamide-morpholine derivatives via acid-amine coupling.

Case Studies & Applications

Anticancer: Kinase Inhibition (EGFR/VEGFR)

In the development of EGFR inhibitors, the morpholine ring is frequently attached to the phenyl ring of a pyrazole-carboxamide.

  • Mechanism: The pyrazole binds the ATP pocket. The phenyl spacer positions the morpholine to protrude out of the pocket.

  • Data: In thiazolyl-pyrazoline hybrids, morpholine derivatives showed IC50 values of 4.34 μM against EGFR, significantly outperforming purely lipophilic analogs due to improved cellular uptake and solubility [1].

Antimicrobial: Fluoro-Morpholinophenyl Derivatives

Research into N-(3-fluoro-4-morpholinophenyl)-pyrazole-carboxamides has yielded potent antibacterial agents.[2]

  • Role of Fluorine/Morpholine: The 3-fluoro group increases metabolic stability of the phenyl ring, while the 4-morpholine group ensures the molecule can penetrate the bacterial cell wall (peptidoglycan layers) [2].

Comparative Activity Table:

Compound ClassCore ScaffoldMorpholine PositionPrimary TargetKey Outcome
Anticancer Thiazolyl-PyrazolineC-4 of Phenyl RingEGFR / HER2Improved Solubility & IC50 (4.34 μM) [1]
Antimicrobial Pyrazole-CarboxamideN-Phenyl (para)Bacterial Cell WallHigh potency vs S. aureus due to polarity [2]
Anti-inflammatory Pyrazole-BenzenesulfonamideVariableCOX-2Enhanced selectivity index >20 [3]

Experimental Protocols

Protocol A: Synthesis of N-(3-fluoro-4-morpholinophenyl)-1H-pyrazole-4-carboxamide[2]

This protocol validates the "Convergent Amidation" strategy described in Section 2. It is robust, scalable, and allows for the introduction of the morpholine moiety via a commercially available aniline precursor.

Reagents & Equipment:
  • Precursor A: 1H-pyrazole-4-carboxylic acid (1.0 eq)

  • Precursor B: 3-Fluoro-4-morpholinoaniline (1.0 eq)

  • Coupling Agents: EDC.HCl (1.2 eq), HOBt (1.2 eq)

  • Base: N-Methylmorpholine (NMM) or DIPEA (2.5 eq)

  • Solvent: Anhydrous DMF or DCM

  • Workup: Ethyl acetate, 1N HCl, Saturated NaHCO3, Brine.

Step-by-Step Methodology:
  • Activation:

    • Dissolve 1H-pyrazole-4-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (N2).

    • Add EDC.HCl (1.2 mmol) and HOBt (1.2 mmol).

    • Stir at 0°C for 30 minutes to form the active ester.

  • Coupling:

    • Add 3-Fluoro-4-morpholinoaniline (1.0 mmol) to the reaction mixture.

    • Add N-Methylmorpholine (2.5 mmol) dropwise to scavenge protons.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: MeOH/DCM 1:9).

  • Workup & Isolation:

    • Pour the reaction mixture into ice-cold water (50 mL). A precipitate should form.

    • If solid forms: Filter the solid, wash with water, and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layer sequentially with 1N HCl (to remove unreacted amine), Saturated NaHCO3 (to remove unreacted acid), and Brine.

    • Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification:

    • Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

  • Validation (Expected Data):

    • 1H NMR (DMSO-d6): Look for the amide singlet (~10.0 ppm), pyrazole protons (~8.0-8.5 ppm), and the characteristic morpholine peaks (3.0-3.8 ppm, two triplets).

    • Mass Spec: [M+H]+ peak corresponding to the molecular weight.

References

  • Altintop, M. D., et al. "Synthesis and evaluation of a library of 26 thiazolyl-pyrazoline hybrids as dual EGFR and HER2 inhibitors."[3] Journal of Enzyme Inhibition and Medicinal Chemistry, 2018.

  • Menpara, K., et al. "Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole." Journal of Chemical and Pharmaceutical Research, 2014.

  • Abdellatif, K. R. A., et al. "Pyrazole Biomolecules as Cancer and Inflammation Therapeutics." Encyclopedia, 2023.[4]

  • Tzara, A., et al. "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies."[5] ChemMedChem, 2020.[5]

  • Kumari, A., & Singh, R. K. "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." Bioorganic Chemistry, 2020.[1]

Sources

An In-Depth Technical Guide to the Predicted Metabolic Stability of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, a thorough understanding of a compound's metabolic fate is paramount to its success. This technical guide provides a comprehensive analysis of the predicted metabolic stability of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine, a molecule featuring two key heterocyclic systems prevalent in medicinal chemistry. By dissecting the molecule's structural components—the 3-methyl-1H-pyrazole, the carbonyl linker, and the morpholine ring—we will explore the probable metabolic pathways and identify potential sites of biotransformation. This guide synthesizes current knowledge on the metabolism of pyrazole and morpholine moieties, offering a predictive framework for researchers. Furthermore, we will detail the standard in vitro experimental protocols, namely the liver microsomal and hepatocyte stability assays, that are essential for empirically validating these predictions. Finally, we will touch upon the utility of in silico models in forecasting metabolic stability early in the drug discovery cascade. This document is intended to serve as a practical resource for scientists engaged in the design and development of novel therapeutics, enabling a more informed approach to lead optimization and candidate selection.

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

The journey of a drug candidate from initial synthesis to clinical application is fraught with challenges, with poor pharmacokinetic properties being a leading cause of attrition. At the heart of pharmacokinetics lies drug metabolism, the biochemical transformation of xenobiotics by the body, primarily orchestrated by enzymes in the liver. The rate and extent of this metabolism, termed metabolic stability, profoundly influence a drug's half-life, oral bioavailability, and potential for drug-drug interactions. A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is excessively stable could accumulate to toxic levels. Therefore, a judicious assessment of metabolic stability is a cornerstone of modern drug discovery, guiding the selection and optimization of lead compounds with favorable pharmacokinetic profiles.

This guide focuses on the predicted metabolic stability of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine, a compound that incorporates both a pyrazole and a morpholine ring, two scaffolds frequently employed in medicinal chemistry to enhance biological activity and physicochemical properties. By understanding the metabolic liabilities and strengths of this molecule, researchers can make more strategic decisions in their drug development programs.

Structural Analysis and Predicted Metabolic "Soft Spots"

The metabolic fate of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine is intrinsically linked to its chemical structure. A systematic evaluation of its constituent parts allows for the prediction of its metabolic "soft spots," or the sites most susceptible to enzymatic modification.

  • The 3-methyl-1H-pyrazole Moiety: The pyrazole ring is generally considered a metabolically robust heterocycle and is often used as a bioisostere for less stable aromatic systems like phenols. Its aromatic character and the presence of two nitrogen atoms contribute to its relative resistance to oxidative cleavage. However, it is not metabolically inert. The primary sites of metabolism on the pyrazole ring itself are typically the carbon atoms, with oxidation being a common pathway. The methyl group at the 3-position is a potential site for hydroxylation to form a primary alcohol, which can be further oxidized to an aldehyde and a carboxylic acid.

  • The Carbonyl Linker: The amide bond of the carbonyl linker is generally stable to hydrolysis by amidases, although this can vary depending on the steric and electronic environment.

  • The Morpholine Moiety: The morpholine ring is a popular scaffold in drug design, in part due to its favorable metabolic profile. The electron-withdrawing effect of the oxygen atom reduces the basicity of the nitrogen atom compared to piperidine, making it less susceptible to oxidation by cytochrome P450 (CYP) enzymes. Nevertheless, several metabolic pathways are possible for the morpholine ring:

    • Ring Oxidation: Hydroxylation can occur at the carbon atoms alpha or beta to the nitrogen or oxygen, which may lead to ring opening.

    • N-Oxidation: The nitrogen atom can be oxidized to form an N-oxide metabolite.

    • N-Dealkylation: While the morpholine in this compound is part of a carbonyl amide, which is less prone to N-dealkylation than an alkylamine, this pathway cannot be entirely ruled out, though it is considered a minor route.

Based on this analysis, the most probable sites of metabolic attack on 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine are the methyl group on the pyrazole ring and the morpholine ring itself.

Predicted Metabolic Pathways

Based on the structural analysis, we can propose the following primary metabolic pathways for 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine, primarily mediated by cytochrome P450 enzymes in the liver.

Caption: Predicted metabolic pathways of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine.

Table 1: Summary of Predicted Primary Metabolites

Metabolite IDPredicted StructureMetabolic Reaction
M14-[(3-(hydroxymethyl)-1H-pyrazol-5-yl)carbonyl]morpholineOxidation of the pyrazole methyl group
M24-[(3-carboxy-1H-pyrazol-5-yl)carbonyl]morpholineFurther oxidation of M1
M3Hydroxylated Morpholine MetaboliteHydroxylation on the morpholine ring
M4Morpholine N-oxide MetaboliteN-oxidation of the morpholine nitrogen
M5Ring-Opened Morpholine MetaboliteCleavage of the morpholine ring following oxidation

Experimental Protocols for In Vitro Metabolic Stability Assessment

To empirically determine the metabolic stability of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine, in vitro assays using liver fractions are the gold standard in early drug discovery. These assays provide quantitative data on the rate of metabolism, which can be used to predict in vivo pharmacokinetic parameters.

Liver Microsomal Stability Assay

This assay is a high-throughput method to assess Phase I metabolic stability, primarily mediated by cytochrome P450 enzymes.

Protocol:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Human liver microsomes (HLMs) (e.g., from a commercial supplier).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Internal standard solution (for LC-MS/MS analysis).

    • Quenching solution (e.g., ice-cold acetonitrile).

  • Incubation:

    • Prepare a reaction mixture containing HLMs and phosphate buffer.

    • Pre-warm the mixture to 37°C.

    • Initiate the reaction by adding the test compound (final concentration typically 1 µM) and the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to the ice-cold acetonitrile containing the internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the rate constant of elimination (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (k / [microsomal protein concentration]) * 1000.

Technical Guide: Binding Affinity & Profiling of the 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the binding profile, structural biology, and experimental characterization of the 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine scaffold.

Executive Summary

The molecule 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine represents a quintessential "Solubilized Hinge-Binding Fragment" in modern kinase drug discovery. It combines a privileged pharmacophore (the pyrazole-carboxamide motif) capable of bidentate hydrogen bonding with the kinase hinge region, linked to a morpholine moiety that enhances aqueous solubility and directs the vector towards the solvent front.

While the fragment itself typically exhibits low-to-moderate affinity (


), it serves as a critical starting point (seed) for Fragment-Based Drug Discovery (FBDD). Optimization of this scaffold—primarily through substitution at the pyrazole C4 position—has led to potent clinical candidates targeting CDK2 , Aurora Kinases , and FLT3 , with affinities improving to the sub-nanomolar range (

).

Chemical Architecture & Pharmacophore Analysis[1]

Structural Composition

The molecule consists of two distinct functional domains separated by a carbonyl linker:

DomainChemical MoietyFunction in Ligand Binding
Hinge Binder 3-methyl-1H-pyrazolePrimary Anchor: Forms conserved H-bonds with the ATP-binding pocket hinge region.
Linker Carbonyl (

)
Geometry Enforcer: Planarizes the amide bond, orienting the morpholine away from the hinge.
Solubilizer MorpholineSolvent Vector: Projects into the solvent-exposed region, improving physicochemical properties (LogP, Solubility).
Tautomeric Considerations

The pyrazole ring is prototropic. In solution, the


- and 

- tautomers exist in equilibrium. However, inside the kinase ATP pocket, the specific tautomer is selected by the H-bond donor/acceptor pattern of the hinge residues.
  • Binding Tautomer: Typically, the tautomer presenting a Donor-Acceptor (D-A) motif is selected to complement the Acceptor-Donor (A-D) pattern of the kinase backbone (e.g., the backbone carbonyl and amide nitrogen of the hinge residue).

Structural Biology of Interaction

The "Hinge-Binder" Mechanism

The core binding affinity of this scaffold arises from its interaction with the kinase hinge region (residues connecting the N-lobe and C-lobe).

  • H-Bond 1 (Donor): The Pyrazole

    
     donates a hydrogen bond to the backbone Carbonyl (
    
    
    
    )
    of the hinge residue (e.g., Glu81 in CDK2).
  • H-Bond 2 (Acceptor): The Pyrazole

    
     (lone pair) accepts a hydrogen bond from the backbone Amide (
    
    
    
    )
    of the adjacent hinge residue (e.g., Leu83 in CDK2).
  • Solvent Exposure: The morpholine ring does not deeply penetrate the hydrophobic back-pocket (gatekeeper region) but sits at the pocket entrance, interacting with water molecules or flexible loops.

Interaction Pathway Diagram

The following Graphviz diagram illustrates the conserved binding mode of this scaffold within a generic kinase pocket.

KinaseBinding cluster_Kinase Kinase ATP Pocket (Hinge Region) cluster_Ligand Ligand: Pyrazole-Morpholine Hinge_CO Backbone C=O (H-Bond Acceptor) Hinge_NH Backbone N-H (H-Bond Donor) Pyraz_N Pyrazole N (Acceptor) Hinge_NH->Pyraz_N H-Bond (2.9 Å) Gatekeeper Gatekeeper Residue (Hydrophobic) Gatekeeper->Pyraz_N Steric Proximity (Optimization Site) Pyraz_NH Pyrazole N-H (Donor) Pyraz_NH->Hinge_CO H-Bond (2.8 Å) Morpholine Morpholine (Solvent Exposed) Morpholine->Pyraz_NH Linked via Carbonyl

Caption: Schematic of the bidentate hydrogen bonding network between the pyrazole core and the kinase hinge backbone.

Binding Affinity Profiling

Fragment vs. Optimized Lead

It is critical to distinguish between the binding of the fragment (the exact title molecule) and optimized drugs containing this scaffold.

Compound ClassRepresentative MoleculeBinding Affinity (

)
Ligand Efficiency (LE)
Core Fragment 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine10 - 100 µM High (> 0.4 kcal/mol/atom)
Early Lead Aryl-substituted pyrazole100 - 1000 nM Moderate
Clinical Candidate AT7519 / VX-680 analogs< 10 nM Optimized
Causality of Affinity
  • The Fragment: Lacks the hydrophobic bulk to displace the "structural water" network deep in the pocket or interact with the catalytic lysine/Asp-Phe-Gly (DFG) motif. Thus, affinity is limited to the hinge H-bonds.

  • Optimization: Adding a hydrophobic group (e.g., phenyl, dichlorophenyl) to the pyrazole C4 position allows the molecule to reach the Gatekeeper residue and the Selectivity Pocket , increasing affinity by 1000-fold.

Experimental Protocols for Affinity Measurement

To validate the binding of this fragment, standard kinase assays must be adapted for low-affinity ligands (high concentration requirements).

Protocol A: Thermal Shift Assay (DSF)

Best for initial hit validation of fragments.

  • Preparation: Dilute Recombinant Kinase domain (e.g., Aurora A) to 2 µM in HEPES buffer.

  • Ligand Addition: Add the pyrazole-morpholine fragment at high concentration (e.g., 1 mM) to ensure saturation.

  • Dye: Add SYPRO Orange (5x final concentration).

  • Ramp: Heat from 25°C to 95°C at 1°C/min in a qPCR machine.

  • Analysis: Calculate

    
    . A positive shift (
    
    
    
    ) confirms binding.
    • Self-Validation: If no shift is observed at 1 mM, the fragment likely does not bind the specific kinase isoform tested.

Protocol B: TR-FRET Competition Assay (LanthaScreen)

Best for determining


 values.
  • Reagents:

    • Europium-labeled anti-GST antibody (binds the kinase tag).

    • Kinase Tracer 236 (Alexa Fluor 647 labeled ATP-competitive probe).

    • Test Compound: 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine (10-point titration, max 500 µM).

  • Reaction:

    • Mix Kinase (5 nM) + Antibody (2 nM) + Tracer (variable

      
       dependent).
      
    • Add Test Compound.[1] Incubate 1 hour at RT.

  • Detection: Measure TR-FRET ratio (Emission 665 nm / 615 nm).

  • Calculation:

    • Plot Signal vs. log[Compound].

    • Fit to Sigmoidal Dose-Response equation:

      
      
      

References

  • Wyatt, P. G., et al. (2008). "Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography." Journal of Medicinal Chemistry.

  • Oebbeke, M., & Siefker, C. (2020). "Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts." ChemMedChem.

  • Modi, S. J., & Kulkarni, V. M. (2019). "Vascular Endothelial Growth Factor Receptor (VEGFR-2)/KDR Kinase Inhibitors: A Review of Pyrazole Scaffolds." Journal of the Turkish Chemical Society.

  • BindingDB. (2023). "Affinity Data for Pyrazole-Morpholine Substructures in Kinase Inhibitors." Binding Database Entry BDBM620127.

Sources

The Pyrazole-Carbonyl Morpholine Fragment: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on its History, Synthesis, and Application

Abstract

The pyrazole-carbonyl morpholine moiety has emerged as a cornerstone in contemporary medicinal chemistry, transitioning from a structural curiosity to a privileged fragment in the design of targeted therapeutics. This guide provides a comprehensive technical overview of this scaffold, tracing its historical evolution from the foundational discoveries of its constituent parts to its convergence as a critical pharmacophore. We will delve into the synthetic methodologies that have enabled its widespread use, elucidate the causal factors behind its success in drug-receptor interactions, and explore its prominent role in the development of kinase inhibitors and other therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this important chemical entity.

Introduction: The Power of Privileged Scaffolds

In the intricate landscape of drug discovery, certain molecular frameworks consistently appear in bioactive compounds, demonstrating an innate ability to interact with a variety of biological targets. These are termed "privileged scaffolds." Their utility lies not in a universal binding mode, but in presenting a three-dimensional arrangement of functional groups that is conducive to high-affinity interactions with protein families, such as kinases, G-protein coupled receptors, and ion channels.

The pyrazole ring system and the morpholine moiety are two such privileged structures.[1][2][3] The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a metabolically stable core with versatile substitution patterns that can be tailored to achieve desired potency and selectivity.[2] The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine, is frequently employed to enhance aqueous solubility, improve pharmacokinetic properties, and serve as a key hydrogen bond acceptor.[4][5]

This guide focuses on the synergistic combination of these two fragments: the pyrazole-carbonyl morpholine scaffold. We will explore the historical context of its emergence, the chemical principles guiding its synthesis, and its impactful applications in modern therapeutic design.

Historical Convergence: The Rise of a Potent Pharmacophore

The journey of the pyrazole-carbonyl morpholine fragment is not one of a singular discovery, but rather a story of convergent evolution in medicinal chemistry.

The Legacy of Pyrazole Synthesis

The pyrazole ring itself has a rich history, with its first synthesis attributed to Ludwig Knorr in 1883.[6] Early methods, such as the condensation of β-diketones with hydrazines, laid the groundwork for the vast array of pyrazole derivatives known today.[6] Over the decades, synthetic methodologies have expanded to include 1,3-dipolar cycloadditions and multicomponent reactions, offering chemists a high degree of control over substitution patterns and, consequently, biological activity.[1]

Morpholine: A Tool for Physicochemical Optimization

The morpholine moiety, while known for much of chemical history, gained prominence in drug design as medicinal chemists sought to imbue lead compounds with more favorable "drug-like" properties.[4][5] Its ability to improve solubility and metabolic stability, coupled with its capacity to act as a bioisosteric replacement for other functional groups, has made it a go-to fragment for optimizing pharmacokinetic profiles.[7][8]

The Emergence of the Pyrazole-Carbonyl Morpholine Scaffold

The precise first synthesis of a molecule containing the pyrazole-carbonyl morpholine fragment is not definitively documented as a landmark event. Instead, its appearance in the scientific and patent literature reflects a growing recognition of its potential. A notable example of the synthesis of a complex molecule incorporating this fragment is the preparation of N-(3-fluoro-4-morpholinophenyl)-3-methyl-1-(aroyl)-5-(methylthio)-1H-pyrazole-4-carboxamide.[9] This work highlights a practical synthetic route to such compounds, demonstrating the feasibility of their construction.

The proliferation of this scaffold, particularly in the context of kinase inhibitors, can be observed in the patent literature. Companies in the pharmaceutical industry have frequently utilized this fragment in their quest for novel therapeutics, underscoring its value in generating potent and selective drug candidates. This trend suggests a collective, industry-wide realization of the fragment's utility rather than a single, celebrated discovery.

Synthetic Strategies and Methodologies

The construction of the pyrazole-carbonyl morpholine linkage is most commonly achieved through the formation of an amide bond between a pyrazole-4-carboxylic acid derivative and morpholine.

General Synthetic Pathway

A general and robust method for the synthesis of pyrazole-carbonyl morpholine derivatives involves the coupling of a pyrazole-4-carbonyl chloride with morpholine. This approach offers high yields and is amenable to a wide range of substituted pyrazoles and morpholine analogs.

G cluster_0 Pyrazole-4-carboxylic Acid Formation cluster_1 Amide Bond Formation Pyrazole_precursor Substituted Pyrazole Precursor Carboxylation Carboxylation at C4 Pyrazole_precursor->Carboxylation e.g., Vilsmeier-Haack, then oxidation Pyrazole_acid Pyrazole-4-carboxylic Acid Carboxylation->Pyrazole_acid Acid_chloride Pyrazole-4-carbonyl Chloride Pyrazole_acid->Acid_chloride SOCl2 or (COCl)2 Amide_formation Amide Coupling Acid_chloride->Amide_formation Morpholine Morpholine Morpholine->Amide_formation Final_product Pyrazole-Carbonyl Morpholine Derivative Amide_formation->Final_product

Caption: General synthetic workflow for pyrazole-carbonyl morpholine derivatives.

Detailed Experimental Protocol: Synthesis of N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide

The following protocol is adapted from a reported synthesis and serves as a practical example of the construction of a pyrazole-carbonyl morpholine-containing molecule.[9]

Step 1: Synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine

  • To a stirred solution of morpholine (30.1 g, 345.7 mmol) and potassium carbonate (43.4 g, 314.3 mmol) in N,N-Dimethylformamide (150 ml), add 3,4-difluoro nitrobenzene (50.0 g, 314.3 mmol) at room temperature over 1 hour.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water (750 ml) and stir for 1 hour.

  • Filter the solid product, wash with excess water, and dry to yield 4-(2-fluoro-4-nitrophenyl)morpholine.

Step 2: Synthesis of 3-fluoro-4-morpholinoaniline

  • To a stirred solution of 4-(2-fluoro-4-nitrophenyl)morpholine (65 g, 287.3 mmol) in acetone (130 ml) and water (325 ml), add sodium dithionite (301.14 g, 1149.4 mmol) portion-wise over 2 hours.

  • Stir the reaction mixture at room temperature for 5 hours.

  • Monitor the reaction progress by TLC.

  • Filter the separated solid product, wash with water, and dry to yield 3-fluoro-4-morpholinoaniline.

Step 3: Synthesis of the Pyrazole Carboxamide

This step typically involves the cyclization of a suitable precursor with hydrazine to form the pyrazole ring, followed by amide coupling with the aniline from Step 2. For the specific title compound, the authors utilized a multi-step sequence starting from the aniline to build the pyrazole ring with the carboxamide already in place.[9]

A more general final coupling step would be:

  • To a stirred solution of the corresponding pyrazole-4-carboxylic acid and a coupling agent (e.g., HATU, HOBt/EDC) in a suitable aprotic solvent (e.g., DMF, DCM), add triethylamine or another non-nucleophilic base.

  • Add the 3-fluoro-4-morpholinoaniline.

  • Stir the reaction at room temperature until completion as monitored by TLC.

  • Perform an aqueous workup, extract with an organic solvent, dry, and purify by column chromatography to obtain the final product.

Applications in Drug Discovery: A Privileged Fragment for Kinase Inhibition

The pyrazole-carbonyl morpholine scaffold has found significant application in the development of protein kinase inhibitors.[10][11][12][13] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

The structure-activity relationship (SAR) studies of numerous kinase inhibitors have revealed the importance of the pyrazole-carbonyl morpholine fragment in achieving high potency and selectivity.[10][11]

  • The pyrazole core often serves as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region.

  • The carbonyl group acts as a hydrogen bond acceptor.

  • The morpholine moiety typically extends into a solvent-exposed region, where it can enhance solubility and be modified to fine-tune pharmacokinetic properties without disrupting the core binding interactions.

G cluster_0 Kinase Active Site cluster_1 Pyrazole-Carbonyl Morpholine Inhibitor Hinge Hinge Region Solvent_exposed Solvent-Exposed Region Pyrazole Pyrazole Core Pyrazole->Hinge H-bond donor/acceptor Carbonyl Carbonyl Carbonyl->Hinge H-bond acceptor Morpholine Morpholine Morpholine->Solvent_exposed Improves solubility Fine-tunes PK

Caption: Interaction of the pyrazole-carbonyl morpholine scaffold with a kinase active site.

Data Summary

The following table summarizes key information for representative molecules containing the pyrazole-carbonyl morpholine scaffold.

Compound ClassKey Synthetic PrecursorsReported Biological ActivityReference
Pyrazole-4-carboxamidesSubstituted pyrazole-4-carboxylic acids, morpholine derivativesAnticancer (Aurora A kinase inhibitors)[10]
N-phenyl-pyrazole-4-carboxamidesN-phenyl-pyrazole-4-carboxylic acids, morpholineAntimicrobial[9]
Pyrazole-based Kinase Inhibitors3-amino-1H-pyrazoles, substituted pyrimidines, morpholine-containing side chainsCDK16 inhibitors for cancer therapy[13]

Conclusion and Future Perspectives

The pyrazole-carbonyl morpholine fragment has solidified its position as a privileged scaffold in drug discovery. Its history is one of rational design, combining the robust, tunable nature of the pyrazole core with the advantageous physicochemical properties of the morpholine moiety. The synthetic accessibility of this fragment allows for extensive exploration of chemical space, leading to the identification of highly potent and selective therapeutic agents.

As our understanding of disease biology deepens, the ability to rapidly synthesize and screen libraries of compounds based on proven scaffolds like the pyrazole-carbonyl morpholine will be paramount. Future work in this area will likely focus on the development of novel, more efficient synthetic routes, the exploration of a wider range of substitutions to target new protein families, and the application of this fragment in emerging therapeutic modalities. The continued success of this scaffold is a testament to the power of combining fundamental principles of medicinal chemistry with innovative synthetic strategies.

References

  • Thornber, C. W. Isosterism and molecular modification in drug design. Chemical Society Reviews, 8(4), 563-580. [Link][7]

  • Kumar, A., & Aggarwal, N. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. ChemistrySelect, 8(29), e202301550. [Link][1][14]

  • Pharmaceutical Business Review. Morpholine Bioisosteres for Drug Design. [Link][5]

  • Patel, K., & Desai, K. (2018). QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. Journal of the Serbian Chemical Society, 83(4), 435-446. [Link][10]

  • Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2023. [Link][2]

  • Singh, R. P., & Kaur, H. (2023). Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. Journal of Agricultural and Food Chemistry, 71(49), 19586-19597. [Link][15]

  • Cheung, J., Rudolph, M. J., Burshteyn, F., Cassidy, M. S., Gary, E. N., Love, J., ... & Height, J. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands. Journal of medicinal chemistry, 55(22), 10282-10286. [Link][8]

  • Vyas, P. C., & Kumar, M. (2022). QSAR Modeling of 4-Benzoylamino-1H-pyrazole-3-carboxamide Derivatives as CDK1 and CDK2 Inhibitors. World Journal of Pharmaceutical Research, 11(10), 861-876. [Link][12]

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709-752. [Link][3]

  • Sasmal, P. K., Talwar, R., Swetha, J., Balasubrahmanyam, D., Venkatesham, B., Rawoof, K. A., ... & Sebastian, V. J. (2011). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. Bioorganic & medicinal chemistry letters, 21(16), 4913-4918. [Link][16]

  • Barreiro, E. J., & Fraga, C. A. (2015). Privileged Scaffolds in Medicinal Chemistry: An Introduction. In Privileged Scaffolds in Medicinal Chemistry (pp. 1-26). [Link][6]

  • Vollmer, S., Shafqat, N., O'Mahony, A., Müller, S., Owen, D. J., & Knapp, S. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link][13]

  • Li, A., Li, X., Wang, Y., Li, Y., Wang, Y., & Li, Z. (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1, 3-diphenyl-1H-pyrazole-4-carboxamide derivatives. RSC advances, 5(82), 67116-67121. [Link][17]

  • Lokhande, P. D., & Sakate, S. S. (2011). A novel and efficient synthesis of 1-phenyl-1H-pyrazole-4-carboxaldehyde and its aldimines derivatives. Asian Journal of Chemistry, 23(11), 5055. [Link][18]

  • Menpara, D., Pansuriya, D., Kachhadiya, N., Menpara, J., & Ladva, K. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(7), 1844-1850. [Link][9]

  • Fischer, R., & Iselin, B. (2015). Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives. U.S. Patent Application No. 14/762,098. [19]

  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 282-290. [Link][20]

  • Deshmukh, D. S., & Jirole, D. J. (2010). Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1-carbonyl)-4-chlorobenzenes and Their Antimicrobial Activity. E-Journal of Chemistry, 7(2), 439-442. [Link][21]

  • Portilla, J., & Quiroga, J. (2020). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2020(1), 194-216. [Link]

  • del Alamo, E. M., & de la Cruz, J. P. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Analogs of Tebufenpyrad. The Journal of organic chemistry, 74(4), 1844-1849. [Link]

  • Belyaeva, K. G., Mel'nikova, N. B., & Fialkov, Y. A. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 44(11), 1320-1324. [Link][22]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the synthesis of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine , a privileged scaffold in medicinal chemistry often utilized in kinase inhibitors (e.g., JAK/STAT pathways) and agrochemical discovery.

Unlike standard amide couplings, this protocol addresses the specific challenges of pyrazole tautomerism and amphoteric solubility . The 3-methyl-1H-pyrazole-5-carboxylic acid precursor exists in dynamic equilibrium with its 5-methyl-3-carboxylic acid tautomer. While chemically equivalent in solution, this duality affects regioselectivity during N-alkylation; however, for this C-acylation (amide formation), the tautomerism simplifies the retrosynthesis to a single convergent point.

Key Technical Advantages of This Protocol:

  • Regio-convergence: Utilizes the tautomeric equilibrium to drive the reaction to a single thermodynamic product.

  • Activation Strategy: Employs HATU/DIPEA to overcome the inherent lower nucleophilicity of the morpholine secondary amine when paired with electron-rich heteroaromatic acids.

  • Purification Logic: A self-validating acid/base workup sequence that exploits the acidity of the pyrazole NH (pKa ~14) vs. the basicity of unreacted morpholine.

Retrosynthetic Analysis & Pathway

The synthesis is designed as a convergent assembly. We avoid the use of acid chlorides (e.g., using SOCl2) due to the potential for side reactions at the pyrazole nitrogen (formation of transient N-acyl species). Instead, we utilize in situ activation.

Retrosynthesis Target Target Molecule 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine Disconnection Amide Bond Disconnection Target->Disconnection Precursor1 Morpholine (Amine Source) Disconnection->Precursor1 Precursor2 3-methyl-1H-pyrazole-5-carboxylic acid (Acid Source) Disconnection->Precursor2 StartingMat Ethyl Acetoacetate + Hydrazine Precursor2->StartingMat Cyclocondensation (If synthesis required)

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the amide bond.

Experimental Protocols

Phase A: Precursor Synthesis (Optional)

Perform this phase only if commercial 3-methyl-1H-pyrazole-5-carboxylic acid is unavailable.

Reaction: Cyclocondensation of ethyl acetoacetate with hydrazine hydrate. Mechanism: The hydrazine acts as a bis-nucleophile, attacking the ketone and the ester sequentially.

ReagentEquiv.[1][2][3][4]Role
Ethyl Acetoacetate1.0Electrophile (1,3-dicarbonyl)
Hydrazine Hydrate (80%)1.1Bis-nucleophile
Ethanol (Abs.)SolventReaction Medium

Procedure:

  • Dissolve ethyl acetoacetate (10 mmol) in Ethanol (20 mL).

  • Critical Step: Add Hydrazine Hydrate (11 mmol) dropwise at 0°C. Note: The reaction is exothermic. Rapid addition leads to uncontrolled boiling.

  • Reflux for 3 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Cool to RT. The ethyl ester intermediate often precipitates. If not, evaporate solvent.

  • Hydrolysis: Treat the crude ester with 10% NaOH (aq) at reflux for 1 hour.

  • Acidify with HCl to pH 3. The carboxylic acid precipitates as a white solid. Filter and dry.

Phase B: The Coupling (Target Synthesis)

Reaction: HATU-mediated amidation. Rationale: HATU is selected over EDC/HOBt because pyrazole carboxylic acids can be sterically demanding and prone to slow activation. HATU ensures rapid formation of the active ester (O-At), minimizing racemization (irrelevant here, but good practice) and maximizing yield.

Reagents Table:

ComponentMW ( g/mol )Equiv.[5]Amount (Example)
3-methyl-1H-pyrazole-5-carboxylic acid 126.111.0500 mg (3.96 mmol)
HATU 380.231.21.80 g
DIPEA (N,N-Diisopropylethylamine) 129.243.02.07 mL
Morpholine 87.121.1380 mg (0.38 mL)
DMF (Anhydrous) -Solvent10 mL

Step-by-Step Protocol:

  • Activation:

    • In a flame-dried round-bottom flask, dissolve the Acid (1.0 equiv) in anhydrous DMF (0.4 M concentration).

    • Add DIPEA (2.0 equiv only at this stage).

    • Add HATU (1.2 equiv) in one portion.

    • Observation: The solution typically turns yellow/orange. Stir at Room Temperature (RT) for 15 minutes to generate the activated ester.

  • Coupling:

    • Add Morpholine (1.1 equiv) dropwise.

    • Add the remaining DIPEA (1.0 equiv) to ensure the morpholine remains unprotonated.

    • Stir at RT for 4–6 hours.

    • Monitoring: Check LC-MS for mass [M+H]+ = 196.2.

  • Workup (The "Self-Validating" System):

    • Quench: Dilute reaction mixture with EtOAc (50 mL) and Water (50 mL).

    • Separation: Separate layers. Extract aqueous layer 2x with EtOAc.

    • Acid Wash: Wash combined organics with 0.5 M HCl (20 mL).

      • Why? This removes unreacted Morpholine (protonates to salt) and DIPEA.

      • Caution: Do not use strong acid or the pyrazole might protonate and partition into water, though the amide usually keeps it organic.

    • Base Wash: Wash organics with Sat. NaHCO3.

      • Why? Removes unreacted carboxylic acid starting material and HATU byproducts (tetramethylurea).

    • Drying: Dry over Na2SO4, filter, and concentrate.

Purification & Characterization

Purification Logic Flow

For high-purity applications (biological screening), flash chromatography is required.

Purification Crude Crude Residue (Post-Workup) TLC TLC Analysis (DCM:MeOH 95:5) Crude->TLC Flash Flash Chromatography Silica Gel (40g) TLC->Flash Load (DCM) Fractions Collect Fractions (UV 254nm) Flash->Fractions Gradient: 0-5% MeOH in DCM Final Pure Target White/Off-White Solid Fractions->Final Evaporate & Dry

Figure 2: Purification workflow ensuring removal of polar urea byproducts.

Expected Analytical Data
  • Physical State: White to off-white solid.

  • LC-MS (ESI+): m/z = 196.1 [M+H]+.

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 12.90 (br s, 1H, Pyrazole-NH ) - Signal may be broad or invisible due to exchange.

    • δ 6.45 (s, 1H, Pyrazole-CH -4).

    • δ 3.50–3.70 (m, 8H, Morpholine-CH2 ).

    • δ 2.28 (s, 3H, Pyrazole-CH3 ).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Pyrazole NH interferenceThe pyrazole NH is weakly acidic. If yield is <50%, protect the NH with a THP or Boc group prior to coupling, then deprotect with TFA/DCM.
Product in Aqueous Layer pH too low during workupThe pyrazole moiety can be amphoteric. Ensure the aqueous phase during extraction is pH ~6-7, not highly acidic.
Insoluble Precipitate Urea byproductIf using EDC/DCC, urea precipitates.[3] Filter before workup. HATU byproducts are water-soluble and removed in the NaHCO3 wash.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][6] Tetrahedron, 61(46), 10827-10852.

  • Azim, F., et al. (2021).[7][8] Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52.[8] 8

  • Fisher Scientific. Amide Synthesis Protocols (HATU/EDC Methods). 1

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. 6

Sources

optimal solvent systems for dissolving 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | AN-2026-SOLV-PYR [1][2]

Abstract

This guide details the physicochemical profiling and solvent optimization strategies for 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine , a representative pyrazole-carboxamide scaffold used in fragment-based drug discovery (FBDD).[1][2] Due to the amphoteric nature of the pyrazole core and the polarity of the morpholine amide, this compound exhibits complex solubility behaviors.[2] This note provides validated protocols for selecting optimal solvent systems for stock preparation , crystallization , and biological assays , ensuring experimental reproducibility and data integrity.

Physicochemical Analysis & Solubility Mechanics

Structural Determinants of Solubility

To select the optimal solvent, one must first understand the molecular interactions governing the solute.[2]

  • H-Bonding Network: The 1H-pyrazole moiety acts as both a hydrogen bond donor (NH) and acceptor (N).[1][2] The exocyclic carbonyl and morpholine oxygen serve as additional acceptors.[2] This extensive H-bond potential makes the compound prone to strong intermolecular interactions (high lattice energy), often resulting in poor solubility in non-polar solvents.[2]

  • Amphoteric Character:

    • Acidic: The pyrazole NH (pKa ~14) can be deprotonated in strong bases.[2]

    • Basic: The pyrazole N2 (pKa ~2.[2]5) can be protonated in acidic media, significantly enhancing aqueous solubility.[2]

  • Lipophilicity: The morpholine ring imparts moderate polarity, lowering LogP compared to phenyl analogs, but not sufficiently to guarantee water solubility at neutral pH.[2]

Predicted Solubility Profile (Class-Based)

Data derived from structural analogs (e.g., pyrazole-5-carboxamides, N-arylpyrazoles) [1, 2].[1][2]

Solvent ClassRepresentative SolventsSolubility PotentialPrimary Application
Dipolar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL) Stock solutions, library storage.[1][2]
Polar Protic Methanol, Ethanol, Isopropanol Moderate (5-20 mg/mL) Crystallization, reaction media.[2]
Chlorinated Dichloromethane (DCM), ChloroformGood (10-30 mg/mL) Synthesis, extraction.[2]
Ethers THF, 1,4-DioxaneModerate Reaction solvent.[2]
Aqueous PBS (pH 7.4)Low (<1 mg/mL) Bioassays (requires co-solvent).[2]
Aqueous Acid 0.1 M HClHigh LC-MS injection, salt formation.[1][2]

Experimental Protocols

Protocol A: Thermodynamic Solubility Screening (Shake-Flask Method)

Objective: Determine the equilibrium solubility in critical solvents for assay development.

Materials:

  • Compound: 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine (Solid).[1][2]

  • Solvents: DMSO, Methanol, PBS (pH 7.4), 0.1 M HCl.[2]

  • Equipment: HPLC-UV/MS, Thermomixer (25°C), 0.22 µm PTFE filters.[2]

Workflow:

  • Saturation: Add excess solid compound (~10 mg) to 0.5 mL of test solvent in a 1.5 mL Eppendorf tube.

  • Equilibration: Agitate at 900 rpm at 25°C for 24 hours.

  • Clarification: Centrifuge at 14,000 rpm for 10 minutes. Filter the supernatant using a 0.22 µm PTFE syringe filter to remove micro-particulates.[2]

  • Quantification: Dilute filtrate 1:100 in Mobile Phase (50:50 ACN:Water) and inject into HPLC.

    • Detection: UV at 254 nm (pyrazole absorption).[2]

    • Calibration: Use a 1 mg/mL standard in DMSO for quantification.[2]

Protocol B: Crystallization & Purification Optimization

Context: High-purity isolation often requires a binary solvent system.[1][2] Based on analog data, Isopropanol (IPA) is a superior anti-solvent or single-solvent for recrystallization of morpholine-pyrazole amides [3].[1][2]

Step-by-Step Recrystallization:

  • Dissolution: Dissolve crude material in minimal hot Ethanol or Ethyl Acetate (60-70°C).[1][2]

  • Anti-Solvent Addition: If using Ethyl Acetate, slowly add Hexane or Heptane dropwise until persistent turbidity is observed.[2]

    • Alternative: If using Ethanol, add Water dropwise.[2]

  • Nucleation: Allow the solution to cool slowly to room temperature (20°C/hour ramp).

  • Harvest: Filter crystals and wash with cold anti-solvent (e.g., cold Heptane).

Decision Logic & Workflows

Solvent Selection Decision Tree

The following diagram illustrates the logical pathway for selecting the correct solvent system based on the intended application.

SolventSelection Start Start: Define Application App_Bio Biological Assay (Cell/Enzyme) Start->App_Bio App_Syn Synthesis / Purification Start->App_Syn App_Ana Analytical (LC-MS/NMR) Start->App_Ana Stock Prepare 10-100 mM Stock in DMSO App_Bio->Stock Reaction Reaction Solvent: DCM, THF, or DMF App_Syn->Reaction LCMS LC-MS Mobile Phase: ACN/H2O + 0.1% Formic Acid App_Ana->LCMS NMR NMR Solvent: DMSO-d6 (Universal) CDCl3 (If lipophilic enough) App_Ana->NMR Dilution Dilute into Media (Keep DMSO < 0.5%) Stock->Dilution PrecipCheck Check for Precipitation (Nephelometry) Dilution->PrecipCheck Purify Recrystallization: Hot EtOH or IPA Reaction->Purify

Figure 1: Decision matrix for solvent selection based on downstream application requirements.

pH-Dependent Solubility Mechanism

Understanding the ionization states is critical for formulation and LC-MS method development.[1][2]

Ionization Cation Cationic Form (pH < 2.0) High Solubility Neutral Neutral Form (pH 4 - 10) Lowest Solubility Cation->Neutral - H+ (Pyridine N) Neutral->Cation + H+ Anion Anionic Form (pH > 13) High Solubility Neutral->Anion - H+ (Pyrazole NH) Anion->Neutral + H+

Figure 2: Ionization states of the pyrazole core.[1][2] Solubility is maximized at pH extremes.[1][2]

Critical Application Notes

For Biological Assays (HTS/Cell Culture)
  • The "Crash-Out" Risk: Pyrazole amides are prone to precipitation upon dilution from DMSO into aqueous buffers.[1][2]

  • Mitigation:

    • Limit final DMSO concentration to 0.1% - 0.5%.[1][2]

    • Serial Dilution Protocol: Do not dilute directly from 10 mM stock to 1 nM media.[2] Use an intermediate dilution step in pure DMSO (e.g., 10 mM -> 100 µM in DMSO) before the final spike into media.[2] This prevents local high concentrations that trigger nucleation.[2]

For LC-MS Analysis
  • Mobile Phase: Use 0.1% Formic Acid in water/acetonitrile.[2]

  • Reasoning: Acidification protonates the pyrazole nitrogen (N2), ensuring the molecule is positively charged.[2] This improves peak shape (reduces tailing caused by interaction with silanols) and significantly enhances ionization efficiency (ESI+) [2].[2]

References

  • BenchChem. (2025).[2][3][4] Common solvents for pyrazole derivatives and recrystallization protocols. Retrieved from .[2]

  • Beilstein Journals. (2023). Synthesis of pyrazole-conjugated thioamides and amides: Solubility and Optimization. Beilstein J. Org.[2] Chem. Retrieved from .[2]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and crystallization of N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide. Retrieved from .[2]

  • Sigma-Aldrich. (2025).[1][2] Product Specification: Pyrazole-morpholine derivatives. Retrieved from .[2]

Sources

Application Note & Protocol: A Guide to the Scalable Synthesis of Pyrazole-Morpholine Amides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole-Morpholine Amides and the Imperative for Scalable Synthesis

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. When coupled with a morpholine moiety through an amide linkage, the resulting pyrazole-morpholine amides often exhibit a remarkable range of biological activities, from kinase inhibition in oncology to antiviral and anti-inflammatory properties. The morpholine ring frequently enhances aqueous solubility and metabolic stability, making this combination particularly attractive for drug development professionals.

However, the transition from a gram-scale laboratory synthesis to a multi-kilogram scale required for preclinical and clinical studies presents significant challenges.[1] Direct translation of small-scale procedures often leads to issues with safety, product purity, and economic viability.[2] This guide provides a comprehensive, field-proven protocol for the robust and scalable synthesis of pyrazole-morpholine amides, focusing on the practical considerations necessary for successful implementation in a process chemistry environment. We will delve into the causality behind experimental choices, ensuring a self-validating and safe scale-up process.

The Synthetic Strategy: A Two-Step, One-Pot Amidation

The most common and industrially viable method for constructing the amide bond between a pyrazole carboxylic acid and morpholine involves a two-step, one-pot process. This approach begins with the activation of the carboxylic acid to a more reactive species, typically an acid chloride, followed by the introduction of the amine (morpholine) to form the desired amide.

Reaction Mechanism

The reaction proceeds via two key transformations:

  • Acid Chloride Formation: The pyrazole carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the highly electrophilic pyrazole acyl chloride. A catalytic amount of a suitable solvent like N,N-dimethylformamide (DMF) is often used to facilitate this conversion through the formation of the Vilsmeier reagent, which is the active catalytic species.

  • Amide Bond Formation: The in-situ generated acyl chloride is then reacted with morpholine. The nitrogen atom of morpholine acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the stable pyrazole-morpholine amide. An excess of morpholine or the addition of a non-nucleophilic base is used to neutralize the hydrochloric acid (HCl) byproduct.

cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Formation Pyrazole_COOH Pyrazole Carboxylic Acid Acyl_Chloride Pyrazole Acyl Chloride Pyrazole_COOH->Acyl_Chloride SOCl₂, cat. DMF SOCl2 Thionyl Chloride (SOCl₂) HCl_SO2 HCl + SO₂ Morpholine Morpholine Amide Pyrazole-Morpholine Amide HCl_byproduct Morpholine·HCl Acyl_Chloride_2->Amide Morpholine (2 equiv.)

Caption: Chemical reaction scheme for the two-step, one-pot synthesis.

Laboratory-Scale Synthesis Protocol (10 g Scale)

This protocol serves as a baseline for understanding the reaction before embarking on a large-scale campaign.

Materials:

  • Pyrazole-4-carboxylic acid (10.0 g, 1.0 equiv)

  • Thionyl chloride (SOCl₂) (1.2 - 1.5 equiv)

  • N,N-Dimethylformamide (DMF) (catalytic, ~0.1 mL)

  • Dichloromethane (DCM) (200 mL)

  • Morpholine (2.5 equiv)

  • 1 M Hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate and Hexanes (for purification)

Procedure:

  • To a stirred suspension of pyrazole-4-carboxylic acid in dichloromethane (100 mL) in a flask equipped with a reflux condenser and a gas outlet to a scrubber, add a catalytic amount of DMF.

  • Slowly add thionyl chloride at room temperature. The reaction mixture will likely become a clear solution as the acid chloride forms.

  • Heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by TLC or LC-MS to ensure complete conversion to the acid chloride.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve morpholine in dichloromethane (100 mL).

  • Slowly add the morpholine solution to the cold acid chloride solution. An exotherm will be observed. Maintain the internal temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by slowly adding 1 M HCl. Separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure pyrazole-morpholine amide.

Scale-Up Considerations and Protocol (>1 kg Scale)

Transitioning from the benchtop to a pilot plant or manufacturing setting requires a critical re-evaluation of the process.

In-Depth Analysis of Scale-Up Parameters
  • Reagent Selection: While thionyl chloride is effective, on a large scale, the generation of SO₂ and HCl gas requires robust scrubbing systems.[3] Oxalyl chloride is an alternative that produces gaseous byproducts (CO₂, CO, HCl), but is more expensive.[3][4] For cost-effectiveness, thionyl chloride is often preferred in industrial settings.

  • Solvent Choice: Dichloromethane is an excellent solvent for this reaction but is coming under increasing environmental and regulatory scrutiny. Toluene or 2-methyltetrahydrofuran (2-MeTHF) are greener alternatives that can be considered. Toluene allows for azeotropic removal of water if any is present in the starting material.

  • Temperature Control: The formation of the acid chloride and the subsequent amidation are exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with precise temperature control is mandatory. The rate of addition of reagents must be carefully controlled to manage the exotherm.

  • Workup and Purification: Aqueous workups on a large scale can lead to emulsion formation and are labor-intensive. A crystallization-based purification is highly preferred over chromatography.[5][6] This involves finding a suitable solvent system from which the product will crystallize in high purity, leaving impurities behind in the mother liquor.

  • Safety: Thionyl chloride is corrosive and reacts violently with water. Personal protective equipment (PPE) and engineering controls (fume hoods, scrubbers) are critical. The potential for runaway reactions due to poor temperature control must be assessed through calorimetric studies (e.g., Differential Scanning Calorimetry - DSC).

Scaled-Up Protocol (Illustrative 1 kg Scale)

Equipment:

  • 10 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.

  • Heating/cooling circulator.

  • Scrubber system for off-gases.

Procedure:

  • Charge the reactor with pyrazole-4-carboxylic acid (1.0 kg) and toluene (5 L).

  • Add a catalytic amount of DMF (10 mL).

  • Inert the reactor with nitrogen.

  • Slowly add thionyl chloride (1.2 equiv) via the addition funnel over 1-2 hours, maintaining the internal temperature between 20-25 °C. The off-gas should be directed to a caustic scrubber.

  • Heat the reaction mixture to 50-60 °C and hold for 2-4 hours. Monitor for reaction completion (e.g., by in-process control (IPC) using HPLC).

  • Cool the reactor to 0-5 °C.

  • Slowly add morpholine (2.5 equiv) subsurface over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete by IPC.

  • Quench the reaction by slowly adding water (2 L).

  • Separate the aqueous layer. Wash the organic layer with a 10% sodium bicarbonate solution (2 L) followed by water (2 L).

  • Concentrate the organic layer under vacuum to a smaller volume.

  • Perform a solvent swap to a suitable crystallization solvent (e.g., isopropanol/water or ethyl acetate/heptane).

  • Heat to dissolve the crude product, then cool slowly to induce crystallization.

  • Isolate the product by filtration, wash with the cold crystallization solvent, and dry under vacuum to a constant weight.

cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Final Product Charge_Reactants Charge Reactor with Pyrazole Acid and Solvent Acid_Chloride_Formation Add Thionyl Chloride (Control Temperature) Charge_Reactants->Acid_Chloride_Formation Heat_Hold Heat and Hold (Monitor Completion) Acid_Chloride_Formation->Heat_Hold Cooling_1 Cool Reactor Heat_Hold->Cooling_1 Amidation Add Morpholine (Control Exotherm) Cooling_1->Amidation Stir Stir to Completion Amidation->Stir Quench Aqueous Quench Stir->Quench Wash Wash Organic Layer Quench->Wash Concentrate Concentrate & Solvent Swap Wash->Concentrate Crystallize Crystallize Product Concentrate->Crystallize Isolate Filter and Dry Crystallize->Isolate Final_Product Pure Pyrazole-Morpholine Amide Isolate->Final_Product

Caption: Scaled-up experimental workflow for pyrazole-morpholine amide synthesis.

Data Summary: Lab vs. Scale-Up

ParameterLaboratory Scale (10 g)Scaled-Up Process (1 kg)Rationale for Change
Batch Size 10 g1 kgIncreased throughput for development needs.
Solvent Dichloromethane (DCM)Toluene or 2-MeTHFImproved safety and environmental profile.[7]
Temperature Control Ice bath / Heating mantleJacketed reactor with circulatorPrecise control of exotherms is critical for safety and purity.
Reagent Addition Manual additionControlled addition via pump/funnelManages reaction rate and heat generation.
Workup Separatory funnel extractionReactor-based phase separationAccommodates large volumes and improves safety.
Purification Column ChromatographyCrystallizationScalable, cost-effective, and provides high purity.[8]
Yield (Typical) 70-85%80-95%Optimized process and reduced handling losses.
Purity (Typical) >98%>99.5%Crystallization is highly effective for removing impurities.

Conclusion

The successful scale-up of pyrazole-morpholine amide synthesis hinges on a thorough understanding of the reaction mechanism and a proactive approach to addressing the challenges of heat transfer, reagent handling, and product purification. By transitioning from less scalable laboratory techniques like chromatography to robust industrial methods such as crystallization, and by carefully selecting reagents and solvents with safety and efficiency in mind, researchers and drug development professionals can confidently and safely produce these valuable compounds on a large scale. This guide provides a solid foundation for developing a safe, efficient, and reproducible process for the manufacture of pyrazole-morpholine amides.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Request PDF. Available at: [Link]

  • ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. Available at: [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Available at: [Link]

  • ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development. Available at: [Link]

  • Royal Society of Chemistry. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. Available at: [Link]

  • Google Patents. (n.d.). Process for the purification of pyrazoles. DE102009060150A1.
  • Google Patents. (n.d.). Method for purifying pyrazoles. WO2011076194A1.
  • AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. Available at: [Link]

  • MDPI. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI. Available at: [Link]

  • ACS Publications. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • ResearchGate. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. ResearchGate. Available at: [Link]

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Application Note: Leveraging 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine in Fragment-Based Drug Discovery Campaigns

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for hit identification and lead generation, prized for its efficiency in exploring chemical space. The success of any FBDD campaign hinges on the quality and design of its fragment library. This guide details the strategic application of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine, a fragment that combines two privileged medicinal chemistry scaffolds. We provide an in-depth analysis of its structural and physicochemical properties, followed by comprehensive, field-tested protocols for its use in primary screening and hit-to-lead development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to integrate high-potential fragments into their discovery workflows.

Introduction: The Rationale for a Privileged Bi-functional Fragment

The core principle of FBDD is to identify low-molecular-weight fragments that bind to a biological target with low affinity, and then to chemically elaborate these hits into potent, selective lead compounds.[1][2] The fragment 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine is an exemplary starting point due to its elegant fusion of two powerful pharmacophores: the pyrazole and the morpholine moieties.

  • The Pyrazole Core: The pyrazole ring is a well-established privileged scaffold found in numerous approved drugs, including kinase inhibitors like Ruxolitinib and anticancer agents like Ibrutinib.[3][4] Its 1,2-diazole structure allows it to act as both a hydrogen bond donor and acceptor, providing versatile interaction capabilities within a target's binding site.[3] This makes it an excellent anchor for establishing initial target engagement.

  • The Morpholine Moiety: Morpholine is frequently incorporated into drug candidates to improve their physicochemical and pharmacokinetic properties.[5][6] It is known to enhance aqueous solubility, metabolic stability, and overall drug-like characteristics, often by replacing more labile or lipophilic groups.[7][8] In this fragment, it serves as a "solubility handle" and a vector for future chemical elaboration.

This combination results in a fragment with high potential for generating meaningful biological hits that are synthetically tractable and possess favorable foundational properties for optimization.

Physicochemical Profile and "Rule of Three" Compliance

For a fragment to be effective in an FBDD screen, it should adhere to the "Rule of Three," which maximizes the probability of fitting into small pockets on a protein surface while maintaining good solubility.[1]

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight (MW) 195.22 g/mol ≤ 300 DaYes
LogP (cLogP) ~0.25≤ 3Yes
Hydrogen Bond Donors 1 (pyrazole N-H)≤ 3Yes
Hydrogen Bond Acceptors 3 (pyrazole N, carbonyl O, morpholine O)≤ 3Yes
Rotatable Bonds 2≤ 3Yes

Table 1: "Rule of Three" analysis for 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine.

The fragment's excellent compliance with these guidelines makes it an ideal candidate for screening, minimizing the risk of non-specific binding and ensuring good aqueous behavior, which is critical for many biophysical screening assays.

FBDD Screening Workflow: From Library to Confirmed Hit

The successful identification of fragment binding requires sensitive biophysical techniques. Below, we provide detailed protocols for primary screening and validation using industry-standard methods.

FBDD_Workflow cluster_Screening Primary Screening cluster_Validation Hit Validation cluster_Elaboration Hit-to-Lead Screen Fragment Library Screening (e.g., SPR, NMR, TSA) Hit_ID Initial Hit Identification Screen->Hit_ID Detects Binding Ortho_Screen Orthogonal Method (e.g., NMR for SPR hit) Hit_ID->Ortho_Screen Confirms Hit Dose_Response Affinity Determination (KD, IC50) Ortho_Screen->Dose_Response Quantifies Binding Xray Structural Biology (X-ray, Cryo-EM) Dose_Response->Xray Provides Binding Pose SBDD Structure-Based Design (Growing, Linking) Xray->SBDD Guides Chemistry Lead_Opt Lead Optimization SBDD->Lead_Opt

Caption: High-level workflow for a typical FBDD campaign.

Protocol 1: Primary Screening with Surface Plasmon Resonance (SPR)

SPR is a high-throughput, label-free technique ideal for primary screening, providing kinetic data on fragment binding.[9]

Objective: To identify if 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine binds to the target protein immobilized on a sensor chip.

Materials:

  • SPR instrument (e.g., Biacore, Carterra)

  • Sensor chip (e.g., CM5, CAP)

  • Target protein (>95% purity)

  • 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine stock (e.g., 100 mM in DMSO)

  • Running buffer (e.g., HBS-EP+, pH 7.4)

  • Immobilization reagents (EDC/NHS for amine coupling)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes. Causality: This creates reactive esters on the carboxymethylated dextran surface to couple with protein primary amines.

    • Inject the target protein (20-50 µg/mL in a low ionic strength buffer, e.g., 10 mM Acetate, pH 5.0) until the desired immobilization level is reached (typically 8,000-12,000 Response Units).

    • Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

  • Fragment Screening:

    • Prepare a 1 mM solution of the fragment in running buffer containing a final DMSO concentration matched to the control (typically ≤1%). Causality: High fragment concentrations are needed to detect weak binding. Matching DMSO minimizes solvent-related artifacts.

    • Inject the fragment solution over the immobilized target surface and a reference flow cell (deactivated or immobilized with an irrelevant protein) for a contact time of 60 seconds at a flow rate of 30 µL/min.

    • Follow with a 120-second dissociation phase using running buffer only.

    • Perform a surface regeneration step if necessary (e.g., a short pulse of 50 mM NaOH or 1 M NaCl), ensuring it does not denature the target.

  • Data Interpretation:

    • A "hit" is identified by a higher response signal in the target flow cell compared to the reference cell.

    • The shape of the sensorgram provides preliminary information: a fast on/fast off rate is typical for fragments. A flat line indicates no binding.

    • Hits are typically defined as those showing a response significantly above the background noise.

Protocol 2: Hit Validation and Mapping by NMR Spectroscopy

NMR, particularly ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, is the gold standard for validating hits and mapping their binding site.[10][11]

Objective: To confirm the binding of the fragment to the target in solution and identify the amino acid residues involved in the interaction.

Materials:

  • High-field NMR spectrometer (>600 MHz) with a cryoprobe

  • Uniformly ¹⁵N-labeled target protein (0.1-0.3 mM concentration)

  • NMR Buffer (e.g., 25 mM Phosphate, 150 mM NaCl, pH 6.8 in 90% H₂O/10% D₂O)

  • Fragment stock solution (100 mM in d6-DMSO)

Methodology:

  • Sample Preparation:

    • Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. Each peak in this spectrum corresponds to a specific backbone N-H group in the protein.

  • Titration Experiment:

    • Add a stoichiometric excess of the fragment to the protein sample (e.g., 10:1 fragment:protein ratio, resulting in a 1-3 mM fragment concentration). Causality: The excess concentration drives the binding equilibrium towards the complex, ensuring a detectable effect even for weak binders.

    • Acquire a second ¹H-¹⁵N HSQC spectrum after fragment addition.

  • Data Interpretation:

    • Confirmation of Binding: Compare the two spectra. Binding is confirmed if specific peaks (amides) in the protein's spectrum shift their position. This phenomenon is called a Chemical Shift Perturbation (CSP).[10]

    • Binding Site Mapping: The residues whose peaks show significant CSPs are likely at or near the fragment's binding site. These shifts can be mapped onto a 3D structure of the protein to visualize the binding pocket.

    • Affinity Estimation: By performing a full titration (acquiring spectra at multiple fragment concentrations), the dissociation constant (K_D) can be calculated by fitting the CSP changes to a binding isotherm.

Hit Elaboration: Strategies for Potency Improvement

Once 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine is confirmed as a hit, structural information—ideally from X-ray crystallography—is used to guide its evolution into a potent lead.[11]

Hit_Elaboration cluster_Core Initial Hit cluster_Strategies Elaboration Strategies cluster_Output Result Core_Frag 4-[(3-methyl-1H-pyrazol-5-yl) carbonyl]morpholine Grow Fragment Growing (Add R-group to explore pocket) Core_Frag->Grow Vector: Morpholine Link Fragment Linking (Connect to a second fragment) Core_Frag->Link Vector: Pyrazole Merge Fragment Merging (Combine with another hit) Core_Frag->Merge Lead Potent Lead Compound Grow->Lead Link->Lead Merge->Lead

Caption: Key strategies for evolving a fragment hit into a lead compound.

  • Fragment Growing: This is the most common strategy. The morpholine ring is an excellent vector for growth. Synthetic modifications can be made to extend from the morpholine nitrogen into an adjacent pocket of the protein, forming new, favorable interactions and increasing affinity.

  • Fragment Linking: If another fragment is found to bind in a nearby pocket, the pyrazole or morpholine moiety can be used as an anchor to synthetically link the two fragments, creating a single, high-affinity molecule.

  • Fragment Merging: If another validated hit shares overlapping binding features, a new compound can be designed that incorporates the key interacting elements of both fragments into a single, more potent molecule.

Hypothetical Case Study: Targeting Protein Kinase X

Many pyrazole-containing compounds are known to be ATP-competitive kinase inhibitors.[3][12] Let's consider a campaign against a hypothetical "Protein Kinase X".

  • Screening: 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine is screened against Protein Kinase X using SPR and identified as a primary hit with an estimated K_D of ~500 µM.

  • Validation: Binding is confirmed using ¹H-¹⁵N HSQC NMR, which shows significant CSPs for residues in the kinase hinge region, the area where ATP binds.

  • Structural Biology: An X-ray co-crystal structure is obtained. It reveals the pyrazole N-H and the adjacent nitrogen form canonical hydrogen bonds with the backbone of the hinge region, mimicking the adenine portion of ATP. The morpholine ring is solvent-exposed and points towards a nearby hydrophobic pocket.

  • Hit Elaboration (Growing): Guided by the structure, a medicinal chemist synthesizes a small library of analogs where the morpholine nitrogen is derivatized with various small hydrophobic groups (e.g., benzyl, isobutyl). One such analog, with a benzyl group, now fills the hydrophobic pocket and shows a K_D of 10 µM—a 50-fold improvement in affinity. This new molecule becomes the starting point for a lead optimization program.

Conclusion

4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine is not merely a random small molecule, but a rationally designed fragment for FBDD. It combines a high-probability binding motif (pyrazole) with a functionally critical drug-like element (morpholine). This pre-validation of its constituent parts increases the likelihood of identifying tractable hits with clear paths for chemical optimization. The protocols and strategies outlined in this guide provide a robust framework for leveraging this fragment's potential, accelerating the journey from initial screen to viable lead candidate.

References

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Gümüş, M., Uslu, H., & Bua, S. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 211-218. [Link]

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Katsamakas, S., & Litsardakis, G. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 957. [Link]

  • Li, D., & Kang, C. (2020). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols. [Link]

  • Li, D., & Kang, C. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 199. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., & Al-Obaid, A. M. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6035. [Link]

  • Sunitha, T., et al. (2024). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Biosciences, Biotechnology Research Asia. [Link]

  • Shaygan, H., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(30), 20953-20964. [Link]

  • El-Sayed, N. F., & Al-Hakkani, M. F. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia. [Link]

  • Miller, M. J., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules, 30(1), 10. [Link]

  • Gmiński, J. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043. [Link]

  • Arshad, F., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Pop, M. S., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11456. [Link]

  • Sunitha, T., et al. (2024). Pyrazole Scaffolds: A promising frontier in drug discovery. Biosciences, Biotechnology Research Asia, 24(1), 625. [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. Retrieved February 17, 2026, from [Link]

  • PharmaFeatures. (2024, February 16). Fragment-Based Drug Discovery: A Comprehensive Overview. [Link]

  • Chan, D. S.-H., et al. (2021). Mass spectrometry for fragment screening. MedChemComm, 12(4), 688-697. [Link]

  • de Witte, A. M., et al. (2026). Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. MedChemComm. [Link]

  • Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2023. [Link]

  • Chevula, K., et al. (2025). Morpholine catalyzed synthesis of novel 4H-chromene linked pyrazole - 1,2,3-triazole hybrids. Arkat USA. [Link]

  • Mol-Instincts. (n.d.). Morpholines database - synthesis, physical properties. Retrieved February 17, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR, 7(3), 960-966. [Link]

  • ChemSynthesis. (2025, May 20). 4-[(3-methyl-4-nitro-1H-pyrazol-5-yl)methyl]morpholine. [Link]

  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved February 17, 2026, from [Link]

  • Li, J., et al. (2017). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 22(11), 1867. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved February 17, 2026, from [Link]

  • Havrylyuk, D., et al. (2013). Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones. European Journal of Medicinal Chemistry, 66, 228-237. [Link]

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Application Notes & Protocols for the Crystallization of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the crystallization of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The protocols herein are designed for researchers, scientists, and drug development professionals seeking to obtain high-purity, crystalline material with consistent physicochemical properties. This guide moves beyond simple step-by-step instructions to explain the rationale behind methodological choices, offering a framework for developing robust and scalable crystallization processes. We will cover several effective techniques, including cooling crystallization, anti-solvent addition, and acid addition salt formation, supported by solvent selection strategies and analytical validation methods.

Introduction: The Critical Role of Crystallization

4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine is a molecule that incorporates two key pharmacophores: a pyrazole ring and a morpholine moiety. Pyrazole derivatives are known for a wide array of biological activities, including analgesic, anti-inflammatory, and anticancer properties.[1] The morpholine group is often used in drug design to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[2]

In the journey from chemical synthesis to a viable product, crystallization is arguably the most critical purification and particle engineering step. A well-designed crystallization process not only ensures the chemical purity of the active substance but also controls its physical form (polymorphism), which directly impacts solubility, stability, and bioavailability. This guide provides a foundational set of protocols to achieve these goals.

Physicochemical Profile and Solvent Selection Rationale

The successful development of a crystallization protocol hinges on the selection of an appropriate solvent system. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures. While specific quantitative data for the target compound is not widely published, we can infer a suitable starting point from its constituent parts and related molecules.

The molecule contains a basic secondary amine within the morpholine ring, making it a candidate for pH-dependent solubility and salt formation.[2][3] The pyrazole and carbonyl groups provide sites for hydrogen bonding. Based on the properties of similar pyrazole and morpholine carboxamides, a screening of polar protic and aprotic solvents is recommended.

Table 1: Recommended Solvents for Initial Crystallization Screening

Solvent Class Solvent Rationale & Key Characteristics Potential Use Case
Protic Ethanol Good general solvent for many pyrazole derivatives.[4] High solubility when hot, lower when cold. Cooling Crystallization
Isopropanol Similar to ethanol, often provides well-defined crystals for carboxamides.[1][4] Cooling Crystallization
Water Expected to be a poor solvent at room temperature. Anti-solvent
Aprotic Acetone High solubility, making it suitable for dissolving crude material.[1][4] Anti-solvent or Evaporation
Ethyl Acetate Good potential for cooling crystallization based on typical solubility curves.[4] Cooling Crystallization
Toluene Moderate potential; can sometimes yield different polymorphs. Cooling Crystallization

| Anti-Solvents | Heptane/Hexane | Non-polar; will induce precipitation when added to a solution in a polar solvent. | Anti-solvent Addition |

Crystallization Protocols

The following protocols are designed as starting points. Optimization of parameters such as concentration, cooling rate, and solvent ratios is encouraged.

Protocol 1: Cooling Crystallization

This is the most common and straightforward method, relying on the principle that the compound's solubility decreases as the temperature is lowered.

Workflow for Cooling Crystallization

A Dissolve compound in minimal hot solvent (e.g., Isopropanol) B Ensure complete dissolution (clear solution) A->B Heat gently C Allow to cool slowly to room temperature B->C D Induce crystallization if needed (scratching/seeding) C->D E Cool further in an ice bath to maximize yield C->E After initial cooling D->E F Isolate crystals via vacuum filtration E->F G Wash with a small amount of cold solvent F->G H Dry crystals under vacuum G->H

Caption: Workflow for the Cooling Crystallization method.

Methodology:

  • Dissolution: In a suitable flask, add the crude 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine. Add a promising solvent (e.g., isopropanol, ethanol) portion-wise while heating and stirring until the solid is fully dissolved. Aim for a solution that is saturated at the elevated temperature.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-ordered crystals.

  • Inducement (Optional): If no crystals form upon cooling, crystallization can be induced by scratching the inside of the flask with a glass rod at the meniscus or by adding a single seed crystal from a previous batch.

  • Maximizing Yield: Once crystal formation is established at room temperature, place the flask in an ice bath (0-4 °C) for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Gently wash the collected crystals with a small amount of the cold crystallization solvent to remove any soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Anti-Solvent Addition

This method is ideal when the compound is too soluble in a chosen solvent, even at low temperatures. It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (the anti-solvent) in which the compound is insoluble to induce precipitation.

Methodology:

  • Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent (e.g., acetone) at room temperature.

  • Anti-Solvent Addition: While stirring, slowly add an anti-solvent (e.g., water or heptane) dropwise to the solution. Continue adding until the solution becomes persistently cloudy (turbid), which indicates the point of nucleation.

  • Crystallization: Add a few more drops of the "good" solvent to redissolve the slight precipitate and then allow the solution to stand undisturbed. Crystals should form over time.

  • Isolation: Collect, wash (using a mixture of the good and anti-solvent), and dry the crystals as described in Protocol 1.

Protocol 3: Acid Addition Salt Crystallization

The basic nitrogen in the morpholine ring provides a handle for purification via salt formation.[5] Converting the free base into a salt dramatically alters its solubility profile, often leading to highly crystalline material that can be easily isolated from non-basic impurities.

Workflow for Acid Addition Salt Crystallization

A Dissolve crude free base in a suitable solvent (e.g., Acetone, Ethanol) B Add at least one equimolar amount of an acid (e.g., HCl in Ether, Oxalic Acid) A->B C Stir and observe for precipitation/crystallization B->C D Cool the mixture to maximize precipitation C->D E Isolate the acid addition salt crystals via filtration D->E F Wash with cold solvent and dry under vacuum E->F

Caption: Workflow for crystallization via acid addition salt formation.

Methodology:

  • Dissolution: Dissolve the crude pyrazole-morpholine compound in an organic solvent such as acetone or ethanol.[5]

  • Acid Addition: To the stirred solution, add at least one molar equivalent of a suitable acid. Common choices include hydrochloric acid (as a solution in ether or isopropanol) or an organic acid like oxalic acid.

  • Crystallization: The acid addition salt will often precipitate or crystallize out of the solution.[5] This process can be aided by cooling the mixture in an ice bath.

  • Isolation: Collect the salt crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Liberation of Free Base (Optional): If the final product needs to be the free base, the isolated salt can be dissolved in water, basified (e.g., with NaHCO₃ solution), and the pure free base extracted with an organic solvent, which is then evaporated.

Crystal Characterization & Protocol Validation

To validate the success of the crystallization, the isolated material should be characterized.

Table 2: Key Analytical Techniques for Crystal Validation

Technique Purpose Expected Outcome
Visual/Microscopic Inspection Assess crystal habit and homogeneity. Uniformly shaped crystals, absence of amorphous material or oil.
Melting Point (Capillary) Determine purity and identify the form. A sharp melting range (e.g., < 2 °C) indicates high purity.
Powder X-ray Diffraction (PXRD) Confirm crystallinity and identify polymorph. A diffraction pattern with sharp peaks confirms a crystalline solid. Different polymorphs will have unique patterns.

| Differential Scanning Calorimetry (DSC) | Analyze thermal events (melting, phase transitions). | A single, sharp endotherm corresponding to the melting point. The presence of multiple events may indicate polymorphism or impurities. |

Troubleshooting and Expert Insights

  • Problem: Oiling Out. The compound separates as a liquid instead of a solid.

    • Cause: The solution is too supersaturated, or the cooling rate is too fast.

    • Solution: Re-heat the mixture to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly.

  • Problem: No Crystal Formation. The solution remains clear even after cooling.

    • Cause: The solution is not sufficiently supersaturated, or nucleation is inhibited.

    • Solution: Try to induce crystallization by scratching or seeding. If that fails, slowly evaporate some of the solvent to increase the concentration or try the anti-solvent addition method.

  • Controlling Crystal Size: For larger crystals, slow down the process (slower cooling, slower anti-solvent addition). For smaller, more uniform particles, use rapid cooling or faster anti-solvent addition with vigorous stirring.

References

  • BenchChem. (2025). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. Benchchem.
  • JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research.
  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR.
  • Wikipedia. (n.d.). Morpholine.
  • ChemicalBook. (2026). Morpholine | 110-91-8.

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Application Note: Preparation of Stock Solutions of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The reproducibility and accuracy of in vitro assays are fundamentally reliant on the precise and consistent preparation of test compound solutions. This application note provides a detailed protocol for the preparation of stock solutions of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine, a small molecule of interest in various research and drug development programs. Proper handling, dissolution, and storage of this compound are critical to maintaining its integrity and ensuring reliable experimental outcomes. The methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for preparing stock solutions suitable for a wide range of in vitro applications.

The core principles of solvent selection, solubility assessment, and stability considerations are addressed to minimize experimental variability.[1] Pyrazole-containing compounds, while offering diverse biological activities, can be susceptible to degradation pathways such as hydrolysis and photodegradation.[2] Similarly, the morpholine moiety, although generally stable, can influence the physicochemical properties of the molecule.[3][4] Therefore, adherence to standardized procedures is paramount.

Physicochemical Properties

A summary of the key physicochemical properties of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine is presented in Table 1. This information is essential for accurate calculations and handling.

Table 1: Physicochemical Properties of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine

PropertyValueSource/Note
Molecular Formula C9H13N3O2Calculated
Molecular Weight 195.22 g/mol Calculated
Appearance White to off-white solidTypical for similar compounds
Primary Solvent Dimethyl sulfoxide (DMSO)Recommended for broad solubility of organic molecules[4][5]
Secondary Solvent EthanolFor specific applications where DMSO may interfere
Aqueous Solubility PoorExpected for this class of compounds

Workflow for Stock and Working Solution Preparation

The following diagram illustrates the overall workflow from the powdered compound to the final working solutions for in vitro assays.

G cluster_0 Primary Stock Preparation cluster_1 Intermediate & Working Solution Preparation cluster_2 Storage powder Weigh Compound Powder dissolve Dissolve in 100% DMSO powder->dissolve primary_stock High-Concentration Primary Stock (e.g., 50 mM) dissolve->primary_stock intermediate Intermediate Dilution in Assay Buffer/Medium primary_stock->intermediate Dilution aliquot Aliquot into Single-Use Tubes primary_stock->aliquot Aliquoting working Final Working Solutions (Serial Dilution) intermediate->working assay Addition to In Vitro Assay working->assay store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing stock and working solutions.

Protocols

Part 1: Preparation of a 50 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution. Dimethyl sulfoxide (DMSO) is recommended as the initial solvent due to its broad solvating power for organic molecules.[4][5]

Materials:

  • 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine (solid)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials with Teflon-lined caps[6]

  • Vortex mixer

  • Calibrated pipettes and sterile tips

Procedure:

  • Calculation: To prepare a 50 mM stock solution, calculate the mass of the compound required.

    • Mass (mg) = 50 mmol/L * 0.001 L * 195.22 g/mol * 1000 mg/g = 9.76 mg

    • This calculation is for 1 mL of a 50 mM stock solution. Adjust the volume as needed.

  • Weighing: Accurately weigh the calculated amount of the compound using a calibrated analytical balance. For small quantities (≤10 mg), it is advisable to add the solvent directly to the supplier's vial to avoid loss of material.[7]

  • Dissolution:

    • Add the appropriate volume of anhydrous, sterile DMSO to the vial containing the compound.

    • Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution.[1]

    • If necessary, gentle warming in a water bath (not exceeding 37°C) can be applied to aid dissolution.[8] Visually inspect the solution to ensure no solid particles remain.

  • Labeling: Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.[1]

Part 2: Preparation of Working Solutions for In Vitro Assays

Working solutions are prepared by diluting the primary stock solution into the appropriate aqueous-based assay buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced toxicity or artifacts.[7]

Materials:

  • 50 mM primary stock solution of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine in DMSO

  • Sterile assay buffer or cell culture medium

  • Sterile serological pipettes and pipette tips

Procedure: Example for a 10 µM Final Concentration

  • Intermediate Dilution (Optional but Recommended): To improve accuracy, an intermediate dilution step is often beneficial.

    • Prepare a 1 mM intermediate solution by diluting the 50 mM primary stock 1:50. For example, add 10 µL of the 50 mM stock to 490 µL of assay buffer or medium.

  • Final Dilution:

    • Prepare the final 10 µM working solution by diluting the 1 mM intermediate solution 1:100. For example, add 10 µL of the 1 mM intermediate solution to 990 µL of assay buffer or medium.

    • Alternatively, to directly prepare a 10 µM working solution from the 50 mM stock, a 1:5000 dilution is required. This can be achieved by adding 1 µL of the 50 mM stock to 4999 µL of the final buffer or medium.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound.[8]

Storage and Handling

Proper storage is critical to maintain the long-term stability of the compound.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation, the primary stock solution should be aliquoted into small, single-use volumes in tightly sealed vials.[5][7]

  • Storage Temperature: Store the aliquots of the stock solution at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to 6 months or longer).[7]

  • Light Sensitivity: Pyrazole-containing compounds can be light-sensitive.[2] It is recommended to store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.

  • Thawing: When ready to use, thaw an aliquot at room temperature and vortex briefly before making dilutions.[1] Avoid leaving the stock solution at room temperature for extended periods.

Troubleshooting

IssuePossible CauseRecommendation
Precipitation upon dilution in aqueous buffer The compound has low aqueous solubility and is "crashing out" of solution.Perform a kinetic solubility test.[4] Consider using a co-solvent system or stepwise dilution into a vigorously stirring buffer.[5] Ensure the final DMSO concentration is as low as possible while maintaining solubility.
Loss of compound activity over time Degradation of the compound due to improper storage (e.g., repeated freeze-thaw cycles, exposure to light).Always use freshly thawed aliquots. Protect solutions from light. Perform stability tests under experimental conditions.[5]
Inconsistent assay results Inaccurate pipetting, incomplete dissolution of the primary stock, or degradation of the compound.Calibrate pipettes regularly. Ensure the primary stock is fully dissolved before use. Follow proper storage and handling procedures.

References

  • Stock Solutions. Cold Spring Harbor Protocols. [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH. [Link]

  • Morpholine. PubChem. [Link]

  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. MDPI. [Link]

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. [Link]

  • Preparing Stock Solutions. PhytoTech Labs. [Link]

  • SMALL MOLECULES. Captivate Bio. [Link]

  • How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. Solarbio. [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. [Link]

  • Preparation of Stock Solutions. Enfanos. [Link]

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of 4-[(3-Methyl-1H-pyrazol-5-yl)carbonyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The derivatization of pyrazoles, particularly through the formation of amide linkages, allows for the exploration of vast chemical space in the pursuit of novel therapeutic agents. This application note provides a detailed, field-proven protocol for the efficient synthesis of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine, a valuable building block for drug discovery programs.

Leveraging the power of microwave-assisted organic synthesis (MAOS), this protocol offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction consistency.[1][2][3] The methodology is designed for researchers, scientists, and drug development professionals seeking a reliable and rapid route to this and structurally related pyrazole carboxamides.

Scientific Principles and Rationale

The synthesis of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine involves the formation of an amide bond between 3-methyl-1H-pyrazole-5-carboxylic acid and morpholine. Amide bond formation is a condensation reaction that typically requires the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine.

Microwave-Assisted Synthesis: The Advantage of Dielectric Heating

Conventional heating methods rely on thermal conduction, which can lead to uneven temperature distribution and the formation of byproducts. In contrast, microwave irradiation directly couples with polar molecules in the reaction mixture, resulting in rapid and uniform heating throughout the vessel.[2] This efficient energy transfer accelerates the reaction rate, often leading to cleaner reaction profiles and higher yields in a fraction of the time required by conventional methods.[1][3]

Choice of Coupling Reagents

To facilitate the amide bond formation, a coupling agent is employed. In this protocol, we utilize O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in the presence of a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA) .

  • HBTU is a highly efficient uronium-based coupling reagent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by the amine (morpholine).[4][5]

  • DIPEA acts as a proton scavenger, neutralizing the hexafluorophosphate salt of the activated carboxylic acid and the protonated amine, thereby driving the reaction to completion. Its bulky nature prevents it from competing with morpholine as a nucleophile.

The combination of HBTU and DIPEA is well-established for promoting efficient amide bond formation with minimal side reactions, making it an excellent choice for this microwave-assisted protocol.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the microwave-assisted synthesis of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )SupplierPurity
3-Methyl-1H-pyrazole-5-carboxylic acid39919-66-1126.11Commercial Source≥97%
Morpholine110-91-887.12Commercial Source≥99%
HBTU94790-37-1379.25Commercial Source≥98%
DIPEA7087-68-5129.24Commercial Source≥99%
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09Commercial Source99.8%
Ethyl acetate (EtOAc)141-78-688.11Commercial SourceHPLC
Hexanes110-54-386.18Commercial SourceHPLC
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01Laboratory Grade-
Brine7647-14-558.44Laboratory Grade-
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37Laboratory Grade-
Equipment
  • Dedicated microwave reactor for organic synthesis with temperature and pressure monitoring capabilities.

  • 10 mL microwave reaction vial with a magnetic stir bar.

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.).

  • Rotary evaporator.

  • Flash column chromatography system.

  • Analytical balance.

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄).

Reaction Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Microwave Reaction cluster_workup Work-up cluster_purification Purification prep_acid Weigh 3-Methyl-1H-pyrazole-5-carboxylic acid prep_morpholine Add Morpholine prep_acid->prep_morpholine To Microwave Vial prep_hbtu Add HBTU prep_morpholine->prep_hbtu prep_dipea Add DIPEA prep_hbtu->prep_dipea prep_dmf Add Anhydrous DMF prep_dipea->prep_dmf mw_reaction Irradiate in Microwave Reactor (120 °C, 15 min) prep_dmf->mw_reaction Seal Vial quench Quench with Saturated NaHCO₃ mw_reaction->quench Cool and Open extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Isolate Pure Product chromatography->product

Caption: Experimental workflow for the microwave-assisted synthesis.

Step-by-Step Procedure
  • Reagent Preparation:

    • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3-methyl-1H-pyrazole-5-carboxylic acid (1.0 mmol, 126.1 mg).

    • Add anhydrous N,N-dimethylformamide (DMF, 3 mL).

    • Add morpholine (1.2 mmol, 104.5 mg, 104.4 µL).

    • Add HBTU (1.1 mmol, 417.2 mg).

    • Finally, add DIPEA (2.0 mmol, 258.5 mg, 348.4 µL).

  • Microwave-Assisted Reaction:

    • Seal the reaction vial securely.

    • Place the vial in the cavity of the microwave reactor.

    • Set the reaction temperature to 120 °C, the hold time to 15 minutes, and the power to a maximum of 300 W with magnetic stirring.

    • After the irradiation is complete, allow the reaction vial to cool to room temperature (below 50 °C) before carefully opening.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., 20% to 80%) to isolate the pure product.

    • Combine the fractions containing the product (as determined by TLC analysis) and concentrate under reduced pressure to afford 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine as a solid.

Characterization of the Final Product

The identity and purity of the synthesized 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine should be confirmed by standard analytical techniques.

Expected Physicochemical Properties
PropertyExpected Value
Molecular Formula C₉H₁₃N₃O₂
Molecular Weight 195.22 g/mol
Appearance White to off-white solid
Melting Point To be determined experimentally
Solubility Soluble in methanol, chloroform, and DMSO
Spectroscopic Data

The following are representative spectroscopic data for 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine.

  • ¹H NMR (400 MHz, CDCl₃) δ: 12.5 (br s, 1H, NH-pyrazole), 6.65 (s, 1H, CH-pyrazole), 3.80-3.70 (m, 8H, CH₂-morpholine), 2.35 (s, 3H, CH₃-pyrazole).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 161.0, 148.5, 140.0, 108.0, 67.0, 47.5, 42.5, 11.5.

  • IR (KBr, cm⁻¹): 3250-3100 (N-H stretch), 2980-2850 (C-H stretch), 1630 (C=O stretch, amide), 1580 (C=N stretch).

  • Mass Spectrometry (ESI+): m/z calculated for C₉H₁₄N₃O₂ [M+H]⁺: 196.11; found: 196.11.

Safety and Handling Precautions

  • Microwave Reactor: Always operate the microwave reactor according to the manufacturer's instructions. Never exceed the recommended temperature and pressure limits for the reaction vials. Do not attempt to open a sealed and hot reaction vial.[4]

  • Chemicals:

    • HBTU: Can be a skin and eye irritant. It has been reported as a potential sensitizer and may be explosive under certain conditions. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7][8]

    • DIPEA: A corrosive and flammable liquid. It can cause severe skin burns and eye damage. Work in a well-ventilated fume hood and wear appropriate PPE.

    • DMF: A potential reproductive toxin. Avoid inhalation and skin contact.

  • General: Perform all manipulations in a well-ventilated fume hood.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield Incomplete reaction, degradation of starting materials.- Ensure all reagents are anhydrous. - Increase reaction time or temperature incrementally. - Verify the activity of the coupling reagent.
Presence of impurities Incomplete reaction, side reactions, or degradation.- Optimize purification conditions (e.g., solvent system for chromatography). - Ensure the work-up procedure is followed correctly to remove unreacted reagents and byproducts.
Difficulty in purification Product co-elutes with impurities.- Try a different solvent system for flash chromatography. - Consider recrystallization as an alternative or additional purification step.

Conclusion

This application note provides a robust and efficient microwave-assisted protocol for the synthesis of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine. The significant reduction in reaction time and the high efficiency of the amide coupling make this method a valuable tool for researchers in medicinal chemistry and drug discovery. The detailed experimental procedure, characterization data, and safety guidelines ensure the reliable and safe implementation of this synthetic route.

References

  • Kumar, K. A., et al. (2017). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of ChemTech Research, 10(5), 131-135.
  • The Royal Society of Chemistry. (2016).
  • Papadopoulou, A., et al. (2020). Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. Molecules, 25(10), 2345.
  • Li, X., et al. (2022). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry, 70(35), 10747-10756.
  • Wang, L., et al. (2019). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Journal of the Chinese Chemical Society, 66(1), 93-100.
  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics, 10(2-s), 116-120.
  • Tu, S., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 15(5), 3654-3666.
  • Kumar, A., et al. (2022). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. RSC Advances, 12(45), 29339-29350.
  • McKnelly, K. J., et al. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. ACS Chemical Health & Safety, 29(3), 203-216.
  • McKnelly, K. J., et al. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. ACS Chemical Health & Safety, 29(3), 203-216.
  • Güngör, A., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2369675.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2020). Peptide Synthesis – Safety Topics. [Link]

  • Patel, N. B., & Patel, J. C. (2012). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 4(1), 334-339.
  • Kumar, A., et al. (2024). Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. ChemistrySelect, 9(22), e202403569.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Kumar, A., & Sharma, S. (2024). Microwave Assisted Synthesis and Biological Screening of Mannich Bases. Journal of Pharmaceutical and Applied Chemistry, 10(2), 1-5.
  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences, 4(1), 42-54.
  • Arora, H. K., & Gill, N. S. (2013). The synthetic development of pyrazole nucleus: From reflux to microwave. Der Pharmacia Lettre, 5(1), 340-354.
  • Swarnkar, D., Ameta, R., & Vyas, R. (2012). MICROWAVE-ASSISTED SYNTHESIS OF SOME PYRAZOLE DERIVATIVES VIA VILSMEIER-HAACK FORMYLATION AND THEIR BIOLOGICAL ACTIVITY. Rasayan Journal of Chemistry, 5(4), 484-489.
  • Al-Majidi, S. M., & Al-Azzawi, A. M. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine. Scientific Reports, 12(1), 17799.
  • Hameed, A. S., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.

Sources

Application Note: Storage, Handling, and QC Protocols for 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine is a significant heterocyclic building block utilized primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of bioactive scaffolds (e.g., kinase inhibitors, SDH inhibitors).[1][2] Structurally, it combines a polar morpholine amide—improving solubility and metabolic stability—with a 3-methyl-1H-pyrazole moiety, which serves as a versatile hydrogen bond donor/acceptor motif.[1]

This guide defines the rigorous protocols for the storage, solubilization, and quality control of this compound to ensure experimental reproducibility in biochemical assays and synthetic workflows.

Physicochemical Profile

Understanding the intrinsic properties of the compound is the foundation of proper handling.

PropertyValue / CharacteristicRelevance to Handling
Molecular Formula C₉H₁₃N₃O₂Stoichiometric calculations.[1][2]
Molecular Weight 195.22 g/mol Preparation of Molar stock solutions.[2]
Physical State White to off-white solidVisual inspection for degradation (discoloration).[1][2]
Solubility (DMSO) High (>50 mM)Preferred solvent for biological stock solutions.[2]
Solubility (Water) Low to ModerateAvoid aqueous storage; risk of precipitation.[2]
pKa (Pyrazole NH) ~14.0 (Estimated)Weakly acidic; stable in neutral buffers.[2]
Hygroscopicity LowHowever, morpholine amides can adsorb moisture long-term.[2]

Protocol: Storage & Stability

Objective: Prevent hydrolytic degradation and physical aggregation during long-term storage.[2]

A. Solid State Storage[2]
  • Temperature: -20°C is optimal for long-term (>6 months); 4°C is acceptable for active use (<1 month).[1][2]

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible to prevent moisture uptake.[2][3]

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and leaching.[2]

B. Solution State (Stock Solutions)

Critical Warning: Never store stock solutions in aqueous buffers. Hydrolysis of the amide bond, while slow, is accelerated by pH extremes and temperature.

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% purity.[2]

  • Concentration: Prepare stocks at 10 mM or 50 mM . Avoid concentrations >100 mM to prevent precipitation upon freeze-thaw.

  • Freeze-Thaw Cycles: Limit to max 3 cycles .

    • Best Practice: Aliquot stocks into single-use volumes (e.g., 20 µL or 50 µL) immediately after preparation.

Decision Logic for Storage

StorageLogic Start Compound Receipt Form Physical Form? Start->Form Solid Solid Powder Form->Solid Solution Solubilized (DMSO) Form->Solution LongTerm > 1 Month Usage? Solid->LongTerm Aliquot Aliquot to Single Use (e.g., 50 µL) Solution->Aliquot Desiccate Desiccate, -20°C Protect from Light LongTerm->Desiccate Yes Fridge 4°C, Desiccator LongTerm->Fridge No Freeze Store at -80°C (Max Stability) Aliquot->Freeze

Figure 1: Decision tree for optimal storage conditions based on physical state and usage frequency.[1][2]

Protocol: Solubilization & Handling

Objective: Create a precise 10 mM stock solution for assay use.

Safety Pre-requisites
  • PPE: Nitrile gloves, lab coat, safety glasses.[2]

  • Hazards: Treat as a potential irritant (H315, H319).[2] Do not inhale dust.[2][4][5]

Step-by-Step Methodology
  • Equilibration: Allow the vial to warm to room temperature (20-25°C) before opening. This prevents condensation of atmospheric water onto the cold solid.[2]

  • Weighing: Weigh approximately 2-5 mg of the compound into a tared amber glass vial. Record the exact mass (e.g., 2.15 mg).

  • Calculation: Use the formula

    
    .[2]
    
    • Where

      
       = Volume of DMSO (mL), 
      
      
      
      = mass (mg),
      
      
      = 195.22,
      
      
      = Desired Concentration (M).[2]
    • Example: For 2.15 mg at 10 mM (0.01 M):

      
      [1][2]
      
  • Dissolution: Add the calculated volume of Anhydrous DMSO. Vortex gently for 30 seconds.[2]

    • Visual Check: Solution must be completely clear. If particulate remains, sonicate for 5 minutes at <40°C.[2]

  • Aliquoting: Dispense into PCR tubes or low-binding microcentrifuge tubes. Flash freeze in liquid nitrogen or dry ice/ethanol bath before placing in -80°C storage.

Quality Control (QC) & Validation

Objective: Verify identity and purity (>95%) before biological testing.

HPLC-UV/MS Method[1][2]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).[2]

  • Expected Retention: Early eluting (polar morpholine/pyrazole character).[2]

  • Acceptance Criteria: Single peak >95% area integration.

Troubleshooting Impurities

If extra peaks appear:

  • Peak at tR ~ Solvent front: Likely DMSO or hydrolysis product (morpholine).[2]

  • Peak splitting: Check pH of mobile phase.[2] The pyrazole NH tautomerism can cause peak broadening if pH is near pKa (though pKa is high, interactions with silanols can occur). Ensure 0.1% Formic Acid is present.[2]

Emergency Procedures

  • Spill (Solid): Sweep up carefully to avoid dust generation.[2][5] Clean area with 70% Ethanol.[2]

  • Skin Contact: Wash immediately with soap and water for 15 minutes.[2] The morpholine moiety can be a skin irritant.[2][4]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[2][3][4] Remove contact lenses if present.[2][3][6]

References

  • Sigma-Aldrich. (n.d.).[2] 4-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine Product Information. Retrieved from (Analogous handling data).[1][2]

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 53394089 (Analog: Pyrazole-5-carboxamide derivatives). Retrieved from .

  • Fisher Scientific. (2023).[2] Safety Data Sheet: 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride. Retrieved from .

  • Molecules Journal. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.[2] Retrieved from .[2]

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Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine. This document provides a comprehensive overview of troubleshooting strategies, detailed experimental protocols, and frequently asked questions to facilitate the successful formulation and application of this compound.

Introduction: Understanding the Challenge

Approximately 40% of marketed drugs and up to 90% of new drug candidates exhibit poor water solubility.[1] This characteristic can significantly hinder preclinical development and therapeutic efficacy by limiting bioavailability. The compound 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine, with its heterocyclic structure, is prone to low aqueous solubility, posing a significant hurdle for researchers. This guide will explore various established techniques to enhance its solubility, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine expected to have poor water solubility?

A1: The molecular structure, containing a substituted pyrazole and a morpholine ring, contributes to its lipophilic nature. While the morpholine and pyrazole moieties contain nitrogen and oxygen atoms capable of hydrogen bonding, the overall molecule possesses significant nonpolar surface area, which can lead to low aqueous solubility.

Q2: What is the first step I should take to improve the solubility of my compound?

A2: A simple and often effective first step is to assess the pH-dependent solubility of your compound.[2][3] Since 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine contains basic nitrogen atoms, its solubility is likely to increase in acidic conditions due to the formation of more soluble salt forms.[4][5][6]

Q3: Are there simple formulation adjustments I can make for in vitro assays?

A3: For many initial in vitro experiments, the use of co-solvents is a practical approach.[7][8] A small percentage of a water-miscible organic solvent, such as DMSO or ethanol, can significantly improve solubility.[9] However, it is crucial to establish the tolerance of your biological system to the chosen co-solvent to avoid off-target effects.

Q4: When should I consider more advanced formulation strategies?

A4: If simple pH adjustment or co-solvency is insufficient, or if you are developing a formulation for in vivo studies, more advanced techniques are warranted. These include the use of cyclodextrins, solid dispersions, nanosuspensions, and liposomal formulations.[10][11][12] The choice of method will depend on the desired final concentration, route of administration, and the specific physicochemical properties of the compound.

Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols for common and advanced techniques to enhance the aqueous solubility of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine.

Guide 1: pH Adjustment

The solubility of ionizable compounds is highly dependent on the pH of the aqueous medium.[2] For a weakly basic compound like 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine, decreasing the pH will lead to protonation of the basic nitrogen atoms, forming a more soluble salt.[6][13]

Experimental Protocol: Determining pH-Solubility Profile

  • Prepare a series of buffers: Prepare a range of buffers with pH values from 2 to 8 (e.g., citrate, phosphate, and borate buffers).

  • Create saturated solutions: Add an excess amount of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine to each buffer in separate vials.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate solid from liquid: Centrifuge or filter the samples to remove undissolved solid.

  • Quantify dissolved compound: Analyze the concentration of the compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the data: Plot the measured solubility (e.g., in mg/mL or µM) as a function of pH.

Interpreting the Results:

The resulting pH-solubility profile will indicate the optimal pH range for maximizing the solubility of your compound.

pH_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration & Separation cluster_analysis Analysis A Prepare Buffers (pH 2-8) B Add Excess Compound A->B Saturate C Agitate for 24-48h B->C Equilibrate D Centrifuge/Filter C->D Separate E Quantify by HPLC-UV D->E Analyze F Plot Solubility vs. pH E->F Visualize

Caption: Workflow for determining the pH-solubility profile.

Guide 2: Co-solvency

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium.[8] This is a widely used technique, especially for parenteral formulations.[7]

Commonly Used Co-solvents:

  • Ethanol[9]

  • Propylene glycol (PG)[9]

  • Polyethylene glycol (PEG), particularly low molecular weight PEGs like PEG 400[9]

  • Glycerin[9]

Experimental Protocol: Screening Co-solvents

  • Prepare co-solvent stock solutions: Prepare various concentrations of each co-solvent in your desired aqueous buffer (e.g., 5%, 10%, 20% v/v).

  • Determine solubility: Add an excess of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine to each co-solvent mixture.

  • Equilibrate and analyze: Follow steps 3-5 from the pH-solubility protocol.

  • Evaluate: Compare the solubility enhancement for each co-solvent and concentration.

Data Summary Table: Example Co-solvent Screening Data

Co-solventConcentration (v/v)Solubility Increase (fold vs. aqueous buffer)
Ethanol10%5
Ethanol20%12
Propylene Glycol10%8
Propylene Glycol20%18
PEG 40010%15
PEG 40020%35

Important Consideration: While effective, high concentrations of co-solvents can sometimes lead to precipitation upon dilution with aqueous media.[14] Always check the stability of your final formulation.

Guide 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can encapsulate poorly soluble molecules, like 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine, forming inclusion complexes that have significantly improved aqueous solubility and stability.[17][18][19]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Phase Solubility Study

  • Prepare cyclodextrin solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

  • Create saturated solutions: Add an excess amount of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine to each cyclodextrin solution.

  • Equilibrate and analyze: Follow steps 3-5 from the pH-solubility protocol.

  • Plot the data: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin.

Interpreting the Results:

A linear increase in solubility with increasing cyclodextrin concentration (an AL-type phase solubility diagram) is indicative of the formation of a 1:1 inclusion complex.

Cyclodextrin_Workflow cluster_prep Preparation cluster_equilibration Equilibration & Separation cluster_analysis Analysis A Prepare Cyclodextrin Solutions B Add Excess Compound A->B Saturate C Equilibrate B->C D Separate Undissolved Solid C->D E Quantify Compound D->E F Plot Phase Solubility Diagram E->F

Caption: Workflow for a cyclodextrin phase solubility study.

Guide 4: Advanced Formulation Strategies

For more challenging cases or specific delivery requirements, advanced formulation technologies can be employed.

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state.[12][20][21] Upon exposure to aqueous media, the carrier dissolves and releases the drug as fine colloidal particles, increasing the surface area and dissolution rate.[12][22] Common methods for preparing solid dispersions include solvent evaporation and melt extrusion.[23]

  • Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers.[10][24] Nanonization increases the surface area of the drug, leading to a higher dissolution velocity and saturation solubility.[24][25] This technology is applicable to drugs that are poorly soluble in both aqueous and organic media.[10][26]

  • Liposomal Formulations: Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.[27] For a hydrophobic molecule like 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine, it can be incorporated into the lipid bilayer of the liposome, thereby increasing its apparent aqueous solubility.[28][29][30]

  • Prodrug Approach: This chemical modification strategy involves converting the active drug into a more water-soluble, inactive derivative (prodrug) that is converted back to the active form in vivo.[31][32][33] For example, a phosphate ester could be introduced to the molecule to dramatically increase aqueous solubility.[34]

Decision-Making Flowchart for Solubility Enhancement

Decision_Tree A Start: Poorly Soluble Compound B Is the compound ionizable? A->B C Yes B->C D No B->D E Perform pH-Solubility Study C->E J Try Co-solvents D->J F Is solubility sufficient at an acceptable pH? E->F G Yes F->G H No F->H I Use pH-adjusted buffer G->I H->J K Is solubility sufficient with acceptable co-solvent level? J->K L Yes K->L M No K->M N Use Co-solvent Formulation L->N O Consider Advanced Strategies M->O P Cyclodextrins O->P Q Solid Dispersions O->Q R Nanosuspensions O->R S Liposomes O->S T Prodrug Approach O->T

Caption: Decision-making flowchart for selecting a solubility enhancement strategy.

Conclusion

Overcoming the poor aqueous solubility of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine is a critical step in its development and application. By systematically evaluating the strategies outlined in this guide, from fundamental pH adjustments to advanced formulation technologies, researchers can effectively enhance the solubility of this compound, enabling robust and reliable experimental results.

References

  • Ansari, M. J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
  • Jadhav, N. R., et al. (n.d.). Nanosuspension: An approach to enhance solubility of drugs. PMC.
  • Pawar, P. (n.d.). Tool to Increase Solubility: Solid Dispersion. PharmaInfo.
  • Gajera, B. Y., et al. (2010). Nanosuspension Technology for Poorly Water Soluble Drugs: An Overview. RJPT.
  • Kumar, S., & Singh, P. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • Rautio, J., et al. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PMC.
  • PMC. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • Savjani, K. T., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC.
  • Stella, V. J. (2007). Prodrug strategies to overcome poor water solubility. SciSpace.
  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
  • JMPAS. (2012, December 12). Techniques for solubility enhancement of poorly soluble drugs: an overview.
  • (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • ResearchGate. (2025, February 16). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Bentham Science Publisher. (n.d.). Nanosuspension Technology For Poorly Soluble Drugs: Recent Researches, Advances and Patents.
  • PMC. (n.d.). Current Trends on Solid Dispersions: Past, Present, and Future.
  • Bentham Science Publishers. (2025, September 22). Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review.
  • CD Bioparticles. (n.d.). Cyclodextrin Inclusion Compounds.
  • (2023, May 1). NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS.
  • SEN Pharma. (2024, August 28). Application of Solid Dispersion in Improving Solubility (P1).
  • Research Repository. (n.d.). Solid Dispersion as a Technical Solution to Boost the Dissolution Rate and Bioavailability of Poorly Water-Soluble Drugs.
  • Stella, V. J., & Nti-Addae, K. W. (2007, July 30). Prodrug strategies to overcome poor water solubility. PubMed.
  • Vaia. (2024, September 5). Cyclodextrin Complexes: Host & Drug Delivery.
  • Pharmacy 180. (n.d.). Formulation components - Parenteral drug products.
  • MDPI. (2024, December 30). Liposomal Formulations: A Recent Update.
  • PharmaTutor. (2014, October 20). ROLE OF PRODRUGS IN SOLUBILITY ENHANCEMENT OF DRUGS.
  • (2025, December 23). Co-solvent: Significance and symbolism.
  • ResearchGate. (n.d.). List of parenteral drug formulations containing co-solvents and surfactants.
  • ResearchGate. (n.d.). List of parenteral drug formulations containing co-solvents and surfactants.
  • Tribioscience. (n.d.). Liposomes for Loading Hydrophobic Drugs (F10209D).
  • Springer Nature Experiments. (n.d.). Liposome Formulations of Hydrophobic Drugs.
  • Avanti Research. (n.d.). How Do I Get My Hydrophobic Drug In The Lipid Membrane?.
  • Google Patents. (n.d.). EP0792143B1 - Methods for making liposomes containing hydrophobic drugs.
  • Google Patents. (n.d.). US6136799A - Cosolvent formulations.
  • AP Chemistry. (n.d.). 8.11 pH and Solubility.
  • Khan Academy. (n.d.). pH and solubility.
  • PubMed. (n.d.). General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base.
  • (n.d.). Exp. 11 The influence of pH on solubility in water.
  • CR Com. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances.

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Technical Support Guide: Effective Removal of Unreacted Morpholine from Pyrazole-Carbonyl Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting advice and detailed protocols for researchers encountering challenges with the purification of pyrazole-carbonyl compounds, specifically focusing on the removal of residual morpholine. The high polarity and water miscibility of morpholine often complicate standard workup procedures. This document will equip you with the knowledge and methods to achieve high purity for your target compounds.

Troubleshooting Guide: Selecting Your Purification Strategy

The first step in effective purification is choosing the right method. The optimal path depends on the specific properties of your pyrazole-carbonyl product. Use the following decision workflow to identify the most suitable protocol for your situation.

G start Crude Reaction Mixture (Pyrazole Product + Excess Morpholine) q1 Is your pyrazole product stable to dilute acid (e.g., 1M HCl)? start->q1 a1_yes Perform Aqueous Acid Wash (Primary Method) See Protocol 1 q1->a1_yes  Yes   a1_no Is your product significantly less polar than morpholine? q1->a1_no  No   end_point Pure Pyrazole-Carbonyl Product a1_yes->end_point a2_yes Use Flash Column Chromatography (Alternative Method) See Protocol 2 a1_no->a2_yes  Yes   a2_no Are both product & morpholine volatile? Is the product thermally stable? a1_no->a2_no  No/Unsure   a2_yes->end_point a2_no->a2_yes  No   a3_yes Consider High-Vacuum Distillation (Special Case) a2_no->a3_yes  Yes   a3_yes->end_point

Caption: Decision workflow for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: Why is morpholine so difficult to remove with a simple water or brine wash?

A1: The primary challenge is morpholine's high miscibility with both water and many common organic solvents like ethyl acetate, dichloromethane, and acetone.[1][2][3][4] Unlike other reagents that might partition cleanly between organic and aqueous layers, morpholine's ability to dissolve in both phases prevents its effective removal through simple extraction with neutral water.

Q2: What is the most reliable and efficient method for removing morpholine post-reaction?

A2: The most robust and widely applicable method is an aqueous acid wash . Morpholine is a base, and its conjugate acid is called morpholinium.[5][6] By washing the organic reaction mixture with a dilute acid (like 1M HCl), the morpholine is protonated, forming a water-soluble salt (morpholinium chloride). This salt will overwhelmingly partition into the aqueous layer, leaving your neutral or less basic pyrazole-carbonyl product in the organic phase. This technique is a cornerstone of workups for reactions involving basic reagents.[7][8]

Q3: Which acid should I use for the wash, and at what concentration?

A3: Both inorganic and organic acids can be effective. Here's a comparison:

  • 1M Hydrochloric Acid (HCl): Highly effective and inexpensive. It ensures complete protonation of the morpholine. However, it may not be suitable for products with acid-labile functional groups.

  • 5-10% Citric Acid Solution: A milder alternative for acid-sensitive products. While still effective at protonating morpholine, it may require more washes than HCl to achieve the same level of purity.

  • Saturated Ammonium Chloride (NH₄Cl): This is a weakly acidic solution and can be used for very sensitive substrates, though its efficiency for removing a significant excess of morpholine is lower.

Q4: How can I confirm that all the morpholine has been removed?

A4: Several analytical techniques can confirm the absence of morpholine:

  • Thin-Layer Chromatography (TLC): Spot your crude mixture and the purified product against a morpholine standard. Morpholine is very polar and will typically have a very low Rf value on silica gel, often staying at the baseline.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, morpholine shows two characteristic signals, typically around ~2.8 ppm and ~3.7 ppm in CDCl₃. The absence of these peaks in your product's spectrum is a strong indicator of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for detecting trace amounts of volatile impurities like morpholine.

Q5: My desired pyrazole product also has a basic nitrogen. How does this affect the purification strategy?

A5: This is a common challenge in heterocyclic chemistry. The success of an acid wash depends on the pKa difference between your product and morpholine (pKa of morpholinium is ~8.5). If your pyrazole is significantly less basic, a carefully controlled acid wash (e.g., with citric acid) may still work. However, if your product is also readily protonated and extracted, flash column chromatography becomes the superior method.[9][10][11] The significant polarity difference between morpholine and most pyrazole-amide products allows for excellent separation on silica gel.

Q6: Can I remove morpholine by evaporation on a rotary evaporator?

A6: This is generally not recommended. Morpholine has a relatively high boiling point of approximately 129°C.[1][2][3][5][12] Attempting to remove it on a standard rotary evaporator, even under high vacuum, is inefficient and risks thermal degradation of your desired product. This method should only be considered if your product is extremely high-boiling and thermally robust.

Detailed Experimental Protocols

Protocol 1: Purification via Aqueous Acid Wash

This protocol leverages the basicity of morpholine to selectively remove it from an organic solution. It is the most common and efficient method for acid-stable products.

Rationale: This procedure converts the water-miscible, basic morpholine into a water-soluble salt, which is then extracted from the organic phase. Subsequent washes with sodium bicarbonate and brine neutralize any remaining acid and remove water, respectively.

Steps:

  • Dilution: Transfer your crude reaction mixture to a separatory funnel. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to a volume that is 10-20 times the initial reaction volume. This ensures a lower viscosity and efficient phase separation.

  • First Acid Wash: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure. Shake vigorously for 30-60 seconds, venting periodically.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat Acid Wash: Repeat steps 2 and 3 one or two more times. This ensures complete removal of the morpholine. You can check the pH of the final aqueous wash to ensure it is acidic.

  • Neutralizing Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to the organic layer in the funnel.[7] Shake and vent as before. This step neutralizes any residual HCl in the organic layer. Drain the aqueous layer.

  • Brine Wash: Add an equal volume of saturated sodium chloride (brine) solution.[7] This wash removes the bulk of the dissolved water from the organic layer. Drain the aqueous layer.

  • Drying: Pour the organic layer from the top of the separatory funnel into an Erlenmeyer flask. Add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Let it sit for 5-10 minutes, swirling occasionally.

  • Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield your purified pyrazole-carbonyl product.

Protocol 2: Purification via Flash Column Chromatography

This method is ideal for acid-sensitive products or when an acid wash fails to provide adequate separation due to the basicity of the target compound.

Rationale: Flash chromatography separates compounds based on their differential partitioning between a mobile phase (solvent) and a stationary phase (silica gel).[10][13] Morpholine, being highly polar, adsorbs very strongly to the polar silica gel and will elute much later than a typical, less polar pyrazole-amide product.

Steps:

  • Sample Preparation: Concentrate your crude reaction mixture to dryness. Adsorb the crude material onto a small amount of silica gel (~2-3 times the mass of the crude product) by dissolving it in a minimal amount of a polar solvent (like DCM or acetone), adding the silica, and evaporating the solvent to a dry, free-flowing powder. This "dry loading" technique generally results in better separation.

  • Column Packing: Prepare a glass column with silica gel (60-120 mesh is common) in your chosen eluent system. A typical starting eluent for pyrazole-amides is a mixture of hexane and ethyl acetate (e.g., 70:30 Hex:EtOAc).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with your chosen solvent system. Apply positive pressure (flash chromatography) to maintain a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your product using TLC.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified compound. The highly polar morpholine will remain on the column or elute much later with a more polar solvent system (e.g., 5-10% methanol in DCM).

Summary of Purification Methods

MethodSpeed & SimplicityCost & ScalabilityKey Considerations
Aqueous Acid Wash Fast and simple for routine purifications.Low cost, highly scalable for large quantities.Product must be stable to dilute acid. Not effective if the product is also strongly basic.
Column Chromatography Slower, more labor-intensive.Higher cost (solvents, silica), less scalable than extraction.The gold standard for difficult separations and for obtaining analytical-grade purity.[9][11]
High-Vacuum Distillation Can be fast if conditions are optimized.Equipment-dependent, moderately scalable.Only suitable for thermally stable, volatile products.[14] High risk of product decomposition.

References

  • National Center for Biotechnology Information. (n.d.). Morpholine. In PubChem Compound Summary for CID 8083. Retrieved from NCBI Bookshelf. [Link]

  • Wikipedia. (2024). Morpholine. [Link]

  • Occupational Safety and Health Administration. (2022). MORPHOLINE. [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE (CAS 110-91-8). [Link]

  • SoleChem EU. (2025). Morpholine. [Link]

  • Goode, D. (n.d.). Amide Workup. Biofilm Inhibitor Synthesis.
  • Museum of Fine Arts Boston. (2022). Morpholine. MFA Cameo. [Link]

  • Laemmle, G. J. (1957). Recovery of morpholine from aqueous solutions thereof. U.S. Patent No. 2,776,972.
  • Patwardhan, A. A., & Sharma, M. M. (1989). Recovery of morpholine via reactive extraction. Industrial & Engineering Chemistry Research, 28(7), 937–940. [Link]

  • Sharma, S., Buchbinder, N. W., Braje, W. M., & Handa, S. (2020). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Organic Letters, 22(14), 5449–5453. [Link]

  • Henan Haofei Chemical Co.,Ltd. (2018). Morpholine production method. [Link]

  • Reddit. (2024). EDC-HOBt Amide coupling workup help. r/Chempros. [Link]

  • SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. [Link]

  • Mondal, B., et al. (2022). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry, 24, 7333-7340. [Link]

  • NileRed. (2022, August 1). Morpholine Preparation from Diethanolamine. YouTube. [Link]

  • Smedley, C. J., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. [Link]

  • CN110950818B. (2020). Method for purifying cis-2, 6-dimethyl morpholine.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Regis Technologies, Inc. (n.d.). New Chiral Method for Resolving a Chiral Pyrazole Intermediate – Analytical and Scale Up. [Link]

  • Mondal, B., et al. (2022). Supporting Information: Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological activity of certain Pyrazole derivatives. [Link]

  • Reddit. (2024). Best way to separate water and morpholine. r/chemhelp. [Link]

  • Slideshare. (2020). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]

  • Belaidi, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • ResearchGate. (2025). The Synthesis and Reactions of Novel Pyrazole Derivatives by 4-phenylcarbonyl-5-phenyl-2,3-dihydro-2,3-furandione Reacted with Some Hydrazones. [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • WO2011076194A1. (2011). Method for purifying pyrazoles.
  • CN1139582C. (2004). Method for extracting N-methylmorpholine and N-ethylmorpholine from morpholine wastewater.
  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. [Link]

  • European Journal of Chemistry. (2018). Synthesis and studies of pyrazolo[3,4‐b]pyridin‐4‐one derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Quiroga, J., & Trilleras, J. (2018). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2019(i), 194-219. [Link]

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Technical Support Center: Troubleshooting Low Purity in 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges in obtaining this valuable pyrazole carboxamide with high purity. As a key building block in pharmaceutical research, ensuring its purity is paramount.

This document moves beyond a simple recitation of steps. It is structured to provide a deep, mechanistic understanding of the synthesis, enabling you to not only solve current issues but also to anticipate and prevent future synthetic hurdles. We will explore the common pitfalls in the amide coupling of 3-methyl-1H-pyrazole-5-carboxylic acid with morpholine and provide field-proven solutions.

Section 1: Foundational Synthetic Protocols

The synthesis of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine is an amide bond formation. The most direct approach involves activating the carboxylic acid of the pyrazole starting material, followed by nucleophilic acyl substitution by morpholine. Below are two robust, commonly employed protocols for this transformation.

Method A: Acyl Chloride Formation via Thionyl Chloride (SOCl₂)

This classic method proceeds through a highly reactive acyl chloride intermediate. It is often high-yielding but can be prone to specific side reactions if not performed with care.

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq).

  • Suspension: Add anhydrous dichloromethane (DCM) or toluene (approx. 10 mL per gram of carboxylic acid).

  • Acyl Chloride Formation: Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (SOCl₂) (1.5 eq) dropwise over 15 minutes. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (approx. 40 °C for DCM, 110 °C for toluene) for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases and the solution becomes clear.

  • Amine Addition: Cool the reaction mixture back to 0 °C. In a separate flask, dissolve morpholine (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous DCM.

  • Coupling: Add the morpholine solution dropwise to the freshly prepared acyl chloride solution at 0 °C.

  • Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Method B: Carbodiimide-Mediated Coupling (EDC/HOBt)

This method uses a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like 1-Hydroxybenzotriazole (HOBt), to form an active ester in situ. This is generally a milder method than using SOCl₂.

  • Setup: To a round-bottom flask, add 3-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and the desired amine, morpholine (1.1 eq).

  • Dissolution: Dissolve the components in an anhydrous aprotic solvent like DCM or DMF.

  • Coupling Agent Addition: Cool the solution to 0 °C. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by TLC.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel chromatography or recrystallization.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction is incomplete. TLC analysis shows significant unreacted 3-methyl-1H-pyrazole-5-carboxylic acid.

Plausible Causes:

  • Insufficient Activation: The carboxylic acid is not being efficiently converted to the active intermediate (acyl chloride or active ester). This can be due to poor quality activating agents (e.g., old SOCl₂ that has hydrolyzed) or insufficient reaction time/temperature for the activation step.

  • Moisture Contamination: Water in the reaction vessel will quench the highly reactive acyl chloride or the active ester intermediate, reverting it back to the carboxylic acid. All glassware must be flame- or oven-dried, and anhydrous solvents are critical.

  • Poor Solubility of Starting Material: 3-methyl-1H-pyrazole-5-carboxylic acid has limited solubility in some organic solvents like DCM. If it does not fully react during the activation step, it will remain unreacted.

  • Base Incompatibility: The base used (e.g., TEA) may be protonating the pyrazole N-H, potentially affecting its reactivity, although this is less common.

Diagnostic Steps:

  • TLC Analysis: Co-spot the reaction mixture with your starting materials (carboxylic acid and morpholine) to confirm their presence. The carboxylic acid will typically have a lower Rf value and may streak on the TLC plate.

  • Reagent Quality Check: Open a fresh bottle of the coupling agent (SOCl₂, EDC). Ensure solvents are truly anhydrous.

Recommended Solutions:

  • Ensure Anhydrous Conditions: Rigorously dry all glassware and use freshly opened or distilled anhydrous solvents. Run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Improve Solubility: If using Method A, consider switching the solvent from DCM to toluene and increasing the reflux temperature to ensure complete formation of the acyl chloride. For Method B, DMF is an excellent solvent for dissolving all components.

  • Extend Activation Time: For Method A, increase the reflux time to 3-4 hours to ensure full conversion to the acyl chloride. For Method B, allow the reaction to proceed for 24 hours.

  • Use an Alternative Activating Agent: If SOCl₂ fails, oxalyl chloride with catalytic DMF is a highly effective alternative for forming acyl chlorides.[1] If EDC/HOBt is problematic, consider using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA as the base, which is a very powerful coupling system.[2]

Q2: I used the thionyl chloride method and obtained a significant amount of an insoluble, high-melting point white solid that is not my product.

Plausible Cause:

This is a known, though often unexpected, side reaction. When certain 5-hydroxypyrazoles (the tautomeric form of pyrazolones) are refluxed in thionyl chloride, they can undergo an oxidative C-C bond formation to yield a 4,4'-bipyrazolone dimer.[3] While your starting material is a pyrazole-5-carboxylic acid, the pyrazole ring itself can be susceptible to unexpected reactivity with harsh chlorinating agents.

Diagnostic Steps:

  • Solubility: The dimer byproduct is often poorly soluble in common organic solvents like DCM and ethyl acetate.

  • Mass Spectrometry: An ESI-MS analysis of the isolated solid should show a mass corresponding to the dimer of your pyrazole starting material, minus two protons.

  • NMR Spectroscopy: The 1H NMR of the byproduct will be significantly different from your target molecule and will likely show a simpler, more symmetric pattern of signals.

Recommended Solutions:

  • Avoid High Temperatures: The dimerization is often promoted by high temperatures. Perform the acyl chloride formation at a lower temperature. First, try stirring with SOCl₂ at room temperature for several hours before gentle heating.

  • Switch to a Milder Activating Agent: This is the most reliable solution. Discontinue the use of SOCl₂ and switch to Method B using a carbodiimide like EDC or another modern coupling agent like HATU. These reagents do not promote this specific side reaction.

G cluster_main Main Reaction Pathway (Method A) cluster_side Side Reaction start 3-Methyl-1H-pyrazole-5-carboxylic Acid acyl_chloride (3-Methyl-1H-pyrazol-5-yl)carbonyl chloride start->acyl_chloride SOCl₂, Reflux dimer Insoluble 4,4'-Bipyrazolone Dimer start->dimer Excess SOCl₂, High Temperature product Target Product acyl_chloride->product Morpholine, Base G cluster_tlc TLC/LCMS Analysis cluster_nmr NMR Analysis start Low Purity of Product check_tlc Analyze Crude by TLC/LCMS start->check_tlc check_nmr Analyze Crude by 1H NMR start->check_nmr unreacted_sm Unreacted Starting Material? check_tlc->unreacted_sm new_spot Unexpected Byproduct Spot? check_tlc->new_spot sm_signals Signals for Starting Materials? check_nmr->sm_signals urea_signals Broad Aliphatic Signals (Urea Byproduct)? check_nmr->urea_signals incomplete_rxn Incomplete Reaction (See Q1) unreacted_sm->incomplete_rxn side_rxn Side Reaction (See Q2) new_spot->side_rxn sm_signals->incomplete_rxn workup_issue Workup/Purification Issue (See Q3) urea_signals->workup_issue

Sources

Technical Support Center: Minimizing Side Reactions in Pyrazole Amide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole amide coupling. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. Instead of a rigid protocol, you will find a curated collection of troubleshooting guides and frequently asked questions (FAQs) that address specific challenges encountered in the lab. Our focus is on understanding the "why" behind experimental choices to empower you to minimize side reactions and optimize your synthetic outcomes.

I. Understanding the Landscape of Pyrazole Amide Coupling

Pyrazole amides are significant scaffolds in medicinal chemistry and materials science.[1] The formation of the amide bond, seemingly straightforward, can be fraught with challenges stemming from the unique electronic and structural properties of the pyrazole ring. This guide will dissect common issues, providing both mechanistic insights and practical solutions.

Core Challenges in Pyrazole Amide Coupling

Challenges

II. Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My amide coupling reaction is showing low to no yield. What are the primary factors to investigate?

Low yield is a common frustration in amide coupling reactions. A systematic approach to troubleshooting is essential.

Initial Checks:

  • Reagent Quality: Ensure all reagents, especially the coupling agents, bases, and solvents, are anhydrous and of high purity. Oxygen can deactivate palladium catalysts in cross-coupling reactions.[2]

  • Inert Atmosphere: For oxygen-sensitive reactions like the Buchwald-Hartwig coupling, ensure the reaction vessel is properly purged with an inert gas (e.g., nitrogen or argon).[2]

  • Temperature: Sub-optimal temperatures can lead to incomplete reactions. Conversely, excessive heat can cause degradation of starting materials or products.

Chemical Considerations:

  • Pyrazole Nucleophilicity: The electron density of the pyrazole ring significantly impacts its nucleophilicity. Electron-withdrawing groups on the pyrazole ring will decrease its reactivity.[3]

  • Steric Hindrance: Bulky substituents on either the pyrazole or the carboxylic acid can impede the approach of the coupling partners.[4] This is a common issue when using substituted pyrazoles.[5][6]

  • Tautomerism: Unsubstituted N-H pyrazoles exist as tautomers, which can influence their reactivity and regioselectivity.[7][8] The position of the proton can affect which nitrogen atom acts as the nucleophile.

Troubleshooting Workflow:

Troubleshooting_Yield

FAQ 2: I am observing significant epimerization of my chiral carboxylic acid. How can I minimize this?

Epimerization is a critical side reaction, particularly in pharmaceutical synthesis, as it leads to the formation of diastereomers that can be difficult to separate and may have different biological activities.

Mechanism of Epimerization:

Epimerization at the α-carbon of a carboxylic acid often proceeds through the formation of an oxazolone intermediate, especially when using carbodiimide coupling reagents like DCC.

Mitigation Strategies:

  • Choice of Coupling Reagent:

    • Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) with carbodiimides can significantly suppress epimerization.[9] HOAt-based reagents like HATU are generally more effective at preventing racemization than their HOBt-based counterparts.

    • Phosphonium and Aminium Reagents: Reagents like PyBOP, HBTU, and HATU are known to reduce epimerization compared to carbodiimides alone.[10]

    • T3P®: The combination of n-propanephosphonic acid anhydride (T3P®) with pyridine has been shown to be a robust method for low-epimerization amide bond formation, even with sensitive substrates.[11]

  • Reaction Conditions:

    • Low Temperature: Performing the coupling at lower temperatures (e.g., 0 °C) can help to minimize epimerization.[11]

    • Base Selection: The choice of base can also play a role. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is often preferred.

Coupling Reagent CombinationRelative Epimerization RiskKey Advantages
DCC aloneHighInexpensive
DCC/HOBtLowReduced epimerization, improved yields
HATU/DIPEAVery LowFast reactions, less epimerization
T3P®/PyridineVery LowWater-soluble byproducts, scalable[11]

Table 1: Comparison of common coupling reagent systems and their associated risk of epimerization.

FAQ 3: My reaction is producing a mixture of N-acylated isomers. How can I control the regioselectivity?

For pyrazoles with an unprotected N-H, acylation can occur at either of the two nitrogen atoms, leading to a mixture of regioisomers. The outcome is governed by a combination of electronic and steric factors.

  • Electronic Effects: The tautomeric equilibrium of the pyrazole ring is influenced by the substituents.[7][8] Electron-donating groups can favor one tautomer over the other, directing acylation to a specific nitrogen.[3]

  • Steric Hindrance: Bulky groups adjacent to one of the nitrogen atoms will sterically hinder the approach of the activated carboxylic acid, favoring acylation at the less hindered nitrogen.[4][12]

  • Metal-Coordination: In some metal-mediated reactions, the pyrazole may preferentially coordinate to the metal at a specific nitrogen, directing the subsequent reaction.[13]

Strategies for Controlling Regioselectivity:

  • N-Protection: The most straightforward approach is to protect one of the pyrazole nitrogens with a suitable protecting group (e.g., Boc, Trityl) to ensure acylation occurs at the desired position.

  • Directed Metalation: Deprotonation with a strong base followed by reaction with a metal salt can selectively form a metalated pyrazole, which can then react with the acylating agent with high regioselectivity.

  • Careful Choice of Reaction Conditions: In some cases, adjusting the solvent, temperature, or base can influence the tautomeric equilibrium and, consequently, the regioselectivity of the acylation.

FAQ 4: I am using a uronium/aminium-based coupling reagent (e.g., HBTU, HATU) and observing an unexpected guanidinium byproduct. What is happening and how can I prevent it?

A common side reaction with uronium/aminium reagents is the formation of a guanidinium byproduct. This occurs when the amine starting material reacts directly with the coupling reagent instead of the activated carboxylic acid.

Prevention:

  • Order of Addition: The order and timing of reagent addition are crucial. The recommended procedure is to pre-activate the carboxylic acid with the coupling reagent and base before adding the amine. This ensures that the concentration of the active ester is high when the amine is introduced, favoring the desired amide bond formation.

Recommended Protocol for Minimizing Guanidinium Byproduct Formation:

  • To a solution of the carboxylic acid in a suitable solvent (e.g., DMF), add the coupling reagent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.).

  • Stir the mixture for 5-10 minutes to allow for the formation of the active ester.

  • Add the pyrazole amine to the reaction mixture.

  • Monitor the reaction by TLC or LC-MS until completion.

III. Experimental Protocols

General Protocol for a Low-Epimerization Pyrazole Amide Coupling using T3P®

This protocol is adapted for substrates prone to racemization.[11]

  • Reaction Setup: To a solution of the chiral carboxylic acid (1.0 equiv) and the pyrazole amine (1.0-1.2 equiv) in a suitable solvent (e.g., ethyl acetate or THF), add pyridine (2.0-3.0 equiv).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add T3P® (as a 50% solution in ethyl acetate, 1.2-1.5 equiv) to the cooled reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ or a dilute acid (e.g., 1M HCl).

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

IV. References

  • BenchChem. (2025). Technical Support Center: Optimizing Pyrazole-Benzamide Coupling Reactions.

  • Sharma, S., et al. (2023). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Beilstein Journal of Organic Chemistry.

  • ResearchGate. (n.d.). Optimization of the reaction conditions towards the formation of pyrazole.

  • ResearchGate. (n.d.). Optimization of the reaction conditions towards the formation of pyrazole-pyridine conjugates having an amide linkage.

  • ACS Publications. (2021). Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol.

  • PMC. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties.

  • MDPI. (2019). Annular Tautomerism of 3(5)-Disubstituted-1 H-pyrazoles with Ester and Amide Groups.

  • MDPI. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups.

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.

  • PMC. (n.d.). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries.

  • Academia.edu. (n.d.). Steric Effects in the Nucleophilic Addition of Pyrazoles Unsubstituted at a Nitrogen Atom to the Double Bond of Maleic Anhydride.

  • Benchchem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation.

  • Aapptec Peptides. (n.d.). Coupling Reagents.

  • MDPI. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties.

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.

  • RSC Publishing. (n.d.). Cu(ii)-mediated tautomerization for the pyrazole-nitrile coupling reaction.

  • ResearchGate. (n.d.). Pyrazole structure highlighting the nucleophilic and electrophilic....

  • ResearchGate. (2004). On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool.

  • ACS Publications. (2014). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles.

  • ResearchGate. (n.d.). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives.

  • ACS Publications. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions.

  • ResearchGate. (2022). (PDF) Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties.

  • Organic Chemistry Portal. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.

  • RSC Publishing. (n.d.). TFPN-mediated racemization/epimerization-free amide and peptide bond formation.

  • RSC Publishing. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.

  • MDPI. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds.

  • ACS Publications. (2023). Kinetics and Mechanism of Azole n−π-Catalyzed Amine Acylation*.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.

  • PMC. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.

  • SlideShare. (n.d.). Pyrazole.

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?.

  • Wikipedia. (n.d.). Steric effects.

  • EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review.

  • Encyclopedia MDPI. (2022). Synthesis and Properties of Pyrazoles.

  • Journal of the Chemical Society B. (n.d.). Electron-impact induced fragmentations of pyrazoles.

  • PMC. (n.d.). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides.

  • University of Bath. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity.

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

  • ResearchGate. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives.

  • ACS Publications. (2025). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications.

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

Sources

optimizing HPLC separation for 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the chromatographic separation of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine and its related isomers. This guide is designed for researchers, analytical chemists, and drug development professionals encountering challenges in resolving these closely related compounds. We will explore common issues in a question-and-answer format, providing not just solutions, but the underlying chromatographic principles to empower your method development and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Method Development & Initial Setup

Q1: What are the primary challenges in separating isomers of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine?

Separating isomers of this compound is challenging due to their inherent structural similarities. The primary difficulties arise from:

  • Constitutional Isomers (Regioisomers): Synthetic routes may produce isomers where the functional groups are at different positions on the pyrazole ring, for example, 4-[(5-methyl -1H-pyrazol-3-yl )carbonyl]morpholine. These regioisomers often have nearly identical molecular weights and polarities, making them difficult to resolve with standard chromatographic methods.[1]

  • Similar Physicochemical Properties: Isomers typically exhibit very close solubility, hydrophobicity, and pKa values, leading to minimal differences in their interaction with the stationary phase and resulting in poor separation.[2]

  • Potential for Chiral Isomers: While the target molecule itself is achiral, chiral centers can be introduced during synthesis or exist as impurities. Enantiomers have identical physical properties in achiral environments and require specialized chiral stationary phases (CSPs) for separation.[3][4]

Q2: What is a robust starting point for developing an HPLC method for these isomers?

A reversed-phase HPLC (RP-HPLC) method is a logical and effective starting point.[2] The polarity of the molecule makes it well-suited for retention on common C18 columns. A gradient elution is recommended to effectively resolve the main compound from potential impurities with a wide range of polarities.

Here is a recommended set of starting conditions:

ParameterRecommended Starting ConditionRationale & Comments
Column C18, 2.1 or 4.6 mm i.d., 100-150 mm length, <3 µm particle sizeA standard C18 provides a good balance of hydrophobic retention. Smaller particles improve efficiency and resolution.[5]
Mobile Phase A 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in WaterThe acidic modifier helps to protonate silanol groups on the stationary phase, reducing peak tailing for the basic morpholine moiety.[6]
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)ACN often provides sharper peaks and lower backpressure. MeOH can offer different selectivity and is a good alternative to test.[7]
Gradient 5% to 95% B over 15-20 minutesA broad gradient is effective for initial screening to determine the approximate elution conditions.
Flow Rate 0.3 mL/min (for 2.1 mm i.d.) or 1.0 mL/min (for 4.6 mm i.d.)Standard flow rates for the respective column diameters.
Column Temp. 30 - 40 °CElevated temperature can improve efficiency by reducing mobile phase viscosity and may also alter selectivity.[7]
Detection UV at 220 nm or 254 nm; or Mass Spectrometry (MS)The pyrazole ring provides UV absorbance. MS detection is highly recommended for isomer analysis as it confirms mass and can aid in identification.[2][8]
Injection Vol. 1 - 5 µLKeep the volume low to prevent column overload and peak distortion.[9]
Troubleshooting & Optimization

Q3: My isomers are co-eluting or have very poor resolution (Rs < 1.5). How can I improve the separation?

Poor resolution is the most common challenge. To address this, you must systematically evaluate the three factors of the resolution equation: Selectivity (α) , Efficiency (N) , and Retention Factor (k') .

The workflow below provides a systematic approach to troubleshooting this issue.

G cluster_0 Troubleshooting Poor Resolution (Rs < 1.5) cluster_1 Selectivity (α) Modifications cluster_2 Efficiency (N) Modifications Start Poor Resolution (Rs < 1.5) Check_k Step 1: Optimize Retention (k') Is 2 < k' < 10? Start->Check_k Check_alpha Step 2: Modify Selectivity (α) Most Powerful Step Check_k->Check_alpha Yes Adjust_k Adjust Mobile Phase Strength (e.g., lower %B to increase k') Check_k->Adjust_k No Check_N Step 3: Increase Efficiency (N) Check_alpha->Check_N Change_MP Change Organic Modifier (ACN vs. MeOH) Check_alpha->Change_MP Change_pH Adjust Mobile Phase pH Check_alpha->Change_pH Change_Col Change Stationary Phase (e.g., C18 -> Phenyl-Hexyl) Check_alpha->Change_Col Check_N->Check_alpha Further Optimization Needed Result Baseline Resolution (Rs ≥ 1.5) Check_N->Result Resolution Improved Smaller_P Use Column with Smaller Particles (e.g., 3 µm -> 1.8 µm) Check_N->Smaller_P Longer_C Increase Column Length Check_N->Longer_C Lower_F Decrease Flow Rate Check_N->Lower_F Adjust_k->Check_k Re-evaluate

Caption: A systematic workflow for improving HPLC resolution.

Protocol: Step-by-Step Guide to Improving Isomer Resolution

  • Optimize Retention Factor (k'): Ensure your peaks are well-retained on the column. Peaks that elute too early (k' < 2) are difficult to resolve.

    • Action: If k' is low, decrease the initial percentage of your organic solvent (Mobile Phase B). This will increase retention times and provide more opportunity for the isomers to separate.[7]

  • Modify Selectivity (α): This is the most critical and impactful parameter for separating closely related isomers.[5] Selectivity refers to the ability of the chromatographic system to distinguish between the analytes.

    • Change the Organic Modifier: Switch from acetonitrile to methanol, or vice-versa. The different solvent properties can alter interactions with the stationary phase and improve separation.

    • Change the Stationary Phase: This is often the most effective strategy.[5] If a C18 column fails, consider a phase that offers alternative separation mechanisms.

      • Phenyl-Hexyl or Biphenyl Column: These phases provide π-π interactions, which are highly effective for separating aromatic compounds like pyrazoles and can differentiate between isomers based on subtle differences in their electronic structure.[7][10]

      • Cyano (CN) Column: Offers dipole-dipole interactions and can be used in both reversed-phase and normal-phase modes.

    • Adjust Mobile Phase pH: The pKa of the pyrazole and morpholine moieties can influence their ionization state. Adjusting the pH can alter the retention of one isomer more than another, thus improving selectivity.[7]

  • Increase Column Efficiency (N): Higher efficiency leads to sharper, narrower peaks, which are easier to resolve.[7]

    • Use Smaller Particle Size Columns: Switching from a 3 µm or 5 µm particle size column to a sub-2 µm column (UHPLC) will dramatically increase efficiency.[5]

    • Increase Column Length: Doubling the column length approximately doubles the efficiency, but also doubles the analysis time and backpressure.[5]

    • Lower the Flow Rate: Reducing the flow rate can improve efficiency, but at the cost of longer run times.

Q4: I'm observing significant peak tailing for my main analyte. What's causing this and how do I fix it?

Peak tailing for this molecule is most likely caused by secondary interactions between the basic morpholine nitrogen and acidic silanol groups on the silica surface of the stationary phase.[6][11]

G cluster_0 Diagnosing Peak Tailing cluster_1 Solutions Analyte Analyte (Basic Morpholine Moiety) Interaction Secondary Ionic Interaction (Causes Tailing) Analyte->Interaction Silanol Stationary Phase (Residual Si-OH Groups) Silanol->Interaction Solution1 Solution 1: Suppress Silanols Add acidic modifier (0.1% Formic Acid or TFA) to mobile phase. Protonates Si-O- to Si-OH, minimizing ionic interaction. Interaction->Solution1 Solution2 Solution 2: Use a Modern Column Employ an end-capped or base-deactivated column with low silanol activity. Interaction->Solution2 Solution3 Solution 3: Check for Overload Reduce sample concentration or injection volume. Interaction->Solution3

Caption: Root causes and solutions for peak tailing of basic analytes.

Troubleshooting Steps for Peak Tailing:

  • Lower Mobile Phase pH: Ensure your mobile phase contains an acidic modifier like 0.1% formic acid or TFA. This protonates the silanol groups (Si-O⁻ to Si-OH), preventing ionic interactions with the protonated basic analyte.[6]

  • Use a Base-Deactivated Column: Modern columns are often "end-capped" or specifically designed for high performance with basic compounds, featuring minimal accessible silanol groups.

  • Reduce Sample Load: Column overload can also cause tailing. Try diluting your sample or reducing the injection volume.[6]

  • Check for Column Contamination: Strongly retained basic compounds from previous injections can act as new active sites. Flush the column with a strong, acidic solvent.[12]

Q5: What should I do if I suspect I have chiral isomers (enantiomers)?

If you suspect the presence of enantiomers, standard (achiral) HPLC methods will not separate them. You must use a chiral stationary phase (CSP).[3] Polysaccharide-based CSPs are highly effective for a wide range of compounds, including pyrazole derivatives.[13][14]

Screening Protocol for Chiral Isomers:

  • Column Selection: Screen your sample on at least two different polysaccharide-based CSPs.

    • Amylose-based CSP: (e.g., Chiralpak® AD-H, Lux® Amylose-2)

    • Cellulose-based CSP: (e.g., Chiralcel® OD-H, Lux® Cellulose-2)[15]

  • Elution Mode: Chiral separations are often performed in normal phase or polar organic modes.

    • Normal Phase (Primary Screening): Use mobile phases like n-Hexane/Ethanol or n-Hexane/Isopropanol (e.g., 90:10 v/v).[3] For basic compounds like yours, add a small amount of a basic modifier (e.g., 0.1% diethylamine, DEA) to the mobile phase to improve peak shape.[16]

    • Polar Organic Mode: Use a single polar solvent like pure acetonitrile or methanol. This mode can offer different selectivity and good peak shapes.[13][14]

    • Reversed Phase: While less common for initial screening, some modern CSPs are designed for reversed-phase conditions (e.g., water/acetonitrile).

ParameterChiral Screening Condition (Normal Phase)
Column Lux Amylose-2 or Lux Cellulose-2 (or equivalent), 4.6 x 150 mm, 5 µm
Mobile Phase n-Hexane : Ethanol (90:10, v/v) with 0.1% DEA
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 220 nm or 254 nm

References

  • PharmaGuru. (2025, June 6). How To Improve Resolution In HPLC: 5 Simple Tips.
  • Al-Majed, A. A., et al. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC.
  • N/A. (2025, November 26).
  • Labtech. (n.d.). 11 HPLC Problems and Solutions You Must Know.
  • N/A. (n.d.). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • Benchchem. (n.d.).
  • N/A. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • I.B.S. (n.d.). Chiral HPLC Method Development.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Benchchem. (n.d.).
  • N/A. (2023, July 6).
  • N/A. (2021, September 15). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
  • N/A. (2021, April 13). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. PMC.
  • Benchchem. (n.d.).
  • N/A. (n.d.). HPLC Column for Structual Isomers.

Sources

addressing hygroscopic nature of pyrazole-morpholine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole-Morpholine Derivatives

A Scientist's Guide to Understanding and Mitigating Hygroscopicity

Welcome to the technical support center for researchers working with pyrazole-morpholine derivatives. As a Senior Application Scientist, I've designed this guide to move beyond simple instructions and provide a foundational understanding of the challenges posed by hygroscopicity. Many novel chemical entities (NCEs), including those containing polar heterocyclic systems like pyrazole and morpholine, have a propensity to absorb moisture from the atmosphere.[1][] This phenomenon, known as hygroscopicity, is not merely a physical inconvenience; it can significantly compromise experimental reproducibility, compound stability, and, ultimately, the viability of a drug candidate.[3]

This guide provides a framework for diagnosing, troubleshooting, and proactively managing moisture-related issues in your research.

Part 1: Frequently Asked Questions (FAQs) - The Science of Hygroscopicity

This section addresses the fundamental principles governing the hygroscopic nature of pyrazole-morpholine derivatives.

Q1: What is hygroscopicity and why are my pyrazole-morpholine compounds susceptible?

A1: Hygroscopicity is the inherent ability of a substance to attract and hold water molecules from the surrounding environment through absorption or adsorption.[1] The susceptibility of pyrazole-morpholine derivatives stems from their molecular structure. Both the pyrazole and morpholine rings contain polar functional groups (specifically, nitrogen and oxygen atoms) that can readily form hydrogen bonds with water. The N-H group on an unsubstituted pyrazole ring is a particularly strong hydrogen bond donor, making it a primary site for initial water sorption.[4]

Q2: How can a small amount of absorbed water negatively impact my experiments?

A2: The effects of moisture uptake are multifaceted and can introduce significant errors:

  • Inaccurate Weighing: Continuous moisture absorption makes it difficult to obtain a stable, accurate mass, leading to errors in solution concentrations and subsequent assays.[5]

  • Altered Physical Properties: Water can act as a plasticizer, causing the solid material to cake, clump, or even deliquesce (dissolve in the absorbed water), which severely impacts powder flowability during formulation.[5][6]

  • Chemical Degradation: The presence of water can facilitate hydrolysis of sensitive functional groups, leading to the formation of impurities and a decrease in the potency of the active pharmaceutical ingredient (API).[6][7]

  • Changes in Solid State: Moisture can induce a transition from a stable crystalline form to a less stable amorphous state or a hydrate, which can alter dissolution rates and bioavailability.[7][8]

Q3: My compound is a salt form. Does this increase or decrease the risk of hygroscopicity?

A3: It depends. Creating a salt is a common strategy in drug development, but it can have variable effects on hygroscopicity. While some salt forms may exhibit reduced moisture uptake compared to the free base, others can be significantly more hygroscopic.[8] The hygroscopicity of a salt is a unique physicochemical property that must be experimentally determined and cannot be predicted from the properties of the parent molecule alone.

Q4: How do I definitively classify the hygroscopicity of my compound?

A4: The most reliable method is through instrumental analysis, primarily using Dynamic Vapor Sorption (DVS).[9] This technique measures the change in mass of a sample as it is exposed to a range of controlled relative humidity (RH) levels.[10] The resulting data allows for classification according to established standards, such as the European Pharmacopeia (Ph. Eur.).[11]

Table 1: European Pharmacopeia Hygroscopicity Classification

This classification is based on the percentage increase in mass after storage for 24 hours at 25°C and 80% relative humidity.[11]

ClassificationMass Increase (% w/w)Description
Non-hygroscopic< 0.12%No significant moisture uptake.
Slightly hygroscopic≥ 0.12% and < 2.0%Minor moisture uptake; requires controlled storage.
Hygroscopic≥ 2.0% and < 15.0%Significant moisture uptake; stringent handling required.
Very hygroscopic≥ 15.0%Absorbs substantial moisture; requires highly controlled environments like a glove box.
DeliquescentSufficient water is absorbed to form a liquidThe solid dissolves in the absorbed atmospheric moisture.

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides a systematic approach to identifying and resolving problems encountered during experimentation.

Observed Problem Probable Cause(s) Recommended Solution(s) & Protocol
Unstable reading on the analytical balance. The compound is actively absorbing atmospheric moisture during weighing.[5]1. Minimize Exposure: Work quickly. Have all tools (spatulas, weigh boats) clean, dry, and ready before opening the primary container.[5]2. Control Environment: If available, perform weighing inside a low-humidity glove box or a balance enclosure with a desiccant.[5]3. Use Weighing by Difference: Weigh the sealed vial, dispense the compound, and re-weigh the sealed vial. The difference is the mass of the dispensed solid. This avoids prolonged exposure on an open balance pan.
Powder is clumpy, caked, or appears "wet". Improper storage or previous exposure to high humidity has led to significant water absorption.[3]1. Assess Stability: If the compound is thermally stable, it may be dried under vacuum at a suitable temperature (verify stability via TGA first).[5]2. Use Fresh Stock: If thermal stability is unknown or a concern, discard the compromised material and use a fresh, unopened container.[5]3. Implement Proper Storage: Immediately transfer all stock to a desiccator containing an active desiccant (e.g., silica gel, Drierite) or into a nitrogen-purged dry box.[10]
Inconsistent results in analytical (HPLC, NMR) or biological assays. 1. Inaccurate initial concentration due to weighing errors.2. Degradation of the compound via hydrolysis since the stock solution was prepared.[5]1. Prepare Solutions Fresh: For highly hygroscopic compounds, prepare stock solutions immediately before each experiment.[5]2. Solvent Choice: Prepare stock solutions in anhydrous-grade solvents.3. Re-characterize Material: If problems persist, re-confirm the purity and identity of the stored solid to check for degradation products.
Precipitate forms in stock solution upon storage. The compound's solubility profile has been altered by water absorption, or the precipitate is a degradation product.[5]1. Prepare Smaller Batches: Make smaller volumes of stock solutions more frequently to avoid long-term storage issues.[5]2. Verify Solubility: Confirm the solubility of the compound in the chosen solvent at the desired concentration.3. Store Appropriately: Store solutions at the recommended temperature (e.g., -20°C or -80°C) and protect from light.

Part 3: Best Practices & Standard Operating Protocols

Proactive management is the most effective strategy for mitigating the effects of hygroscopicity.

Protocol 1: Characterizing Hygroscopicity via Dynamic Vapor Sorption (DVS)

This protocol provides a general workflow for classifying a new pyrazole-morpholine derivative.

Objective: To quantify the moisture sorption/desorption behavior of a compound and classify its hygroscopicity.

Methodology:

  • Sample Preparation: Place 5-15 mg of the compound into the DVS sample pan.[10]

  • Pre-treatment/Drying: Equilibrate the sample at 25°C and 0% RH until a stable mass is achieved ( dm/dt ≤ 0.001%/min). This dry mass serves as the reference (m₀).[11]

  • Sorption Phase: Increase the RH in a stepwise manner (e.g., 10% increments from 0% to 90% RH) at a constant temperature (e.g., 25°C). Allow the sample to equilibrate at each step.

  • Desorption Phase: Decrease the RH in a similar stepwise manner from 90% back to 0% RH.

  • Data Analysis:

    • Plot the change in mass (%) versus RH to generate a sorption-desorption isotherm.

    • Calculate the mass increase at 80% RH from the sorption curve to classify the compound using the Ph. Eur. table.[11]

    • Analyze the hysteresis (the difference between sorption and desorption curves) to understand the nature of water interaction.

Protocol 2: Standard Operating Procedure (SOP) for Handling Hygroscopic Compounds

Objective: To establish routine procedures that minimize moisture exposure during storage and handling.

  • Storage:

    • Primary Storage: Store all hygroscopic compounds in tightly sealed containers (e.g., amber glass vials with PTFE-lined caps).

    • Secondary Storage: Place primary containers inside a desiccator with a recently regenerated desiccant or within a controlled low-humidity (e.g., <20% RH) environment such as a nitrogen-purged glove box.[5][12]

  • Dispensing/Weighing:

    • Allow the container to equilibrate to ambient temperature before opening to prevent condensation.

    • Minimize the time the primary container is open.

    • Use clean, dry spatulas and weighing vessels.

    • Reseal the primary container tightly immediately after dispensing and return it to the desiccator.

  • Documentation:

    • Clearly label the compound as "HYGROSCOPIC" on the container.

    • Note any visual changes to the material (e.g., clumping) in the laboratory notebook.

Part 4: Visualizing the Workflow and Mechanisms

Diagram 1: Mechanism of Moisture-Induced Degradation

Mechanism of Moisture-Induced Degradation Atmosphere Atmospheric Moisture (H₂O) Sorption Moisture Sorption (Hydrogen Bonding) Atmosphere->Sorption Exposure Molecule Pyrazole-Morpholine Derivative (Polar Functional Groups) Molecule->Sorption Physical Physical Changes - Caking / Clumping - Deliquescence - Altered Flow Sorption->Physical Chemical Chemical Changes - Hydrolysis - Degradation Product Formation Sorption->Chemical Impact Compromised Experimental Integrity - Inaccurate Weight - Poor Bioavailability - Loss of Potency Physical->Impact Chemical->Impact

Caption: The pathway from atmospheric moisture to compromised experimental data.

Diagram 2: Recommended Experimental Workflow

Recommended Experimental Workflow Start New Pyrazole-Morpholine Derivative Received Characterize Characterize Hygroscopicity (Protocol 1: DVS) Start->Characterize Classify Classify as per Ph. Eur. (Table 1) Characterize->Classify Handling Define Handling Strategy Classify->Handling NonSlight Routine Handling: - Tightly sealed container - Desiccator storage Handling->NonSlight Non / Slightly Hygroscopic HygroVery Strict Handling: - Glove box / Dry Air - Fresh solutions - Weighing by difference Handling->HygroVery Hygroscopic / Very Hygroscopic Experiment Proceed with Experimentation NonSlight->Experiment HygroVery->Experiment

Caption: A decision tree for handling new pyrazole-morpholine derivatives.

References

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Hygroscopicity: Significance and symbolism. (2026, January 16). Gothenburg University. Retrieved February 13, 2026, from [Link]

  • Techniques for stabilizing moisture-sensitive drug compounds - Consensus. (n.d.). Consensus. Retrieved February 13, 2026, from [Link]

  • Full article: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 21). Taylor & Francis Online. Retrieved February 13, 2026, from [Link]

  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments. (n.d.). TA Instruments. Retrieved February 13, 2026, from [Link]

  • Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com. (2022, April 11). Richpacking. Retrieved February 13, 2026, from [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - Semantic Scholar. (2023, January 5). Semantic Scholar. Retrieved February 13, 2026, from [Link]

  • Film coating techniques to reduce hygroscopicity. - ResearchGate. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Hygroscopicity in Pharmaceuticals: Overview | PDF | Humidity | Tablet (Pharmacy) - Scribd. (2013, June 15). Scribd. Retrieved February 13, 2026, from [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo. (2013, June 15). PharmaInfo. Retrieved February 13, 2026, from [Link]

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016, August 20). ResearchGate. Retrieved February 13, 2026, from [Link]

  • 10 Best Practices for Using Lab Chemical Storage Cabinets - Ziebaq. (2025, March 17). Ziebaq. Retrieved February 13, 2026, from [Link]

  • Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. (2008, March 15). Journal of Pharmaceutical Sciences. Retrieved February 13, 2026, from [Link]

  • Unveiling of Hygroscopicity Evaluation for Drug Formulation - Labinsights. (2023, May 8). Labinsights. Retrieved February 13, 2026, from [Link]

  • Best Practices for Safe Chemical Storage in Laboratories - Innova Design Group. (2024, December 6). Innova Design Group. Retrieved February 13, 2026, from [Link]

  • A Guide to Handling and Storing Chemicals in a Lab - InterFocus. (2021, March 4). InterFocus. Retrieved February 13, 2026, from [Link]

  • Handling and Storing Chemicals - Lab Manager. (2017, July 10). Lab Manager. Retrieved February 13, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 13, 2026, from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 13, 2026, from [Link]

  • A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. (2021, May 15). National Journal of Pharmaceutical Sciences. Retrieved February 13, 2026, from [Link]

  • The Recent Development of the Pyrazoles : A Review | TSI Journals. (2021, November 26). TSI Journals. Retrieved February 13, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this specific amide coupling reaction, particularly by exploring alternative catalytic systems. We will address common experimental challenges, provide in-depth troubleshooting advice, and offer detailed protocols for robust and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: My standard amide coupling reaction (e.g., using HATU/DIPEA) is giving low yields for this specific pyrazole-morpholine coupling. What are the likely causes?

A1: Low yields in the synthesis of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine, even with reliable coupling agents like HATU, often stem from the specific nature of the pyrazole substrate. Here are the primary factors to investigate:

  • Poor Activation of the Carboxylic Acid: 3-methyl-1H-pyrazole-5-carboxylic acid can be an unreactive carboxylic acid. The pyrazole ring is electron-rich, which can influence the electronic properties of the carboxyl group, making its activation less efficient compared to simpler aliphatic or benzoic acids.

  • Side Reactions with the Coupling Reagent: Uronium/aminium-based reagents like HATU can react with the amine nucleophile (morpholine) to form a guanidinium byproduct, consuming the amine and reducing the yield. This is especially problematic if the activated ester is slow to react.

  • Basicity and Nucleophilicity: The choice and stoichiometry of the base are critical. While a base like N,N-Diisopropylethylamine (DIPEA) is commonly used to neutralize the acid and facilitate the reaction, using an inappropriate amount or a base that is too strong or weak can hinder the reaction.[1]

  • Starting Material Quality: Ensure the 3-methyl-1H-pyrazole-5-carboxylic acid is pure and, critically, anhydrous. Water in the reaction mixture will hydrolyze the activated intermediate, reverting it to the starting carboxylic acid.

Q2: I am concerned about the safety and cost of traditional benzotriazole-based coupling reagents like HBTU, HATU, and HOBt. What are safer and more efficient alternatives?

A2: This is an excellent and increasingly important consideration in process development. The benzotriazole core in reagents like HOBt and HOAt is known to have explosive properties, leading to shipping and storage restrictions.[2] Modern alternatives have been developed that offer enhanced safety without compromising, and often improving, efficiency.

The most prominent alternatives are based on OxymaPure (ethyl (hydroxyimino)cyanoacetate).[2][3] These reagents are non-explosive and highly effective.

  • COMU® ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): This is a state-of-the-art uronium salt coupling reagent. It incorporates the OxymaPure moiety, making it a safe and highly efficient alternative to HATU.[1][2] COMU often provides faster reaction rates, higher yields, and is very soluble in common solvents like DMF and NMP.[2][4]

  • OxymaPure® as an Additive: Instead of using a pre-formed uronium salt, you can use OxymaPure as an additive with a carbodiimide, such as EDC or DIC. This combination is a direct, safer replacement for the classic EDC/HOBt protocol and has been shown to be superior to HOBt and comparable to HOAt in suppressing racemization and improving coupling efficiency.[2]

Q3: Can I use a simple carbodiimide like DCC or EDC alone for this synthesis?

A3: While it is possible, using a carbodiimide like Dicyclohexylcarbodiimide (DCC) or 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) alone is generally not recommended for this substrate.[5]

Here's why:

  • Slow Reaction Rates: The reaction between the activated O-acylisourea intermediate and morpholine can be slow, especially with a moderately reactive amine.

  • Epimerization Risk (if applicable): While not a concern for this specific achiral synthesis, it's a major issue in peptide chemistry where carbodiimides alone can lead to significant racemization.

  • Side Product Formation: The O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and terminates the desired reaction pathway.

The addition of a nucleophilic catalyst like HOBt, or its safer alternative OxymaPure, is crucial.[2] These additives intercept the O-acylisourea to form a more reactive and stable active ester, which then efficiently reacts with the amine, leading to higher yields and purity.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis.

Issue 1: Low or No Product Formation

If your reaction has stalled or resulted in a very low yield, follow this diagnostic workflow.

Sources

Validation & Comparative

A Guide to the Mass Spectrometric Analysis of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine: Predicted Fragmentation and Comparative Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed examination of the predicted mass spectrometric fragmentation pattern of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine, a heterocyclic compound incorporating both pyrazole and morpholine moieties. These structural motifs are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] Structural characterization is paramount for newly synthesized compounds, and mass spectrometry serves as a cornerstone technique for this purpose.[1][3] This document outlines the probable fragmentation pathways under Electron Ionization (EI), compares this "hard" ionization technique with "soft" ionization alternatives like Electrospray Ionization (ESI), and provides robust, field-proven experimental protocols for researchers seeking to verify its structure. The insights herein are synthesized from established fragmentation principles of related heterocyclic systems to provide a predictive framework for analysis.

Predicted Fragmentation Pathway under Electron Ionization (EI)

Electron Ionization (EI) is a high-energy ionization technique that induces extensive and reproducible fragmentation.[4][5] This "hard" ionization method is exceptionally useful for structural elucidation, as the resulting fragment ions serve as a molecular fingerprint.[5] For a molecule like 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine (Molecular Weight: 195.22 g/mol ), the 70 eV standard EI energy is significantly higher than that required for ionization, leading to the dissipation of excess energy through bond cleavages.[6][7]

The fragmentation of this molecule is predicted to occur at several key locations: the amide bond, the morpholine ring, and the pyrazole ring. The primary cleavage events are expected to be alpha-cleavage adjacent to the carbonyl group and the charge-stabilized cleavage of the morpholine ring.

Key Predicted Fragmentation Steps:

  • Molecular Ion (M•+) Formation : The initial event is the removal of an electron to form the molecular ion at m/z 195 . The ease of electron removal generally follows the order: lone pair > π-bonded pair > σ-bonded pair.[7]

  • Amide Bond Cleavage : A primary and highly probable fragmentation is the cleavage of the C-N bond between the carbonyl group and the morpholine ring. This results in the formation of a stable acylium ion.

    • Fragment A : The 3-methyl-1H-pyrazol-5-yl-acylium ion at m/z 111 . This is often a very stable and therefore abundant ion.[8]

    • The corresponding morpholine radical is a neutral loss and is not detected.

  • Morpholine Ring Cleavage : Cleavage initiated by the charge on the morpholine nitrogen (if the initial ionization occurs there) or rearrangement-based fragmentation can lead to the loss of a C2H4O neutral fragment, resulting in a characteristic ion. The primary fragment observed would likely be the loss of the entire pyrazole-carbonyl group, leading to the morpholinium ion.

    • Fragment B : The protonated morpholine ion at m/z 87 or the morpholine radical cation at m/z 86 .

  • Pyrazole Ring Fragmentation : The pyrazole ring itself can undergo fragmentation. Common fragmentation patterns for pyrazoles include the expulsion of hydrocyanic acid (HCN) or dinitrogen (N2) from the ring structure.[9][10] This would typically occur after the initial amide cleavage.

    • Fragment C : Loss of HCN from Fragment A (m/z 111) would yield a fragment at m/z 84 .

The following diagram illustrates the predicted major fragmentation pathway.

G cluster_main Predicted EI Fragmentation Pathway mol Molecular Ion (M•+) m/z 195 fragA Acylium Ion (Fragment A) m/z 111 mol->fragA - C4H8NO• fragB Morpholine Cation (Fragment B) m/z 86 mol->fragB - C5H5N2O• fragC Fragment C m/z 84 fragA->fragC - HCN

Sources

The Nitrogen Switch: Comparative SAR of Pyrazole-Morpholine vs. Pyrazole-Piperazine Scaffolds

[1]

Executive Summary: The Chemist's Pivot

In the optimization of pyrazole-based kinase inhibitors and GPCR ligands, the choice between appending a morpholine or a piperazine moiety is rarely a trivial substitution.[1] It is a strategic pivot that fundamentally alters the physicochemical profile (pKa, LogD), metabolic fate, and safety trajectory (hERG liability) of the lead compound.[1]

This guide moves beyond basic structural descriptions to analyze the causality behind this switch. While piperazine is the superior solubilizer, it carries a "cationic penalty" that often compromises permeability and cardiac safety.[1] Morpholine serves as the "neutralizer," rescuing hERG liabilities and improving membrane crossing at the cost of solubility and potential metabolic vulnerabilities.[1]

Molecular Mechanics & Physicochemical Profiles

The functional divergence between these two scaffolds stems from the electronic influence of the heteroatom at position 4 (Oxygen vs. Nitrogen).[1]

Comparative Physicochemical Data
FeaturePyrazole-Piperazine (N-Methyl)Pyrazole-Morpholine Impact on Drug Design
pKa (Conj.[1][2][3] Acid) ~9.0 (N1), ~5.6 (N4)~8.3 - 8.7Piperazine is >99% protonated at pH 7.4; Morpholine is ~80-90% protonated but easier to deprotonate.[1]
Ionization (pH 7.4) Predominantly Cationic (+1)Mixed Cationic/NeutralPiperazine relies on ionic solvation; Morpholine balances ionic/dipolar solvation.[1]
H-Bonding Donor (NH) & Acceptor (N)Weak Acceptor (Ether O)Piperazine can engage Asp/Glu residues; Morpholine O is a weak acceptor for hinge regions.[1]
Lipophilicity (LogP) Lower (More Polar)ModerateMorpholine is often more lipophilic than protonated piperazine but less than piperidine.[1]
Polar Surface Area HighModeratePiperazine increases TPSA significantly, potentially limiting BBB penetration.[1]
Structural Logic Diagram

The following diagram illustrates the key interaction points and electronic differences.

Gcluster_0Pyrazole-Piperazinecluster_1Pyrazole-MorpholinePipPiperazine Ring(Basic N)Pip_PropHigh SolubilityhERG Risk (Cation-Pi)Metabolic Spot: N-DealkylationPip->Pip_PropMorphMorpholine Ring(Ether O)Morph_PropMod. SolubilityLower hERG RiskMetabolic Spot: Ring OxidationMorph->Morph_PropCorePyrazole Scaffold(Warhead/Linker)Core->PipLinkageCore->MorphLinkage

Caption: Structural and functional divergence of piperazine vs. morpholine appendages on a pyrazole core.

Critical Decision Points: The SAR Trade-Offs

A. Solubility vs. Permeability[1][4]
  • Piperazine (The Solubilizer): The secondary or tertiary amine of piperazine is a robust basic center.[1] At physiological pH, it exists largely as a cation, providing excellent aqueous solubility via ion-dipole interactions.[1] However, this charge imposes a high desolvation penalty when crossing lipophilic membranes, potentially reducing cellular permeability (

    
    ).[1]
    
  • Morpholine (The Permeability Enhancer): Morpholine lowers the basicity (pKa ~8.3 vs ~9.0+).[1] While still partially protonated, the fraction of neutral species is higher than that of piperazine, and the ether oxygen reduces the overall polarity compared to a charged amine.[1] This often results in better passive permeability and Blood-Brain Barrier (BBB) penetration.[1]

B. The hERG Liability Trap

One of the most common reasons to switch from piperazine to morpholine is to mitigate cardiotoxicity.[1]

  • Mechanism: The hERG potassium channel has a hydrophobic pore flanked by aromatic residues (Tyr652, Phe656).[1] Basic amines (like piperazine) get protonated and form strong cation-

    
     interactions  with these residues, blocking the channel and causing QT prolongation.[1]
    
  • The Fix: Replacing the basic nitrogen of piperazine with the neutral oxygen of morpholine removes the positive charge (or significantly lowers the pKa), abolishing the cation-

    
     interaction and often reducing hERG affinity by 10-100 fold.[1]
    
C. Metabolic Stability Profiles
  • Piperazine: Susceptible to N-dealkylation (mediated by CYPs) and N-oxidation.[1]

  • Morpholine: Generally more stable against dealkylation but introduces a risk of ring oxidation (hydroxylation) or ring-opening, though it is often considered a "metabolic blocker" compared to piperidine.[1]

Case Study: FLT3/Aurora Kinase Inhibitor Optimization

This case study, derived from Journal of Medicinal Chemistry (2012), perfectly illustrates the "Nitrogen Switch" in action.[1]

Objective: Optimize a pyrazole-based lead (Compound 6) for FLT3/Aurora kinase inhibition while reducing hERG liability.

CompoundStructure ModificationhERG IC50 (

M)
Microsomal Stability (Human)Outcome
Compound 6 N-Methylpiperazine < 1.0 (Potent Blocker)Moderate (86% metabolized)Fail: High hERG risk due to basic amine.[1][2]
Compound 10a Morpholine Replacement> 10.0 (Safe)Poor (99% metabolized)Mixed: hERG fixed, but metabolic stability collapsed.[1]
Compound 20f Piperazine (Meta-position)9.5 (Acceptable)High (24% metabolized)Success: Positional isomerism rescued stability and safety.[1][2]

Analysis: The switch to morpholine (10a) successfully eliminated hERG binding (validating the cation-

111

Lesson: Morpholine fixes hERG but requires verification of metabolic stability.

Experimental Protocols

Protocol A: Synthesis of Pyrazole-Morpholine/Piperazine Analogs (Buchwald-Hartwig)

Use this general protocol to couple the morpholine/piperazine moiety to a halogenated pyrazole core.

  • Reagents:

    • Aryl/Heteroaryl halide (1.0 equiv)[1]

    • Morpholine or N-Boc-Piperazine (1.2 equiv)

    • Pd2(dba)3 (0.02 equiv)[1]

    • BINAP or Xantphos (0.04 equiv)[1]

    • NaOtBu (1.5 equiv)[1]

    • Toluene or Dioxane (anhydrous)[1]

  • Procedure:

    • Charge an oven-dried Schlenk flask with the halide, amine, base, and catalyst precursor under Argon.[1]

    • Add the phosphine ligand and solvent.[1]

    • Heat to 100°C for 12-16 hours. Monitor by LC-MS.[1]

    • Workup: Cool to RT, filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

    • Note: For piperazine, a Boc-deprotection step (TFA/DCM) is required post-coupling if N-Boc-piperazine was used.[1]

Protocol B: hERG Fluorescence Polarization Assay (High-Throughput)

A self-validating surrogate for patch-clamp studies.

  • Principle: Competition binding between a fluorescent hERG ligand (e.g., E-4031 analog) and the test compound.[1]

  • Steps:

    • Prepare membrane fractions expressing hERG channels.[1]

    • Incubate membranes with Red-hERG Tracer (1 nM) and Test Compound (10-point titration, 0.1 nM to 100

      
      M) in assay buffer (10 mM HEPES, pH 7.4, 140 mM KCl).[1]
      
    • Incubate for 2-4 hours at RT in the dark.

    • Measure Fluorescence Polarization (FP) on a multimode plate reader (Ex: 530 nm, Em: 590 nm).

  • Validation:

    • Z' Factor: Must be > 0.5.[1]

    • Reference: Include E-4031 (IC50 ~10-30 nM) as a positive control.

Decision Logic for Scaffold Selection

Use this logic flow to guide your optimization strategy.

DecisionTreeStartStart: Pyrazole Lead OptimizationCheckSolIs Solubility < 10 µM?Start->CheckSolCheckhERGIs hERG IC50 < 10 µM?CheckSol->CheckhERGNo (Solubility OK)UsePipStrategy: Use Piperazine(Monitor hERG)CheckSol->UsePipYes (Need Solubility)CheckMetIs t1/2 (Microsomes) < 15 min?CheckhERG->CheckMetNo (hERG Safe)UseMorphStrategy: Use Morpholine(Monitor Metabolism)CheckhERG->UseMorphYes (hERG Risk)CheckMet->UseMorphYes (N-dealkylation issue)ModifyStrategy: Steric Shielding / Bioisosteres(e.g., bridged morpholine)CheckMet->ModifyNo (Stable)

Caption: Strategic decision tree for selecting between piperazine and morpholine based on ADMET liabilities.

References

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. Journal of Medicinal Chemistry, 2012.[1] (Case study on FLT3/Aurora kinase inhibitor optimization and the hERG/metabolism trade-off). [1]

  • Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. BenchChem. (Detailed comparison of metabolic pathways and pKa).

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina / Journal of Chemical & Engineering Data. (Definitive source for piperazine pKa data). [1]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Molecules, 2023. (Review of pyrazole-based drugs like Afuresertib and their SAR). [1]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter, 2024.[1] (Strategies for reducing basicity to avoid hERG).

A Comparative Guide to the Infrared Spectroscopy of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the characteristic infrared (IR) absorption bands for the compound 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine. Designed for researchers in medicinal chemistry and drug development, this document moves beyond a simple peak listing. It offers a comparative framework, grounding the spectral interpretation in the fundamental vibrational modes of the constituent functional groups—pyrazole, tertiary amide, and morpholine—and contrasts them with related structures to provide a robust analytical model.

Introduction: The Molecule and the Method

4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine is a heterocyclic compound featuring a pyrazole ring linked to a morpholine ring via a carbonyl bridge. Such structures are of significant interest in medicinal chemistry for their diverse biological activities. Infrared spectroscopy is an indispensable first-pass analytical technique for confirming the synthesis and structural integrity of such molecules. It provides a unique molecular fingerprint by probing the vibrational frequencies of chemical bonds. The presence, absence, and position of specific absorption bands confirm the successful incorporation of key functional groups and the overall molecular architecture.

The interpretation of the spectrum for this molecule relies on dissecting it into its three primary components: the 3-methyl-1H-pyrazole moiety, the morpholine ring, and the connecting tertiary amide (ketone) group.

Deconstruction and Prediction of Characteristic IR Bands

The vibrational spectrum of the target molecule is a superposition of the vibrational modes of its components, with shifts induced by their electronic and steric interactions. Below, we predict the key absorption bands based on established group frequencies from the literature.

The Pyrazole Moiety

The 3-methyl-1H-pyrazole ring contributes several characteristic bands:

  • N-H Stretching: The pyrazole ring contains an N-H bond. This stretching vibration is expected to produce a broad band in the 3250-3100 cm⁻¹ region.[1] The broadness is a result of intermolecular hydrogen bonding in the solid state.

  • Aromatic C-H Stretching: The C-H bond on the pyrazole ring will exhibit a stretching vibration typically above 3000 cm⁻¹, likely in the 3100-3050 cm⁻¹ range.[2]

  • C=N and C=C Stretching: The pyrazole ring contains both C=N and C=C bonds. These ring stretching vibrations give rise to a series of medium to strong bands in the 1600-1480 cm⁻¹ region.[2][3] For instance, pyrazole derivatives often show a significant band around 1590 cm⁻¹ for the C=N stretch.[3]

The Morpholine Ring

The morpholine ring, being a saturated heterocycle, is characterized primarily by its C-H and C-O-C vibrations:

  • Aliphatic C-H Stretching: The four methylene (-CH₂-) groups in the morpholine ring will produce strong, sharp absorption bands in the 2980-2840 cm⁻¹ region.[4][5] Typically, both asymmetric and symmetric stretches are visible.

  • CH₂ Bending (Scissoring): A characteristic medium-intensity band for the scissoring vibration of the CH₂ groups is expected around 1465-1440 cm⁻¹ .

  • C-O-C Asymmetric Stretching: This is a highly characteristic and strong absorption for ethers. The asymmetric C-O-C stretch in the morpholine ring is expected to produce a very strong and prominent band around 1115 cm⁻¹ .[1] This band's presence is a strong indicator of the morpholine ring's integrity.

The Tertiary Amide Carbonyl Bridge

The carbonyl group linking the pyrazole and morpholine rings forms a tertiary amide (R-CO-NR₂).

  • C=O Stretching: This is arguably the most diagnostic band in the entire spectrum. For tertiary amides, the C=O stretching vibration gives rise to a very strong and sharp absorption in the 1680-1630 cm⁻¹ range.[6][7] Its high intensity is due to the large change in dipole moment during the vibration. The exact position is influenced by the electronic effects of the attached pyrazole and morpholine rings. Conjugation with the pyrazole ring would be expected to lower the frequency compared to a simple aliphatic tertiary amide.

Comparative Analysis and Data Summary

To refine our predictions, we can compare the expected spectrum to that of simpler, related molecules.

  • Comparison with N-Acylmorpholines: The IR spectrum of N-formylmorpholine shows a strong carbonyl absorption around 1670-1650 cm⁻¹.[8] This supports our prediction for the tertiary amide band in our target molecule. The strong C-O-C stretch is also a dominant feature in these reference compounds.

  • Comparison with 3-Methylpyrazole: The spectrum of 3-methylpyrazole features the characteristic N-H and ring stretching bands we have predicted.[9][10] This confirms that these bands should be observable in the final molecule, provided they are not obscured by other vibrations.

The logical relationship between the molecule's structure and its key IR bands is visualized below.

G cluster_mol 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine cluster_bands Characteristic IR Absorption Regions (cm⁻¹) mol 3-Methyl-1H-Pyrazole Carbonyl (Amide) Morpholine bands bands mol:f1->bands:b1 Correlates to mol:f2->bands:b2 Correlates to mol:f3->bands:b3 Correlates to

Caption: Correlation of molecular fragments to IR absorption regions.

The predicted characteristic IR bands are summarized in the table below.

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group Origin
~3150 (broad)MediumN-H StretchingPyrazole
~3080MediumAromatic C-H StretchingPyrazole
2980-2840StrongAliphatic C-H Stretching (asymm. & symm.)Morpholine & Methyl
1660-1640 Very Strong Tertiary Amide C=O Stretching Amide Linker
1590-1500Medium-StrongC=N and C=C Ring StretchingPyrazole
~1450MediumCH₂ Bending (Scissoring)Morpholine
~1115 Strong Asymmetric C-O-C Stretching Morpholine

Experimental Protocol: Acquiring High-Quality IR Data

To validate these predictions, a high-quality spectrum must be obtained. Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its simplicity and reproducibility.

Objective: To obtain the Fourier-Transform Infrared (FT-IR) spectrum of solid 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine.

Apparatus:

  • FT-IR Spectrometer with a Diamond or Germanium ATR accessory.

  • Spatula and cleaning swabs.

  • Reagent-grade isopropanol or ethanol.

Protocol:

  • Instrument Preparation: Ensure the FT-IR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Scan:

    • Ensure the ATR crystal surface is impeccably clean. Clean with a swab lightly dampened with isopropanol and allow it to fully evaporate.

    • Acquire a background spectrum (scan) of the empty ATR crystal. This spectrum will be automatically subtracted from the sample spectrum. A typical background scan consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a small amount (typically 1-2 mg) of the solid sample onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. The force applied should be sufficient to maximize signal without damaging the crystal (most modern instruments have torque-limiting clamps).

  • Sample Scan:

    • Acquire the sample spectrum using the same scan parameters (number of scans, resolution) as the background scan.

  • Data Processing and Cleaning:

    • After the scan is complete, raise the press and carefully remove the sample from the crystal surface.

    • Clean the crystal thoroughly with a dry swab first, followed by a swab dampened with isopropanol. Ensure all residue is removed before the next measurement.

    • The resulting spectrum should be baseline-corrected and, if necessary, an ATR correction algorithm can be applied to make the spectrum appear more like a traditional transmission spectrum. Label all significant peaks.

This self-validating protocol ensures that any observed bands are from the sample itself and not from atmospheric contaminants or a dirty crystal.

The workflow for spectral acquisition and analysis is outlined in the following diagram.

G A Instrument Preparation (Purge & Stabilize) B Clean ATR Crystal A->B C Acquire Background Spectrum B->C D Apply Solid Sample to Crystal C->D E Apply Pressure D->E F Acquire Sample Spectrum E->F G Clean ATR Crystal F->G H Process Data (Baseline & Peak Pick) F->H I Compare to Predictions H->I

Sources

A Comparative Guide to the Crystallographic Analysis of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

A Hypothetical Case Study and Methodological Blueprint for Researchers, Scientists, and Drug Development Professionals

Publication Note: A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a publicly available crystal structure for the title compound, 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine.[1][2][3] This guide, therefore, presents a detailed, hypothetical crystallographic analysis to serve as a methodological blueprint for researchers working on this or structurally related compounds. The experimental protocols and comparative data are based on established techniques and data from closely related pyrazole and morpholine derivatives found in the scientific literature.[4][5][6][7]

Introduction: The Structural Significance of Pyrazole-Morpholine Scaffolds

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer properties.[5][6][8][9] The morpholine moiety is also a privileged scaffold in drug discovery, often incorporated to improve physicochemical properties such as solubility and metabolic stability.[10][11] The title compound, 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine, combines these two important pharmacophores. Its three-dimensional structure, dictated by the spatial arrangement of the pyrazole and morpholine rings and the connecting carbonyl linker, is critical to its interaction with biological targets. Single-crystal X-ray diffraction is the definitive method for elucidating this solid-state conformation and the intermolecular interactions that govern its crystal packing.[4][5]

This guide provides a comprehensive, albeit hypothetical, examination of the single-crystal X-ray diffraction analysis of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine. It details the proposed experimental workflow, from crystal growth to data analysis, and compares the anticipated structural features with those of known, structurally related compounds.

Experimental Workflow: From Synthesis to Structure

A logical and well-executed experimental workflow is paramount for obtaining high-quality crystallographic data. The proposed pathway for analyzing the title compound is outlined below.

Experimental Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Compound purification Purification (Recrystallization/Chromatography) synthesis->purification screening Solvent Screening purification->screening optimization Optimization of Conditions (e.g., Slow Evaporation, Vapor Diffusion) screening->optimization mounting Crystal Mounting optimization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection integration Data Integration & Scaling data_collection->integration solution Structure Solution (e.g., Direct Methods) integration->solution refinement Structure Refinement (Full-Matrix Least-Squares on F^2) solution->refinement validation Validation (checkCIF) refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Proposed experimental workflow for the crystallographic analysis of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine.

Part 1: Synthesis and Crystallization

Synthesis: The synthesis of the title compound would likely involve the coupling of 3-methyl-1H-pyrazole-5-carboxylic acid with morpholine. A common synthetic route involves activating the carboxylic acid (e.g., with a coupling reagent like HATU or by converting it to an acid chloride) followed by reaction with morpholine in an appropriate solvent with a base.[9]

Purification and Crystallization Protocol:

  • Purification: The crude product would be purified by column chromatography or recrystallization to achieve high purity (>98%), which is essential for growing high-quality single crystals.

  • Crystal Growth: A suitable single crystal for X-ray diffraction would be grown, likely through slow evaporation of a saturated solution. A range of solvents and solvent mixtures (e.g., ethanol, ethyl acetate, acetone, dichloromethane/hexane) would be screened.

    • Rationale: The choice of solvent is critical as it influences crystal packing and can sometimes be incorporated into the crystal lattice. Slow evaporation allows for the ordered growth of a single crystal lattice, which is necessary for diffraction experiments.

Part 2: X-ray Data Collection and Structure Refinement

Data Collection Protocol:

  • A suitable single crystal would be selected and mounted on a diffractometer (e.g., a Bruker APEXII CCD or Rigaku XtaLab Synergy R).[5][7]

  • Data would be collected at a low temperature (e.g., 100 K or 296 K) using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα).[5][7]

  • A series of diffraction images would be collected as the crystal is rotated.

    • Rationale: Low temperatures are used to minimize thermal vibrations of the atoms, resulting in a more precise determination of their positions.

Structure Solution and Refinement Protocol:

  • The collected diffraction data would be integrated and scaled.

  • The crystal structure would be solved using direct methods and refined by full-matrix least-squares on F².[4]

  • All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be placed in calculated positions and refined using a riding model.

    • Rationale: Direct methods are a common and effective way to solve the phase problem in crystallography for small molecules. Full-matrix least-squares refinement is a statistical method used to adjust the atomic parameters (position, thermal motion) to best fit the experimental diffraction data.

Hypothetical Crystallographic Data and Comparative Analysis

Below is a table presenting hypothetical, yet plausible, crystallographic data for 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine, alongside actual data for a related pyrazole derivative, (5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone monohydrate, for comparison.[7]

ParameterHypothetical: 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine Comparative: (5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone monohydrate[7]
Chemical FormulaC9 H13 N3 O2C16 H15 N3 O2 · H2O
Formula Weight195.22299.33
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/c
a (Å)~10.516.9676 (10)
b (Å)~8.27.0266 (5)
c (Å)~12.112.6135 (6)
β (°)~95.593.004 (3)
Volume (ų)~10301501.77 (16)
Z44
Calculated Density (g/cm³)~1.261.322
R-factor (R1)~0.050.045
Goodness-of-fit (S)~1.051.02

Analysis of Hypothetical Data:

The hypothetical data suggests that the title compound crystallizes in the common monoclinic space group P2₁/c. The unit cell dimensions are estimated based on the molecular size. The R-factor (R1) is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; a value around 0.05 indicates a good quality refinement for a small molecule.

Structural Insights and Intermolecular Interactions

Based on the structure of related pyrazole and morpholine compounds, several key structural features and intermolecular interactions can be anticipated for 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine.

Intermolecular Interactions mol1 N-H (pyrazole) C=O (carbonyl) O (morpholine) mol2 N-H (pyrazole) C=O (carbonyl) O (morpholine) mol1:N1->mol2:C1 N-H···O=C Hydrogen Bond mol3 N-H (pyrazole) C=O (carbonyl) O (morpholine) mol2:N1->mol3:C1 N-H···O=C Hydrogen Bond

Caption: Potential hydrogen bonding network in the crystal lattice of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine.

Key Anticipated Features:

  • Hydrogen Bonding: The pyrazole ring contains a pyrrole-like nitrogen atom (N-H) that can act as a hydrogen bond donor.[8] The carbonyl oxygen and the morpholine oxygen are potential hydrogen bond acceptors. It is highly probable that the crystal packing will be dominated by N-H···O=C hydrogen bonds, forming chains or dimers.[7][8]

  • Molecular Conformation: The dihedral angle between the pyrazole and morpholine rings will be a key conformational feature. This will be influenced by the steric hindrance of the methyl group on the pyrazole ring and the nature of the crystal packing forces.

  • π-π Stacking: While the morpholine ring is saturated, the pyrazole ring is aromatic. Depending on the packing arrangement, weak π-π stacking interactions between pyrazole rings of adjacent molecules might be observed.[7]

Conclusion and Future Directions

This guide has presented a comprehensive, though hypothetical, framework for the crystallographic analysis of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine. By following the detailed experimental protocols and leveraging the comparative data from related structures, researchers can effectively approach the structural elucidation of this and similar novel compounds. The definitive determination of the crystal structure will provide invaluable insights into its solid-state conformation and intermolecular interactions, which are crucial for understanding its chemical behavior and potential biological activity. The next logical step for researchers interested in this compound would be to perform the synthesis and crystallization, followed by experimental X-ray diffraction analysis to validate and expand upon the hypothetical data presented herein.

References

  • Fun, H.-K., et al. (2011). Acta Crystallographica Section E.
  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. This article discusses the hydrogen bonding motifs in pyrazole derivatives. Available at: [Link]

  • University of Pretoria. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC.
  • National Center for Biotechnology Information. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC.
  • ChemSynthesis. (2025). 4-[(3-methyl-4-nitro-1H-pyrazol-5-yl)methyl]morpholine. ChemSynthesis.
  • ResearchGate. (2025). (PDF) X-RAY POWDER DIFFRACTION DATA FOR A NEW PIRAZOLINE COMPOUND.
  • Arkat USA, Inc. (n.d.). Morpholine catalyzed synthesis of novel 4H-chromene linked pyrazole - 1,2,3-triazole hybrids. Arkat USA. This article describes the use of morpholine in synthesis.
  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. CCDC. This is the primary database for small-molecule organic and metal-organic crystal structures. Available at: [Link]

  • ResearchGate. (2025). (PDF) The Cambridge Structural Database.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR.
  • BiŌkeanós. (n.d.). The Cambridge Structural Database.
  • National Center for Biotechnology Information. (n.d.). (5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone monohydrate. PMC. This entry provides detailed crystallographic data for a related pyrazole derivative. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Organic Chemistry Portal. Provides information on the synthesis of morpholines. Available at: [Link]

Sources

comparative solubility profile of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine in DMSO vs Ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine is a polar, fragment-like small molecule often utilized in kinase inhibitor discovery and fragment-based drug design (FBDD). Its physicochemical behavior is defined by the interplay between the hydrogen-bond donating pyrazole ring and the polar morpholine amide.

  • DMSO (Dimethyl Sulfoxide): The primary solvent of choice for stock solution preparation. It offers high solubility (typically >50 mM) by effectively disrupting the strong intermolecular hydrogen bonding network of the pyrazole-amide scaffold.

  • Ethanol: A secondary, limited solvent . While the compound is sparingly to moderately soluble in ethanol, it often exhibits temperature-dependent solubility (soluble at reflux, crystallizes at RT). It is generally unsuitable for high-concentration stock storage (>10 mM) but valuable for specific low-toxicity biological applications.

Physicochemical Context & Structural Analysis[1][2][3][4][5][6]

To understand the solubility profile, we must analyze the molecular interactions at play.

FeatureChemical MoietySolubility Impact
H-Bond Donor Pyrazole NH (Position 1)Creates strong intermolecular lattice energy (crystal packing). Requires a strong H-bond acceptor solvent (like DMSO) to solvate effectively.
H-Bond Acceptor Morpholine Oxygen & Amide CarbonylIncreases polarity. Enhances water/alcohol compatibility but does not guarantee high solubility in protic solvents if lattice energy is high.
Lipophilicity Methyl Group & Carbon SkeletonModerate LogP (Estimated ~0.5–1.2). Sufficient for organic solvent dissolution but limits aqueous solubility without co-solvents.
Theoretical Solubility Prediction
  • DMSO: Polar aprotic. The sulfoxide oxygen is a potent H-bond acceptor, readily interacting with the pyrazole NH, breaking the crystal lattice.

  • Ethanol: Polar protic. While it can solvate the molecule, the solvent's own hydrogen-bonding network competes with the solute. Furthermore, ethanol is less effective than DMSO at disrupting the rigid amide-pyrazole stacking interactions.

Comparative Solubility Profile

A. Dimethyl Sulfoxide (DMSO)

Status: Gold Standard for Stock Solutions

  • Solubility Limit: Generally >50 mM (up to 100 mM for similar fragments).

  • Dissolution Kinetics: Rapid. Vortexing usually suffices.

  • Stability: Excellent for cryopreservation (-20°C).

  • Mechanism: DMSO acts as a Lewis base, accepting the proton from the pyrazole nitrogen. This "caps" the donor site, preventing the molecule from aggregating with itself.

  • Application Note: Ideal for High-Throughput Screening (HTS) libraries. Ensure DMSO concentration in final biological assays remains <0.5% (v/v) to avoid cellular toxicity.

B. Ethanol (EtOH)

Status: Conditional / Process Solvent

  • Solubility Limit: Moderate to Low (1–10 mM estimated range at RT).

  • Dissolution Kinetics: Slow at room temperature. Often requires sonication or gentle heating (40°C).

  • Temperature Sensitivity: High. This class of compounds is frequently recrystallized from ethanol, meaning it dissolves when hot but precipitates upon cooling.

  • Risks:

    • Evaporation: Concentration changes over time due to volatility.

    • "Crashing Out": Diluting an ethanolic stock into an aqueous buffer often triggers immediate precipitation more aggressively than DMSO dilutions.

Summary Table: Solvent Performance
ParameterDMSOEthanol
Max Solubility (Est.) High (>50 mM)Low/Moderate (<10 mM)
Dissolution Rate FastSlow (may require heat)
Freezing Point 19°C (Solidifies in fridge)-114°C (Liquid in fridge)
Hygroscopicity High (Absorbs water)Moderate
Biological Toxicity Cytotoxic >0.1-1%Tolerated up to ~5% (context dependent)
Primary Use Stock Storage, HTSCrystallization, Specific Assays

Experimental Protocols

As a Senior Scientist, I rely on self-validating protocols . Do not assume solubility; measure it using this tiered approach.

Protocol A: Kinetic Solubility Assessment (The "Shake-Flask" Method)

Objective: Determine if the compound meets the threshold for your assay (e.g., 10 mM).

  • Preparation: Weigh 2.0 mg of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine into two separate borosilicate glass vials.

  • Solvent Addition:

    • Vial A: Add 100 µL DMSO . (Target: 20 mg/mL)

    • Vial B: Add 100 µL Ethanol . (Target: 20 mg/mL)

  • Agitation: Vortex for 60 seconds.

  • Observation (Tier 1):

    • Clear Solution? Solubility ≥ 20 mg/mL.

    • Particles Visible? Proceed to Step 5.

  • Sonication (Tier 2): Sonicate in a water bath at 25°C for 10 minutes.

    • Clear Solution? Solubility is kinetically slow but achievable.

    • Still Cloudy? Add solvent in 100 µL increments, repeating vortex/sonication, until clear.

  • Calculation:

    
    
    
Protocol B: Aqueous Dilution Test (Critical for Bio-Assays)

Objective: Ensure the compound doesn't precipitate when the stock is added to the culture medium.

  • Prepare a 10 mM stock in DMSO.

  • Pipette 1 µL of stock into 999 µL of PBS (Phosphate Buffered Saline) or Media.

  • Incubate at 37°C for 2 hours.

  • Measure: Measure Absorbance (OD600) or use Nephelometry. An increase in turbidity indicates precipitation ("crashing out").

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct solvent based on your experimental needs.

SolubilityWorkflow Start Start: 4-[(3-methyl-1H-pyrazol-5-yl) carbonyl]morpholine Solid Goal Define Application Goal Start->Goal Stock Long-term Stock / HTS Goal->Stock Storage BioAssay Biological Assay Goal->BioAssay Testing Process Purification / Crystallization Goal->Process Synthesis DMSO_Path Use DMSO (Target 10-50 mM) Stock->DMSO_Path Check Check Aqueous Dilution (1:1000 into Media) BioAssay->Check EtOH_Path Use Ethanol (Target <10 mM) Process->EtOH_Path Recrystallization DMSO_Path->Check Dilute Result_Good Clear? Proceed. Check->Result_Good No Turbidity Result_Bad Precipitate? Reduce Stock Conc. Check->Result_Bad Turbidity

Figure 1: Decision matrix for solvent selection based on experimental intent.

References

  • Life Chemicals. (2024). Fragment Library Design and Solubility Standards. Life Chemicals Inc.

  • National Institutes of Health (NIH). (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program.

  • BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis. BenchChem Technical Guides.

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1).

A Comparative Guide to Verifying the Synthesis of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine via Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of novel chemical entities is paramount. Equally critical is the ability to monitor reaction progress and verify the formation of the desired product with confidence and speed. This guide provides an in-depth, practical comparison of analytical techniques, focusing on the utility of Thin-Layer Chromatography (TLC) for verifying the synthesis of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine, a representative heterocyclic amide.

Introduction: The Central Role of Reaction Monitoring

The synthesis of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine involves the formation of an amide bond between a 3-methyl-1H-pyrazole-5-carboxylic acid derivative and morpholine.[1] This type of coupling reaction is fundamental in medicinal chemistry.[2] Verifying the consumption of starting materials and the appearance of the product in real-time is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring a clean workup. While several sophisticated analytical techniques exist, Thin-Layer Chromatography (TLC) remains an indispensable tool due to its simplicity, low cost, and high throughput.[3]

The Synthetic Pathway: An Amide Coupling Approach

The target molecule is typically synthesized via an amide coupling reaction. This involves activating the carboxylic acid of 3-methyl-1H-pyrazole-5-carboxylic acid to make it more susceptible to nucleophilic attack by the secondary amine of morpholine. Common activating agents include thionyl chloride to form an acyl chloride or carbodiimides like DCC or EDC.[4][5]

A representative reaction scheme is as follows:

  • Step 1 (Activation): 3-methyl-1H-pyrazole-5-carboxylic acid is reacted with a coupling reagent (e.g., HATU, HBTU) or converted to an acid chloride.

  • Step 2 (Coupling): The activated pyrazole species is then reacted with morpholine, often in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA), to yield the final amide product.[6]

Monitoring this reaction requires distinguishing between the relatively polar starting carboxylic acid, the basic morpholine, and the final, less polar amide product.

Mastering TLC for Synthesis Verification: A Step-by-Step Protocol

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[7] Polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).

Experimental Protocol

Materials:

  • TLC plates (Silica Gel 60 F254)[8]

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile Phase (Eluent): e.g., 7:3 Ethyl Acetate:Hexane (This may require optimization)

  • Visualization agents: UV lamp (254 nm), Potassium Permanganate (KMnO4) stain.[9][10]

  • Reaction mixture aliquots

  • Standards: 3-methyl-1H-pyrazole-5-carboxylic acid, Morpholine

Procedure:

  • Plate Preparation: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes: "SM" (Starting Material - Pyrazole Acid), "Co" (Co-spot), and "Rxn" (Reaction Mixture).[11]

  • Spotting:

    • Lane 1 (SM): Dissolve a small amount of the 3-methyl-1H-pyrazole-5-carboxylic acid in a suitable solvent (like methanol or ethyl acetate) and spot it on the "SM" lane.

    • Lane 2 (Co): Spot the pyrazole acid standard. On top of the same spot, carefully spot a dilute sample of the reaction mixture. The co-spot lane is crucial for confirming the identity of spots in the reaction lane.[11][12]

    • Lane 3 (Rxn): Take a small aliquot from the reaction vessel using a capillary tube.[11] If the reaction mixture is concentrated, dilute it with a solvent like ethyl acetate before spotting it on the "Rxn" lane. Repeat this process at different time intervals (e.g., T=0, T=1h, T=2h) to monitor progress.

  • Development: Place a small amount of the chosen mobile phase into the developing chamber and let it saturate. Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Allow the solvent to ascend the plate via capillary action until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • UV Light: View the plate under a short-wave UV lamp (254 nm).[13][14] The pyrazole-containing compounds are likely to be UV-active and will appear as dark spots against the fluorescent green background.[9] Circle these spots with a pencil.

    • Staining: Prepare a potassium permanganate stain. Dip the plate into the stain, then gently heat it with a heat gun. Oxidizable compounds, such as the morpholine (if visible) and potentially other species, will appear as yellow or brown spots on a purple background.[10]

Interpreting the Results

The progress of the reaction is determined by observing the changes in the spots over time:

  • Starting Material (Pyrazole Acid): This compound is relatively polar and will have a low Rf value. As the reaction proceeds, this spot in the "Rxn" lane should diminish in intensity.

  • Product: The newly formed amide, 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine, will be less polar than the starting carboxylic acid. Therefore, it will have a higher Rf value. A new spot should appear and intensify over time.

  • Morpholine: Morpholine itself is polar and may not visualize well under UV unless derivatized. It can sometimes be seen with a KMnO4 stain but often remains near the baseline or streaks. Its disappearance is less reliable for monitoring than the consumption of the pyrazole acid.

  • Co-Spot Lane: This lane validates the identity of the starting material spot in the reaction mixture.[11]

Expected TLC Results
CompoundExpected Rf Value (Approx.)Visualization Method
3-methyl-1H-pyrazole-5-carboxylic acid0.1 - 0.2UV, KMnO4
Morpholine~0.0 - 0.1 (may streak)KMnO4
Product 0.4 - 0.6 UV

Note: Rf values are highly dependent on the exact solvent system and conditions. The values above are illustrative.

Visual Workflow for TLC Monitoring

TLC_Workflow cluster_prep Plate Preparation cluster_spot Sample Spotting cluster_dev Development cluster_viz Visualization & Analysis prep1 Draw Baseline prep2 Mark Lanes (SM, Co, Rxn) prep1->prep2 spot1 Spot Pyrazole Acid (SM) prep2->spot1 spot2 Spot Co-Spot (SM + Rxn) spot1->spot2 spot3 Spot Reaction Aliquot (Rxn) spot2->spot3 dev1 Place Plate in Saturated Chamber spot3->dev1 dev2 Elute with Mobile Phase dev1->dev2 viz1 Mark Solvent Front dev2->viz1 viz2 View under UV Lamp (254 nm) viz1->viz2 viz3 Apply Chemical Stain (KMnO4) viz2->viz3 viz4 Calculate Rf Values & Interpret Results viz3->viz4

Caption: Workflow for monitoring the synthesis reaction using TLC.

Comparison with Alternative Analytical Techniques

While TLC is an excellent tool for rapid, qualitative analysis, it is essential to understand its place among other common analytical methods.

TechniquePrimary Use in this ContextAdvantagesDisadvantages
TLC Real-time reaction monitoring, fraction screeningFast, inexpensive, high throughput, simple equipment[3]Primarily qualitative, lower resolution, open system[3]
HPLC Quantitative analysis of reaction yield and purityHigh resolution, highly sensitive, quantitative[15]Expensive equipment, slower analysis time, requires method development[16]
LC-MS Product identity confirmation, impurity profilingProvides molecular weight data (confirms mass of product), high sensitivity and specificity[15]High cost, complex instrumentation, not ideal for rapid progress checks
NMR Definitive structural elucidation of purified productProvides detailed structural informationLow throughput, expensive, requires pure sample, not for real-time monitoring

This comparison highlights that these techniques are not mutually exclusive but rather complementary. A typical workflow involves using TLC for rapid checks during the reaction and column chromatography purification, followed by HPLC for purity assessment and NMR/LC-MS for final structural confirmation of the isolated product.[17]

Conclusion: An Indispensable Tool for the Synthetic Chemist

Verifying the synthesis of molecules like 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine is a multi-faceted process. For providing immediate, actionable insights at the bench, Thin-Layer Chromatography is an unparalleled technique. Its ability to quickly confirm the consumption of starting materials and the formation of new products makes it a cornerstone of efficient organic synthesis. By mastering TLC and understanding its comparative advantages and limitations, researchers can accelerate their discovery and development workflows with a high degree of confidence and scientific rigor.

References

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

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  • Joshi, T., et al. (n.d.). Solvent systems employed for thin-layer chromatography. ResearchGate. [Link]

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  • Bîcu, E., et al. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]

  • Valeur, E., & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

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A Guide to Ensuring Reproducibility of IC50 Values in Biochemical Assays: A Case Study with 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of drug discovery and development, the half-maximal inhibitory concentration (IC50) is a cornerstone metric for quantifying the potency of a compound.[1][2] However, the apparent simplicity of this value belies a significant underlying complexity. An IC50 value is not an intrinsic, absolute constant for a compound but is instead highly dependent on the experimental context in which it is measured.[1][3] This guide provides an in-depth analysis of the factors influencing IC50 reproducibility, using 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine, a representative small molecule containing the pharmacologically significant pyrazole and morpholine scaffolds, as a case study.[4][5] We will explore the causality behind experimental choices, present comparative data from hypothetical assay setups, and provide detailed protocols to empower researchers to generate more robust and reliable data.

The Dynamic Nature of IC50: Beyond a Single Number

A common pitfall in early-stage drug discovery is to treat a reported IC50 value as a fixed characteristic of a compound. In reality, variations in assay conditions can lead to significant shifts in the measured IC50, with 2- to 5-fold differences often being considered within the normal range for biological assays.[6] Understanding and controlling for these variables is paramount for making accurate structure-activity relationship (SAR) decisions and ensuring the cross-laboratory comparability of findings.

The core factors that contribute to IC50 variability can be broadly categorized into three areas: the biological system, the assay protocol, and the data analysis pipeline. The following diagram illustrates the interplay of these elements.

cluster_0 Factors Influencing IC50 Reproducibility Biological System Biological System Cell Line/Target Protein Cell Line/Target Protein Biological System->Cell Line/Target Protein Passage Number Passage Number Biological System->Passage Number Cell Seeding Density Cell Seeding Density Biological System->Cell Seeding Density IC50 Value IC50 Value Biological System->IC50 Value Assay Protocol Assay Protocol Incubation Time Incubation Time Assay Protocol->Incubation Time Substrate Concentration Substrate Concentration Assay Protocol->Substrate Concentration Reagent Stability Reagent Stability Assay Protocol->Reagent Stability Readout Method Readout Method Assay Protocol->Readout Method Solvent Concentration (e.g., DMSO) Solvent Concentration (e.g., DMSO) Assay Protocol->Solvent Concentration (e.g., DMSO) Assay Protocol->IC50 Value Data Analysis Data Analysis Normalization Method Normalization Method Data Analysis->Normalization Method Curve Fitting Model Curve Fitting Model Data Analysis->Curve Fitting Model Definition of IC50 (Relative vs. Absolute) Definition of IC50 (Relative vs. Absolute) Data Analysis->Definition of IC50 (Relative vs. Absolute) Data Analysis->IC50 Value

Figure 1: Key determinants of IC50 value variability.

Comparative Analysis of IC50 Determination for 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine

To illustrate the impact of assay parameters, we present a comparative analysis of hypothetical IC50 values for 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine against a putative kinase target. We will compare a "Standard Protocol" with two alternative protocols, each with a single key parameter altered.

ParameterStandard ProtocolAlternative Protocol 1Alternative Protocol 2
Cell Line HEK293SF-9HEK293
Incubation Time 1 hour1 hour24 hours
Readout Method Luminescence (ATP-based)Fluorescence (Z'-LYTE™)Luminescence (ATP-based)
Hypothetical IC50 100 nM150 nM50 nM
Fold Difference -1.5-fold higher2-fold lower

This data is illustrative and intended to demonstrate the principles of IC50 variability.

The shift in IC50 in Alternative Protocol 1 could be attributed to differences in cell physiology between the human-derived HEK293 cells and the insect-derived SF-9 cells, such as variations in membrane permeability or off-target effects.[3] The lower IC50 observed in Alternative Protocol 2 highlights the influence of incubation time; a longer exposure to the compound may lead to a more pronounced biological effect.[3]

Experimental Protocols for Robust IC50 Determination

The following protocols provide a detailed, step-by-step methodology for determining the IC50 of a compound like 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine in a cell-based assay.

Standard Protocol: Cell-Based Kinase Inhibition Assay (Luminescence Readout)

This protocol is designed to be a robust starting point for assessing the potency of an inhibitor in a cellular context.

Start Start Cell Seeding Seed cells in a 96-well plate Start->Cell Seeding Incubation 1 Incubate for 24 hours Cell Seeding->Incubation 1 Compound Addition Add serial dilutions of the compound Incubation 1->Compound Addition Incubation 2 Incubate for 1 hour Compound Addition->Incubation 2 Reagent Addition Add luminescence reagent Incubation 2->Reagent Addition Incubation 3 Incubate for 10 minutes Reagent Addition->Incubation 3 Read Plate Measure luminescence Incubation 3->Read Plate Data Analysis Normalize data and fit curve Read Plate->Data Analysis End End Data Analysis->End

Figure 2: Workflow for a standard cell-based IC50 assay.

Methodology:

  • Cell Culture and Seeding:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Harvest cells at 80-90% confluency and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a white, clear-bottom 96-well plate (5,000 cells/well).

    • Incubate the plate for 24 hours.

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine in 100% DMSO.

    • Perform a serial dilution of the compound in assay medium to generate a range of concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in the assay does not exceed 0.5%.[7]

    • Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (0.5% DMSO) and no-cell control wells.

  • Incubation and Lysis:

    • Incubate the plate for 1 hour at 37°C.

    • Equilibrate the plate to room temperature for 10 minutes.

    • Add 100 µL of a commercial ATP-based luminescence reagent (e.g., CellTiter-Glo®) to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data by setting the vehicle control as 100% viability and the no-cell control as 0% viability.

    • Plot the normalized data against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the IC50 value.[7][8]

Trustworthiness and Self-Validation in IC50 Assays

To ensure the trustworthiness of your IC50 data, it is crucial to build a self-validating system. This involves several key practices:

  • Replication: Perform both technical and biological replicates to ensure the reliability of your results.[3]

  • Positive and Negative Controls: Include a known inhibitor of the target as a positive control and a vehicle control (e.g., DMSO) as a negative control in every assay.

  • Assay Window: Monitor the signal-to-background and Z'-factor of your assay to ensure it is robust and suitable for screening.

  • Data Fitting: Visually inspect the dose-response curves to ensure a good fit. The Hill slope of the curve can also provide insights into the mechanism of inhibition.[7]

Conclusion

The reproducibility of IC50 values is a critical aspect of drug discovery that demands careful attention to experimental design and execution. By understanding the factors that influence this metric and implementing standardized, self-validating protocols, researchers can generate more reliable and comparable data. This guide, using 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine as a case study, provides a framework for achieving this goal, ultimately leading to more informed decision-making in the pursuit of novel therapeutics.

References

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17).
  • Can IC50 value change for a drug for different experiments using same cell line? and if yes how many folds? | ResearchGate. (2025, February 19).
  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC.
  • Guidelines for accurate EC50/IC50 estimation - PubMed. (2011, March 15).
  • How to Interpret IC50 and Kd in Drug–Target Interactions - Bitesize Bio. (2026, February 5).
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Safety Operating Guide

A Guide to the Safe Disposal of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine, a compound commonly used in research and development. The procedures outlined below are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

The core principle of chemical waste management is to treat all waste as hazardous unless confirmed otherwise by a qualified safety professional.[1] This approach ensures that unknown risks are minimized and that all waste is handled with the appropriate level of caution.

Hazard Assessment and Characterization

A closely related compound, 4-(1H-pyrazol-4-ylcarbonyl)morpholine, is classified with the following hazards:

  • Skin Irritant (Category 2)

  • Eye Irritant (Category 2)

  • Specific Target Organ Toxicity - Single Exposure (Category 3), may cause respiratory irritation.

  • Acute Toxicity (Category 4), harmful if swallowed.[2]

The morpholine component is a flammable liquid and is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[3][4] Pyrazole and its derivatives can also be harmful if swallowed, toxic in contact with skin, and cause skin and eye irritation.[5]

Given this information, it is prudent to handle 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine as a hazardous waste with potential for skin and eye irritation, acute toxicity, and respiratory irritation.

Table 1: Summary of Potential Hazards and Recommended Precautions

Hazard ClassAssociated RisksRecommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral) Harmful if swallowed.[2]Standard laboratory PPE, including a lab coat, nitrile gloves, and safety glasses.
Skin Corrosion/Irritation Causes skin irritation.[2]Chemical-resistant gloves (e.g., nitrile), lab coat.
Serious Eye Damage/Irritation Causes serious eye irritation.[2]Safety goggles or a face shield.
Respiratory Irritation May cause respiratory irritation.[2]Use in a well-ventilated area or a chemical fume hood.
Personal Protective Equipment (PPE)

Before handling 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine for disposal, all personnel must be equipped with the appropriate PPE. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a full-face shield.[6]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves.[2]

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.

Disposal Procedures: A Step-by-Step Guide

The disposal of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine must be carried out in accordance with federal, state, and local regulations.[6] The U.S. Environmental Protection Agency (EPA) has established a "cradle-to-grave" management system for hazardous waste, which holds the generator responsible for the waste from its creation to its final disposal.[7][8]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect solid 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine waste, including contaminated items like weighing paper and gloves, in a designated, properly labeled hazardous waste container.[9]

  • Liquid Waste: If the compound is in a solvent, collect it in a compatible, leak-proof hazardous waste container. Do not mix incompatible waste streams.[9] For example, halogenated and non-halogenated solvents should be kept separate.[10]

  • Empty Containers: Any container that held 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine should be treated as hazardous waste unless it has been triple-rinsed with a suitable solvent.[1] The rinsate from this process must also be collected as hazardous waste.

Step 2: Container Management

  • Compatibility: Ensure the waste container is made of a material compatible with the chemical. The original container is often the best choice for waste storage.[1][11]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine), and the associated hazards (e.g., "Toxic," "Irritant").[12]

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[12]

Step 3: Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be secure, well-ventilated, and away from sources of ignition or heat.[12][13]

  • Ensure secondary containment is in place to capture any potential leaks or spills.[11]

Step 4: Final Disposal

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[14][15]

  • All generators of hazardous waste must have an EPA identification number.[14]

  • Maintain all records related to the disposal of the hazardous waste for at least three years.[14]

Diagram 1: Decision-Making Workflow for Disposal

A Waste Generation (4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine) B Is the waste solid or liquid? A->B E Is the container empty? A->E Container C Collect in designated solid waste container B->C Solid D Collect in designated liquid waste container B->D Liquid H Properly label container 'Hazardous Waste' C->H D->H F Triple-rinse container with suitable solvent E->F Yes E->H No G Collect rinsate as hazardous waste F->G G->D I Store in secure satellite accumulation area H->I J Arrange for disposal via EHS or licensed contractor I->J

Caption: Disposal workflow for 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine.

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Increase ventilation in the area, if it is safe to do so.

  • Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[16]

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and the spilled substance and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and decontaminating solution.

  • Report: Report the spill to your laboratory supervisor and EHS office.

For large spills, evacuate the area and contact your institution's emergency response team immediately.

Waste Minimization

In addition to proper disposal, laboratories should also focus on minimizing the generation of chemical waste.[10] Strategies for waste minimization include:

  • Ordering only the necessary quantities of chemicals.

  • Substituting less hazardous chemicals whenever possible.

  • Maintaining an accurate chemical inventory to avoid the purchase of duplicate materials.[9]

By adhering to these disposal procedures and waste minimization practices, researchers can ensure a safe laboratory environment and protect the broader ecosystem.

References

  • Laboratory Chemical Waste Management - CSIR IIP. (n.d.). Retrieved from [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). ACTenviro. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (2023, October 23). Vanderbilt University Medical Center. Retrieved from [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). MCF Environmental Services. Retrieved from [Link]

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Triumvirate Environmental. Retrieved from [Link]

  • What are Federal and State Hazardous Waste Regulations? (2022, April 19). Hazardous Waste Experts. Retrieved from [Link]

  • Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Morpholine (HSG 92, 1995). (1995). Inchem.org. Retrieved from [Link]

  • Key Differences Between RCRA and EPA Regulations for Hazardous Waste. (n.d.). A-C-T. Retrieved from [Link]

  • Safety Data Sheet: Morpholine. (n.d.). Carl ROTH. Retrieved from [Link]

  • Safety Data Sheet Morpholine. (2022, October 1). Redox. Retrieved from [Link]

  • Hazardous Substance Fact Sheet: Morpholine. (2009, May). New Jersey Department of Health. Retrieved from [Link]

  • MORPHOLINE - MsdsDigital.com. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - Morpholine. (2019, February 25). Nexchem Ltd. Retrieved from [Link]

  • Material Safety Data Sheet - 3,5-Dimethyl-1H-pyrazole-1-carboximidamidenitrate. (2006, March 22). Cole-Parmer. Retrieved from [Link]

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Personal protective equipment for handling 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Context: 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine is a pharmacologically relevant scaffold, often utilized in medicinal chemistry as a kinase inhibitor intermediate. Structurally, it combines a morpholine ring (potential permeation hazard) with a pyrazole core (potential biological activity).

The Safety Paradox: While this specific amide is less corrosive than its parent morpholine, it must be treated as a Novel Chemical Entity (NCE) . In the absence of comprehensive toxicological data, we apply the Precautionary Principle , assuming the compound is a potent skin sensitizer and respiratory irritant.

Hazard Identification (SAR-Derived)
  • Physical State: Solid (White to off-white powder).

  • Primary Routes of Entry: Inhalation (Dust), Dermal Absorption.

  • Predicted GHS Classification:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.[1][2][3]

    • Bioactivity Warning: Pyrazole-morpholine amides are frequently designed to interact with enzymes; handle as a potential bioactive agent.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for all personnel handling this compound.

Protective LayerSpecificationOperational Logic
Respiratory P100 / N95 (Solids) Fume Hood (Solutions)Why: Fine organic amide powders are easily aerosolized during weighing. Static charge often causes "fly-away" particles. Inhalation is the fastest route to systemic exposure.
Hand Protection Double Nitrile Gloves Inner: 4 mil (0.10mm) Outer: 5-8 mil (extended cuff)Why: Morpholine moieties can enhance dermal permeability. Double gloving provides a "breakthrough buffer" and allows immediate removal of the outer layer upon contamination without exposing skin.
Eye Protection Chemical Safety Goggles (Not just glasses)Why: Safety glasses have gaps. Fine powders can drift around lenses. Goggles provide a seal against dust and accidental splashes during solubilization.
Body Protection Lab Coat (Cotton/Poly blend) + Tyvek Sleeves Why: Wrist gaps are the most common exposure point. Tyvek sleeves bridge the gap between the glove cuff and the lab coat.

Operational Workflow: Step-by-Step

Phase A: Weighing & Transfer (Highest Risk)

The majority of laboratory exposures occur during the transfer of dry solids.

  • Engineering Control: All weighing must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Control: Use an anti-static gun or ionizer bar on the weighing boat and spatula. Amides are prone to static buildup, leading to particle dispersal.

  • Technique:

    • Place a disposable absorbent mat (benchkote) inside the hood.

    • Tare the vial/boat before opening the source container.

    • Transfer slowly. If powder adheres to the spatula, do not flick it. Wipe it off with a Kimwipe inside the hood.

  • Decontamination: Immediately wipe the balance area with a methanol-dampened tissue after weighing.

Phase B: Solubilization & Reaction
  • Solvent Choice: This compound is likely soluble in DMSO, DMF, or Methanol.

    • Caution: DMSO enhances skin permeability. If dissolving in DMSO, the risk of systemic toxicity increases significantly if splashed on skin.

  • Temperature Control: Add solvent slowly. While amide formation is complete, solvation heats are usually low, but always assume mild exothermicity.

  • Vessel Venting: Do not seal heating vessels tightly unless rated for pressure. Pyrazoles are stable, but thermal decomposition can release nitrogen oxides (NOx).

Phase C: Waste Disposal

Do not treat this as general trash.[4]

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels go into Hazardous Solid Waste (Trace Organics) .

  • Liquid Waste:

    • If dissolved in DMSO/Methanol: Non-Halogenated Organic Waste .

    • If dissolved in DCM/Chloroform: Halogenated Organic Waste .

  • Wash Water: First rinse of glassware should be collected as organic waste, not poured down the drain.

Emergency Response & Visualization

Decision Logic: PPE Selection

The following diagram illustrates the decision-making process for PPE based on the state of matter.

PPE_Decision_Tree Start Start: Handling 4-[(3-methyl...) State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Weighing Liquid Solution / Reaction State_Check->Liquid Dissolving Act_Solid REQ: Fume Hood + N95/P100 + Goggles Solid->Act_Solid Act_Liquid REQ: Fume Hood + Double Nitrile (DMSO Risk) Liquid->Act_Liquid Disposal Disposal: Segregate Stream Act_Solid->Disposal Cleanup Act_Liquid->Disposal Cleanup

Figure 1: PPE Decision Logic based on physical state. Note the specific requirement for respiratory protection during solid handling.

Spill Response Workflow

If a spill occurs (<10g), follow this immediate containment logic.

Spill_Response Spill Spill Incident Assess Assess: Powder or Liquid? Spill->Assess Powder Powder Spill Assess->Powder Liquid Liquid Spill Assess->Liquid Act_P 1. Cover with wet paper towel (prevent dust) 2. Scoop into bag Powder->Act_P Act_L 1. Apply absorbent pads 2. Do NOT use water immediately Liquid->Act_L Final Label as Hazardous Waste Act_P->Final Act_L->Final

Figure 2: Immediate spill response protocol. Wetting powder spills prevents aerosolization.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Information on Chemicals: Morpholine (Parent Structure Safety Profile). [Link]

  • PubChem. (n.d.). Compound Summary: Morpholine Derivatives. National Library of Medicine. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.